molecular formula C16H23N B185554 (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine CAS No. 356531-13-0

(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Cat. No.: B185554
CAS No.: 356531-13-0
M. Wt: 229.36 g/mol
InChI Key: OSVQHCJYCVPPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine is a chiral amine building block of significant interest in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate for constructing complex molecules, particularly in the exploration of novel therapeutic agents. Its structure, featuring a benzyl moiety and a cyclohexenyl ethyl chain, makes it a valuable scaffold for medicinal chemistry, especially in the structure-activity relationship (SAR) optimization of drug candidates targeting specific enzymes. Research into similar amine compounds has demonstrated their potential application in developing potent inhibitors, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapies . The strategic incorporation of lipophilic and aromatic components in its architecture allows researchers to fine-tune the properties of lead compounds to enhance binding affinity and selectivity. As a key intermediate, it enables the synthesis of more complex molecules for screening against a range of biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15/h5-8,10,17H,2-4,9,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVQHCJYCVPPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365149
Record name 2-(Cyclohex-1-en-1-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356531-13-0
Record name 2-(Cyclohex-1-en-1-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

This guide provides a comprehensive technical overview for the synthesis of the novel secondary amine, this compound. The content herein is curated for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the strategic selection of a primary synthetic pathway, detail the synthesis of requisite precursors, and provide in-depth, replicable experimental protocols. The causality behind experimental choices is elucidated to ensure both scientific integrity and practical applicability.

Strategic Overview and Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary disconnection possibilities, leading to two viable forward-synthetic strategies:

  • Pathway A: Reductive Amination: Disconnection at the benzylic C-N bond suggests a reaction between 2-(1-Cyclohexenyl)ethylamine and 2-methylbenzaldehyde. This is a highly efficient and widely used method for constructing secondary amines.[1][2]

  • Pathway B: Nucleophilic Substitution (N-Alkylation): Disconnection at the same C-N bond can also imply an N-alkylation reaction between 2-(1-Cyclohexenyl)ethylamine and a 2-methylbenzyl halide.[3][4]

While both pathways are chemically sound, Reductive Amination is selected as the primary and recommended pathway for this guide. This choice is predicated on its typically higher yields, milder reaction conditions, and avoidance of poly-alkylation byproducts that can complicate purification in N-alkylation reactions.[4]

G cluster_target Target Molecule cluster_pathways Retrosynthetic Disconnections cluster_A Pathway A: Reductive Amination cluster_B Pathway B: N-Alkylation Target This compound Precursor_A1 2-(1-Cyclohexenyl)ethylamine Target->Precursor_A1 C-N bond Precursor_A2 2-Methylbenzaldehyde Target->Precursor_A2 C-N bond Precursor_B1 2-(1-Cyclohexenyl)ethylamine Target->Precursor_B1 C-N bond Precursor_B2 2-Methylbenzyl Halide Target->Precursor_B2 C-N bond G Start Cyclohexanone Step1 Grignard Reaction (Vinylmagnesium Bromide) Start->Step1 Intermediate1 1-Vinylcyclohexanol Step1->Intermediate1 Step2 Chlorination/Rearrangement (Thionyl Chloride, Pyridine) Intermediate1->Step2 Intermediate2 (2-Chloroethylidene)cyclohexane Step2->Intermediate2 Step3 Quaternization (Urotropine) Intermediate2->Step3 Intermediate3 N-Cyclohexylidene ethyl urotropine hydrochloride Step3->Intermediate3 Step4 Hydrolysis/Rearrangement (Aqueous HCl) Intermediate3->Step4 End 2-(1-Cyclohexenyl)ethylamine Step4->End

Caption: Multi-step synthesis of 2-(1-Cyclohexenyl)ethylamine.

Experimental Protocol (Adapted from)[5][6]:

  • Step 1: Synthesis of 1-Vinylcyclohexanol: To a solution of vinylmagnesium bromide in THF, add cyclohexanone dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution.

  • Step 2: Synthesis of (2-Chloroethylidene)cyclohexane: Dissolve 1-vinylcyclohexanol in THF and cool to 0 °C. Add pyridine, followed by the dropwise addition of thionyl chloride. Stir for 45 minutes and then quench with a saturated sodium bicarbonate solution.

  • Step 3: Synthesis of N-Cyclohexylidene ethyl urotropine hydrochloride: Mix (2-chloroethylidene)cyclohexane with urotropine in THF and heat at 60 °C for 12 hours. The product precipitates and can be collected by filtration.

  • Step 4: Synthesis of 2-(1-Cyclohexenyl)ethylamine: Dissolve the urotropine salt in water and add 4 M hydrochloric acid. Heat the mixture to 100 °C for 3 hours. After cooling, adjust the pH to 12 with NaOH and extract the product with diethyl ether.

An alternative, well-documented method involves the reduction of 2-(1-cyclohexenyl)acetonitrile using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®). [7]

Synthesis of 2-Methylbenzylamine

2-Methylbenzylamine is readily synthesized from its corresponding aldehyde, 2-methylbenzaldehyde, via reductive amination. [8][9] Experimental Protocol:

A mixture of 2-methylbenzaldehyde, ammonia, and hydrogen gas is subjected to high pressure in an autoclave containing a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in a solvent like methanol or tert-butyl alcohol. [8][10]The reaction is typically heated to facilitate the conversion.

ParameterValueReference
Starting Material2-Methylbenzaldehyde[11]
ReagentsAmmonia, Hydrogen[8]
CatalystPd/C or Raney Ni[10]
SolventMethanol or tert-Butyl Alcohol[8][10]
Temperature120 °C[8]
PressureHigh Pressure (Autoclave)[8]
Reaction Time24 hours[8]
Reported Yield~96%[8]

Core Synthesis: The Reductive Amination Pathway

With both precursors in hand, the final convergent step is the reductive amination of 2-methylbenzaldehyde with 2-(1-Cyclohexenyl)ethylamine. This one-pot reaction is highly efficient for forming the target secondary amine. [1] Mechanism of Reductive Amination:

The reaction proceeds in two main stages:

  • Imine Formation: The primary amine, 2-(1-Cyclohexenyl)ethylamine, acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.

  • Reduction: The imine intermediate is then reduced in situ to the final secondary amine. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it selectively reduces the iminium ion without affecting the starting aldehyde. [1]

G cluster_mech Reductive Amination Mechanism Aldehyde 2-Methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine 2-(1-Cyclohexenyl)ethylamine Product (2-Cyclohex-1-en-1-ylethyl) (2-methylbenzyl)amine Imine->Product + Reducer Reducer [H] (e.g., NaBH(OAc)₃)

Caption: Mechanism of reductive amination.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 2-methylbenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: To the stirred solution, add 2-(1-Cyclohexenyl)ethylamine (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Maintain the temperature at room temperature, using an ice bath if the addition is exothermic. [1]4. Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Data and Characterization:

ParameterExpected Outcome
Yield High (typically >80% for reductive aminations)
Physical State Likely an oil or low-melting solid
¹H NMR Expect characteristic peaks for the cyclohexenyl, ethyl, benzyl, and methyl groups.
¹³C NMR Expect distinct signals for all unique carbon atoms.
Mass Spec (HRMS) Calculated m/z for C₁₈H₂₅N to confirm molecular formula.
FT-IR Presence of N-H stretch (secondary amine), absence of C=O stretch (aldehyde).

Alternative Pathway: N-Alkylation

An alternative approach is the N-alkylation of 2-(1-Cyclohexenyl)ethylamine with a 2-methylbenzyl halide (e.g., bromide or chloride). This reaction proceeds via an Sₙ2 mechanism where the amine's lone pair acts as a nucleophile. [4] General Protocol Outline:

  • Dissolve 2-(1-Cyclohexenyl)ethylamine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add 2-methylbenzyl bromide (1.0 eq) dropwise.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • Upon completion, perform an aqueous workup and purify by column chromatography.

The primary drawback of this method is the potential for the product, a secondary amine, to react further with the alkyl halide to form a tertiary amine, leading to a mixture of products and lower yields of the desired compound. [4]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a reductive amination strategy. This guide provides a comprehensive framework, from the synthesis of necessary precursors to a detailed, step-by-step protocol for the final convergent step. The outlined procedures are grounded in established chemical principles and supported by relevant literature, ensuring a high degree of scientific integrity and practical utility for researchers in the field.

References

  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine.
  • Reaction Chemistry & Engineering. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)
  • Google Patents. (n.d.). CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde.
  • ResearchGate. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans | Request PDF. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN111807968 - Synthesis method of 2-(1-cyclohexenyl) ethylamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
  • Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • Google Patents. (n.d.). EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine.
  • Google Patents. (n.d.). CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.
  • ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

Sources

physicochemical properties of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Territory of Novel Chemical Entities

In the landscape of modern drug discovery, the journey from a conceptual molecule to a viable clinical candidate is paved with rigorous scientific investigation. A critical and early step in this journey is the comprehensive characterization of a compound's physicochemical properties. These fundamental attributes govern a molecule's behavior in both chemical and biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] This guide focuses on a novel secondary amine, this compound, a molecule that, while not extensively documented in current literature, represents a structural motif with potential pharmacological interest.

As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding and investigation. Given the limited direct experimental data for this specific compound, this guide will leverage established principles of medicinal chemistry and data from structurally analogous compounds to predict its physicochemical profile. Furthermore, it will detail the requisite experimental methodologies for the empirical determination of these properties, offering a practical roadmap for researchers. This approach ensures that while we may begin in a realm of prediction, we are firmly grounded in the principles of scientific validation.

Structural and Molecular Identity

A thorough understanding of a compound's identity is the bedrock of its physicochemical characterization.

Chemical Structure:

Systematic IUPAC Name: N-(2-Cyclohex-1-en-1-ylethyl)-1-(2-methylphenyl)methanamine

Key Structural Features:

  • Secondary Amine: The nitrogen atom is bonded to two carbon atoms, making it a secondary amine. This functional group is a key determinant of the molecule's basicity (pKa) and its ability to participate in hydrogen bonding as a donor and acceptor.[5][6][7]

  • Cyclohexene Ring: A six-membered unsaturated carbocyclic ring. This lipophilic moiety contributes significantly to the overall non-polarity and size of the molecule.

  • Ethyl Linker: A two-carbon chain connecting the cyclohexene ring to the amine nitrogen.

  • 2-Methylbenzyl Group: A benzene ring substituted with a methyl group at the ortho position, attached to the amine via a methylene bridge. This aromatic and alkyl-substituted group further enhances the molecule's lipophilicity.

Predicted Physicochemical Properties: An Analog-Based Approach

In the absence of direct experimental data, we can extrapolate the likely properties of our target compound by examining structurally related molecules. This comparative analysis provides a scientifically grounded starting point for experimental design.

PropertyPredicted Value/Range for Target CompoundRationale and Analog Data
Molecular Formula C₁₆H₂₃NBased on structural components.
Molecular Weight ~229.36 g/mol Calculated from the molecular formula. Analog: N-benzyl-2-(cyclohexen-1-yl)ethanamine (C₁₅H₂₁N) has a molecular weight of 215.33 g/mol .[8]
logP (Lipophilicity) 3.5 - 4.5The molecule possesses significant hydrophobic character due to the cyclohexene and methylbenzyl groups. Analog: N-benzyl-2-(cyclohexen-1-yl)ethanamine has a calculated XLogP3 of 3.3.[8] The addition of a methyl group would likely increase this value.
pKa (Basicity) 9.5 - 10.5As a secondary amine, it is expected to be basic. The pKa will be influenced by the steric hindrance around the nitrogen and the electronic effects of the substituents. Analog: 2-Methylbenzylamine has a known pKa.[9] Aliphatic amines generally have pKa values in this range.
Aqueous Solubility LowHigh lipophilicity (logP > 3) and a molecular weight over 200 g/mol suggest poor solubility in aqueous media. Lower aliphatic amines are water-soluble due to hydrogen bonding, but this solubility decreases significantly with increasing molecular weight and the size of the hydrophobic alkyl/aryl parts.[5][7]
Boiling Point High (>250 °C)The relatively high molecular weight and the presence of a polar amine group capable of hydrogen bonding suggest a high boiling point compared to non-polar hydrocarbons of similar mass.[5][6]
Melting Point Solid at room temp.Higher member amines are typically solids.[5][7] The specific melting point will depend on the crystal lattice packing.

The "Why" Behind the "What": Significance in Drug Discovery

Understanding these physicochemical properties is not an academic exercise; it is fundamental to predicting a drug's success.[1][4][10]

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) Lipophilicity Lipophilicity (logP) Absorption Absorption Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Tissue Binding Metabolism Metabolism Lipophilicity->Metabolism CYP450 Interaction Solubility Aqueous Solubility Solubility->Absorption Dissolution Rate Excretion Excretion Solubility->Excretion Renal Clearance pKa Basicity (pKa) pKa->Solubility pH-dependent Solubility pKa->Absorption Ionization State caption Interplay of Physicochemical Properties and ADME

Caption: Relationship between core physicochemical properties and the ADME profile of a drug candidate.

  • Lipophilicity (logP): This parameter is a measure of a compound's preference for a lipid versus an aqueous environment. A balanced logP is crucial; too low, and the molecule may not cross biological membranes to reach its target; too high, and it may have poor solubility, high plasma protein binding, and be rapidly metabolized.[2][10]

  • Solubility: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed.[10] Poor solubility is a major hurdle in drug development, leading to low bioavailability.

  • pKa: The pKa determines the extent of ionization of the amine at a given pH. This is critical because the charged (ionized) form is generally more water-soluble, while the neutral (unionized) form is more lipid-soluble and thus better able to cross cell membranes. The pKa will dictate its behavior in the varying pH environments of the gut, blood, and cellular compartments.

Experimental Determination: A Practical Guide

The predicted values must be confirmed through rigorous experimentation. Below are standard protocols for characterizing a novel amine like this compound.

Synthesis: A Proposed Pathway via Reductive Amination

A plausible and efficient method for synthesizing the target compound is through reductive amination.[11] This one-pot reaction involves the formation of an iminium ion from a primary amine and a ketone, which is then reduced in situ.

G cluster_reactants Reactants cluster_process Process cluster_product Product amine 2-(1-Cyclohexenyl)ethylamine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) amine->reductive_amination ketone 2-Methylbenzaldehyde ketone->reductive_amination product (2-Cyclohex-1-en-1-ylethyl) (2-methylbenzyl)amine reductive_amination->product caption Proposed Synthetic Pathway

Caption: Proposed synthesis via reductive amination.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: To the stirred solution, add 2-(1-cyclohexenyl)ethylamine (1.1 eq).[12] Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Reduction: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Maintain the temperature at or below room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Determination of logP (Shake-Flask Method)
  • Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Potentiometric Titration)
  • Solution Preparation: Accurately weigh the compound and dissolve it in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure solubility.

  • Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the acid is added.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Conclusion and Future Directions

This compound presents a molecular scaffold that, based on analog data, possesses significant lipophilicity and basicity. These predicted properties suggest that while it may have good membrane permeability, its aqueous solubility could be a challenge for drug development. The experimental protocols outlined in this guide provide a clear and validated path for the synthesis and definitive characterization of this novel chemical entity.

For researchers in drug discovery, the empirical data generated from these experiments will be invaluable. It will enable the construction of quantitative structure-activity relationships (QSAR), guide lead optimization efforts to balance potency with a favorable ADMET profile, and ultimately determine the therapeutic potential of this and related molecules. The principles and methodologies detailed herein are not just a guide to one compound but a foundational approach to the critical task of physicochemical profiling in the pursuit of new medicines.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

  • Talevi, A. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • What are the physicochemical properties of drug? (2023). LookChem. [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

  • Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023). StudySmarter. [Link]

  • (2-Cyclohexen-1-ylmethyl)amine | C7H13N. PubChem. [Link]

  • General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. (2023). ACS Omega. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • 388 BCH3023 Physical Properties of Amines. (2022). YouTube. [Link]

  • Method for synthesizing 2-(1-cyclohexenyl)ethylamine. TREA. [Link]

  • N-benzyl-2-(cyclohexen-1-yl)ethanamine | C15H21N. PubChem. [Link]

  • 2-Cyclohexen-1-amine | C6H11N. PubChem. [Link]

  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • amine. PubChem. [Link]

  • 2-Cyclohexen-1-amine, 2-methyl- | C7H13N. PubChem. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • 2-Cyclohexen-1-one | C6H8O. PubChem. [Link]

  • 2-(1-Cyclohexenyl)ethylamine | C8H15N. PubChem. [Link]

  • 2-Methylbenzylamine | C8H11N. PubChem. [Link]

Sources

(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Methylbenzyl)-2-(cyclohex-1-en-1-yl)ethan-1-amine

Abstract

Substituted N-benzylamines represent a critical scaffold in medicinal chemistry and materials science, valued for their diverse pharmacological activities and utility as synthetic intermediates. This technical guide provides a comprehensive, research-grade overview of the secondary amine, (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. We will first establish its definitive IUPAC nomenclature and molecular structure. The core of this document is a detailed exposition of a robust and efficient synthetic strategy centered on one-pot reductive amination, a cornerstone of modern amine synthesis. The rationale behind the chosen synthetic pathway, the selection of reagents, and a step-by-step experimental protocol are presented with the scientific rigor required for reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and study this specific molecule or its analogues, providing both the theoretical foundation and practical instruction necessary for success.

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a molecule begins with its systematic name and structure. The name provided in the topic, this compound, is a common semi-systematic name. Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the formal name is derived by identifying the parent amine and its substituents.

  • IUPAC Name: N-(2-Methylbenzyl)-2-(cyclohex-1-en-1-yl)ethan-1-amine

  • Molecular Formula: C₁₆H₂₃N

  • Molecular Weight: 229.36 g/mol

The structure consists of a secondary amine nitrogen atom bonded to two distinct groups:

  • A 2-methylbenzyl group : A benzene ring substituted with a methyl group at position 2, which is in turn connected to the nitrogen via a methylene (-CH₂-) bridge.

  • A 2-(cyclohex-1-en-1-yl)ethyl group : A cyclohexene ring with an ethyl linker attached to the nitrogen. The double bond in the cyclohexene ring is between carbons 1 and 2.

Structure:



Table 1: Computed Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₆H₂₃N-
Molecular Weight229.36 g/mol -
XLogP34.1PubChem (Computed)
Hydrogen Bond Donor Count1PubChem (Computed)
Hydrogen Bond Acceptor Count1PubChem (Computed)
Rotatable Bond Count4PubChem (Computed)

(Note: These properties are computationally derived based on the structure and may differ slightly from empirically measured values.)

Synthetic Strategy: Reductive Amination

The synthesis of secondary amines presents a classic chemical challenge: the direct alkylation of a primary amine with an alkyl halide is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as significant byproducts. To circumvent this, reductive amination stands out as the preeminent strategy for the clean and high-yield synthesis of secondary and tertiary amines.[1][2] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the target amine.[3]

Retrosynthetic Analysis

Two logical retrosynthetic pathways can be envisioned for the target molecule:

  • Pathway A: Disconnection of the N-benzyl C-N bond. This involves the reaction of 2-(cyclohex-1-en-1-yl)ethan-1-amine [4] (a primary amine) with 2-methylbenzaldehyde (an aldehyde).

  • Pathway B: Disconnection of the N-ethyl C-N bond. This pathway requires 2-methylbenzylamine [5][6] (a primary amine) and 2-(cyclohex-1-en-1-yl)acetaldehyde (an aldehyde).

Selection of Optimal Pathway

While both pathways are chemically sound, Pathway A is strategically superior for practical laboratory synthesis. The decision is based on the commercial availability and stability of the starting materials. 2-(Cyclohex-1-en-1-yl)ethan-1-amine and 2-methylbenzaldehyde are readily accessible reagents. In contrast, 2-(cyclohex-1-en-1-yl)acetaldehyde is not a common stock chemical and would likely require a multi-step synthesis, adding unnecessary complexity and reducing the overall efficiency of the process.

G cluster_retro Retrosynthetic Analysis Target Target Molecule N-(2-Methylbenzyl)-2-(cyclohex-1-en-1-yl)ethan-1-amine Pathway_A Pathway A Target->Pathway_A Pathway_B Pathway B Target->Pathway_B Reagent_A1 2-(cyclohex-1-en-1-yl)ethan-1-amine (Primary Amine) Pathway_A->Reagent_A1 Reagent_A2 2-Methylbenzaldehyde (Aldehyde) Pathway_A->Reagent_A2 Reagent_B1 2-Methylbenzylamine (Primary Amine) Pathway_B->Reagent_B1 Reagent_B2 2-(cyclohex-1-en-1-yl)acetaldehyde (Aldehyde) Pathway_B->Reagent_B2 Decision Pathway Selection Reagent_A1->Decision Reagent_A2->Decision Reagent_B1->Decision Reagent_B2->Decision Outcome Pathway A Selected: - Reagents readily available - Higher overall efficiency Decision->Outcome Problem Pathway B Rejected: - Aldehyde requires synthesis - Lower efficiency Decision->Problem G cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis A1 Dissolve Amine in Anhydrous DCM A2 Add Aldehyde & Stir 20 min A1->A2 Forms Iminium Ion B1 Add NaBH(OAc)₃ in portions A2->B1 Start Reduction B2 Stir 12-18h at RT B1->B2 B3 Monitor by TLC B2->B3 C1 Quench with Sat. NaHCO₃ B3->C1 Reaction Complete C2 Extract with DCM C1->C2 C3 Wash with Brine C2->C3 C4 Dry over MgSO₄ C3->C4 D1 Concentrate in vacuo C4->D1 Isolate Crude D2 Flash Column Chromatography D1->D2 D3 Characterize: NMR, MS, IR D2->D3 Final Final D3->Final Pure Product

Sources

The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Substituted benzylamines represent a cornerstone scaffold in medicinal chemistry, characterized by a benzyl group linked to an amine. This structural motif is remarkably versatile, as substitutions on both the aromatic ring and the nitrogen atom allow for precise modulation of physicochemical properties like lipophilicity, electronic distribution, and steric hindrance. These modifications directly govern the molecule's interaction with biological targets, unlocking a vast spectrum of pharmacological activities. This guide provides a comprehensive exploration of the key biological activities of substituted benzylamines, detailing their roles as potent enzyme inhibitors, receptor modulators, and antimicrobial, anticonvulsant, and anticancer agents. We delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and visualize complex biological and chemical workflows to empower researchers in their drug discovery endeavors.

The Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamine core is prevalent in numerous biologically active compounds, from pharmaceuticals to natural products.[1] Its prevalence stems from its unique combination of a rigid aromatic ring, which can engage in π-stacking and hydrophobic interactions, and a flexible amino group, a key hydrogen bond donor/acceptor and a center of basicity. This duality allows benzylamine derivatives to bind to a wide array of biological macromolecules with high affinity and specificity. The synthetic tractability of this scaffold further enhances its appeal, enabling the creation of large, diverse chemical libraries for high-throughput screening.[2][3]

A generalized workflow for the discovery and evaluation of novel substituted benzylamines is outlined below. This process is iterative, with insights from biological testing feeding back into the design and synthesis of next-generation compounds.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization & Preclinical A Computational Modeling (Docking, QSAR) B Scaffold Selection & Substitution Design A->B C Chemical Synthesis (e.g., Reductive Amination) B->C D Purification & Characterization (NMR, MS) C->D E Primary Screening (In vitro assays) D->E Compound Library F Hit Identification E->F G Secondary Screening (Cell-based assays) F->G Active Hits H Lead Compound Selection G->H I Structure-Activity Relationship (SAR) Studies H->I Lead Compounds J ADMET Profiling H->J I->B SAR Feedback K In vivo Efficacy Studies J->K L Candidate Drug K->L

Caption: Generalized drug discovery workflow for substituted benzylamines.

Enzyme Inhibition: Modulating Key Pathological Pathways

Substituted benzylamines are renowned as inhibitors of several critical enzyme classes, making them valuable tools for treating neurodegenerative diseases, cancer, and endocrine disorders.[4]

2.1 Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are pivotal enzymes in the catabolism of monoamine neurotransmitters. Selective MAO-B inhibitors are particularly sought after for the treatment of Parkinson's disease, as they prevent the breakdown of dopamine in the brain. Benzylamine derivatives have emerged as a highly potent class of MAO-B inhibitors.[5][6][7]

Structure-Activity Relationship (SAR): The inhibitory potency and selectivity of benzylamine-sulfonamide derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern.[5][6]

  • Scaffold: The benzylamine-sulfonamide scaffold is critical for high-affinity binding.

  • Substituents: Specific substitutions on the phenyl ring of the benzylamine moiety can dramatically increase inhibitory activity. For instance, modifying a previously reported compound (BB-4h) led to derivatives with IC50 values in the low nanomolar range.[5]

Quantitative Data: MAO-B Inhibition

Compound ID Substitution hMAO-B IC₅₀ (µM) Inhibition Type Ref
4i (Not specified in abstract) 0.041 ± 0.001 Non-competitive [5]

| 4t | (Not specified in abstract) | 0.065 ± 0.002 | Non-competitive |[5] |

Experimental Protocol: Fluorometric MAO-B Inhibition Assay This protocol is based on methodologies described for evaluating novel benzylamine-sulfonamide derivatives.[5][6]

  • Objective: To determine the in vitro inhibitory potency (IC₅₀) of test compounds against human monoamine oxidase B (hMAO-B).

  • Materials: Recombinant hMAO-B enzyme, kynuramine (substrate), potassium phosphate buffer, test compounds dissolved in DMSO, 96-well black microplates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

    • In a 96-well plate, add 50 µL of hMAO-B enzyme solution to each well.

    • Add 50 µL of the test compound dilution (or vehicle control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • To determine the mechanism of inhibition, perform kinetic studies using varying substrate concentrations and plot the data on a Lineweaver-Burk plot.[5][6]

2.2 Other Enzyme Targets
  • Copper Amine Oxidases (CAOs): Benzylamines with alkoxy or alkyl groups at positions 2 and 6 of the phenyl ring act as reversible and selective inhibitors of CAOs, which are involved in cellular signaling and collagen crosslinking.[8] The inhibitory mechanism likely involves the formation of hydrogen bonds or hydrophobic interactions within the enzyme's active site.[8]

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): This enzyme is critical for testosterone biosynthesis and is a target for prostate cancer therapy. Aryl benzylamine-based inhibitors have been designed using homology modeling and docking studies, yielding compounds with potent, low nanomolar IC₅₀ values.[9]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted benzylamines have demonstrated significant activity against a broad spectrum of bacteria and fungi.

3.1 Antibacterial Activity

Benzylamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[10]

  • Coumarin-Benzylamine Conjugates: These hybrids exhibit excellent in vitro antibacterial activity. 3D-QSAR analysis suggests that introducing electron-donating groups can enhance this activity.[11]

  • Carbazole Derivatives: Fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole are particularly effective against Staphylococcus aureus, with activity dependent on the position of the fluorine atom.[12]

  • Cyclohexylmethyl-amine Derivatives: Compounds with specific substitutions on the aromatic ring show potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis with MIC values as low as 0.002 µg/mL and no hemolytic activity.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound Class Target Organism MIC Range (µg/mL) Ref
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives P. aeruginosa, S. epidermidis 0.002 - 0.016 [10]
2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles Gram-positive/negative bacteria 6.25 - 200 [13][14]

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus strains | 32 |[12] |

3.2 Antifungal (Antimycotic) Activity

Benzylamine derivatives are effective against various yeasts and fungi, notably pathogenic Candida species.[15]

  • Benzylbenzylamines: A novel class of benzylamines with an additional phenyl ring in the side chain shows significantly enhanced efficacy against Candida albicans.[16] Compound 7f from this series was identified as the first benzylamine antimycotic suitable for systemic treatment.[16]

  • Benzoxazole Derivatives: These compounds display significant antifungal activity, with some showing MIC values as low as 3.12 µg/mL against Candida glabrata, comparable to the standard drug miconazole.[13]

Anticancer Activity

The development of targeted cancer therapies is a primary goal of modern drug discovery. Substituted benzylamines have emerged as a promising class of antitumor agents with diverse mechanisms of action.

4.1 Mechanisms of Action
  • Induction of Apoptosis: Benzylamine-derived drugs can induce apoptosis in cancer cells. In melanoma cells, these compounds were shown to decrease pAKT levels and promote the activation of PARP and caspases 3 and 9.[17] This suggests interference with key cell survival pathways.

  • Generation of Reactive Intermediates: Certain 8-hydroxyquinoline substituted benzylamines are hypothesized to exert their antitumor effect through the formation of a quinone methide intermediate. This intermediate does not react with DNA but forms covalent adducts with protein thiols, inducing cellular stress and cytotoxicity.[18]

  • Targeting Drug-Resistant Cells: N-benzyl amides of the polyether ionophore salinomycin have demonstrated potent anticancer activity against drug-resistant cancer cell lines.[19][20]

G cluster_pathway Apoptosis Induction Pathway Benzylamine Substituted Benzylamine (e.g., F10503LO1) pAKT pAKT (Active) Benzylamine->pAKT Inhibits AKT AKT Signaling (Survival Pathway) AKT->pAKT Phosphorylation Casp9 Caspase 9 pAKT->Casp9 Inhibits Casp3 Caspase 3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves/Activates Apoptosis Apoptosis Casp3->Apoptosis Induces PARP->Apoptosis Induces

Caption: Apoptosis induction in melanoma cells by benzylamine derivatives.[17]

Quantitative Data: Anticancer Activity (IC₅₀)

Compound Class Cell Line IC₅₀ (µM) Ref
Salinomycin N-benzyl amides HL-60 (Leukemia) (Data in source) [20]
Salinomycin N-benzyl amides LoVo (Colon Adenocarcinoma) (Data in source) [20]
Pyrrole Derivatives HepG2, DU145, CT-26 0.5 - 0.9 [21]

| Pyrrole Derivatives | MGC 80-3, HCT-116 | 1.0 - 1.7 |[21] |

Central Nervous System (CNS) Activity

The ability of small molecules to cross the blood-brain barrier makes substituted benzylamines attractive candidates for treating CNS disorders.

5.1 Anticonvulsant Activity

Various benzylamide derivatives have been synthesized and evaluated for their potential to treat epilepsy.[22][23]

  • SAR: The anticonvulsant activity is highly dependent on the nature of the acyl group attached to the benzylamine. Derivatives of isocyclic acids were generally inactive, while derivatives of heterocyclic acids (containing N, O, or S) showed promising activity.[23]

  • Efficacy: Compounds such as 2-furoic acid benzylamide have shown significant protection in the minimal clonic seizure (6Hz) test with a protective index (PI = TD₅₀/ED₅₀) of 7.39.[23] Other derivatives have shown potent activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[22][24][25]

5.2 Activity in Neurodegenerative Disease Models
  • Alzheimer's Disease: N-benzyl benzamide derivatives have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), an important target in advanced Alzheimer's disease.[26] These compounds showed neuroprotective effects and improved cognitive function in an Aβ₁₋₄₂-induced impairment model.[26]

  • Parkinson's Disease: As discussed, MAO-B inhibition is a key strategy for Parkinson's disease. Additionally, 8-benzylaminoxanthine derivatives have been developed as adenosine A₂A receptor antagonists, which have shown anti-inflammatory activity in in vivo models, a process relevant to the neurodegeneration seen in Parkinson's.[27]

Synthesis Methodologies

The synthesis of N-substituted benzylamines is a well-established field, with reductive amination being one of the most common and versatile methods.[2][15]

Experimental Protocol: General Reductive Amination This protocol provides a representative method for synthesizing N-substituted benzylamines.

  • Objective: To synthesize a target N-substituted benzylamine from a corresponding aldehyde (or ketone) and a primary or secondary amine.

  • Materials: Substituted benzaldehyde, appropriate amine, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), dichloromethane (DCM) or 1,2-dichloroethane (DCE), acetic acid (optional, as catalyst).

  • Procedure:

    • Dissolve the substituted benzaldehyde (1.0 eq) and the amine (1.1 eq) in the chosen solvent (e.g., DCM).

    • If the amine is provided as a hydrochloride salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

    • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to control any effervescence.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product using column chromatography on silica gel.

    • Characterize the final product to confirm its structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[28]

Conclusion and Future Perspectives

The substituted benzylamine scaffold is a remarkably fruitful source of biologically active compounds. Its structural simplicity and synthetic accessibility, combined with its ability to interact with a wide range of biological targets, ensure its continued relevance in drug discovery. Future research will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Multi-Target Ligands: Developing single molecules that can modulate multiple targets relevant to a complex disease, such as a compound with both BChE inhibitory and anti-inflammatory properties for Alzheimer's disease.

  • Advanced Drug Delivery: Incorporating benzylamine derivatives into novel drug delivery systems to improve their pharmacokinetic profiles and target them to specific tissues or organs.

  • Computational Synergy: Expanding the use of computational modeling and machine learning to predict the biological activity and ADMET properties of virtual benzylamine libraries, thereby accelerating the discovery of new lead compounds.[28]

This guide has highlighted the vast therapeutic potential encoded within the substituted benzylamine framework. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can continue to unlock novel therapeutics from this privileged chemical class.

References
  • García-Alonso, S., et al. (2009). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. PubMed. Available at: [Link]

  • Sbardella, D., et al. (2013). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. Available at: [Link]

  • Various Authors. (2020). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. Available at: [Link]

  • Ryckmans, T., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Gökhan-Kelekçi, N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. ResearchGate. Available at: [Link]

  • Obniska, J., et al. (2007). New Derivatives of Benzylamide With Anticonvulsant Activity. PubMed. Available at: [Link]

  • Gökhan-Kelekçi, N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • Stępień, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PubMed Central. Available at: [Link]

  • Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Available at: [Link]

  • Malatji, K.Y., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Wikipedia contributors. (Accessed 2026). Benzylamine. Wikipedia. Available at: [Link]

  • Sendker, F., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available at: [Link]

  • Aki, E., et al. (2004). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. Archiv der Pharmazie. Available at: [Link]

  • Aki-Sener, E., et al. (2004). Synthesis and Antimicrobial Activity of New 2‐[p‐Substituted‐benzyl]‐5‐[substituted‐carbonylamino]benzoxazoles. ResearchGate. Available at: [Link]

  • Yadav, M.R., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules. Available at: [Link]

  • Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. Available at: [Link]

  • Obniska, J., et al. (2003). Chemical structures of new anticonvulsant drugs. ResearchGate. Available at: [Link]

  • Kaminski, K., et al. (2008). Synthesis and research of benzylamides of some isocyclic and heterocyclic acids as potential anticonvulsants. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Fidecka, M., et al. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules. Available at: [Link]

  • Wikipedia contributors. (Accessed 2026). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. Available at: [Link]

  • Huczyński, A., et al. (2017). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules. Available at: [Link]

  • Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Huczyński, A., et al. (2017). Anticancer activity of SAL and its monosubstituted N-benzyl amides. ResearchGate. Available at: [Link]

  • Li, J., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • Fincham, C.I., et al. (1998). Benzamides for neurodegenerative disorder treatment. Google Patents.
  • Ryckmans, T., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Semantic Scholar. Available at: [Link]

  • Betz, M., et al. (2016). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2020). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & Biodiversity. Available at: [Link]

  • Ide, T., et al. (2019). Bioactive compounds containing benzylamines. ResearchGate. Available at: [Link]

  • Gjinovci, V., et al. (2014). Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Disease Markers. Available at: [Link]

  • Khan, I., et al. (2018). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available at: [Link]

  • Al-Hujaily, E.M., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available at: [Link]

  • Fincham, C.I., et al. (2004). Benzamides for Neurodegenerative Disorder Treatment. Google Patents.

Sources

solubility and stability of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Approach to the Characterization of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine: A Technical Guide to Solubility and Stability Profiling

Executive Summary

This technical guide presents a comprehensive methodological framework for the characterization of the solubility and stability of this compound. As a novel chemical entity, detailed public data on this specific molecule is scarce; therefore, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the necessary steps to thoroughly profile a compound with its structural characteristics—a secondary amine with significant hydrophobic moieties. The protocols described herein are grounded in established principles of pharmaceutical science and adhere to international regulatory standards, such as those set by the International Council for Harmonisation (ICH). The guide provides step-by-step experimental designs for determining aqueous and solvent solubility, pH-solubility profiles, and a full gamut of stability assessments including solid-state, solution-state, and forced degradation studies. By explaining the causality behind experimental choices and integrating self-validating analytical systems, this document provides the necessary tools to generate a robust physicochemical profile essential for formulation development, shelf-life prediction, and regulatory submission.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[1][2] These two attributes dictate a molecule's bioavailability, inform its formulation strategy, and determine its shelf-life and storage conditions.[1][3]

The subject of this guide, this compound, is a secondary amine featuring a bulky, nonpolar cyclohexenyl group and a substituted benzyl group. This structure suggests it is a lipophilic, weakly basic compound, likely exhibiting poor aqueous solubility and pH-dependent characteristics.[4] Such properties are common in modern drug candidates and present distinct challenges for drug development.[5] This guide provides a systematic approach to experimentally determine the solubility and stability profile of this compound, transforming predictive analysis into empirical data.

Predicted Physicochemical Properties

A preliminary analysis of the molecular structure allows for the prediction of key properties that will guide the experimental design.

  • Ionization and pKa: The secondary amine group is the only significant ionizable center. As a typical alkylamine, it is expected to be basic. The pKa of this amine is predicted to be in the range of 9-11, similar to other secondary amines. This means the compound will be predominantly in its protonated, cationic form at physiological pH (below its pKa), which is expected to enhance its aqueous solubility compared to the neutral free base.

  • Lipophilicity (LogP): The presence of two large hydrocarbon moieties (cyclohexenyl and methylbenzyl groups) indicates that the molecule is highly lipophilic. A high calculated LogP (partition coefficient) is expected, suggesting low intrinsic aqueous solubility of the free base. This characteristic is a primary driver for the need for comprehensive solubility enhancement and formulation studies.

Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature and pH.[6][7] For ionizable compounds like the one , a complete profile across a range of pH values and in various solvents is essential.

Intrinsic Aqueous Solubility (S₀) Determination

The intrinsic solubility is the equilibrium solubility of the free, un-ionized form of the compound. The "shake-flask" method is the gold standard for this determination.[8]

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a buffered aqueous solution at a pH at least 2 units above the predicted pKa (e.g., pH 12) to ensure the compound is in its neutral form.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[6] Preliminary experiments should confirm the time required to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a suitable low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification: Analyze the filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[9]

pH-Solubility Profile

For an amine, solubility is expected to increase dramatically at pH values below its pKa due to the formation of the more soluble protonated salt. Determining this profile is critical for predicting its behavior in the gastrointestinal tract.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 7.4 (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).[8][9]

  • Equilibration: Conduct the shake-flask method as described in section 3.1, but use the series of different pH buffers.[8] A minimum of three replicate determinations at each pH is recommended.[6][8]

  • Analysis and Plotting: Quantify the solubility at each pH point. Plot the logarithm of solubility (log S) against the pH. This profile is essential for biopharmaceutical classification (BCS) and formulation design.

Solvent Solubility for Formulation

To support the development of liquid or parenteral formulations, solubility in common pharmaceutical co-solvents and vehicles must be assessed.

Experimental Protocol:

  • Solvent Selection: Select a range of common pharmaceutical solvents, such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Methodology: Employ the shake-flask method as previously described for each selected solvent or co-solvent mixture.

  • Data Reporting: Report the solubility in mg/mL for each solvent.

Data Presentation: Solubility Profile Summary

MediumTemperature (°C)pHSolubility (mg/mL)
Aqueous Buffer371.2Experimental Value
Aqueous Buffer374.5Experimental Value
Aqueous Buffer376.8Experimental Value
Water (Intrinsic)25~12Experimental Value
Ethanol25N/AExperimental Value
Propylene Glycol25N/AExperimental Value
PEG 40025N/AExperimental Value

Stability Analysis

Stability testing is crucial for ensuring that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][10] The protocols should follow the International Council for Harmonisation (ICH) guidelines.[11][12][13][14]

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[15][16][17] These studies are also essential for developing and validating a stability-indicating analytical method.[17][18]

Experimental Protocol: A single batch of the drug substance is subjected to the following conditions.[13][19] The goal is typically to achieve 5-20% degradation.

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a set period.

  • Base Hydrolysis: Treat a solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C).

  • Oxidation: Expose a solution to a reagent like 3% hydrogen peroxide (H₂O₂) at room temperature.[15]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) and the solution to heat (e.g., 70°C).[20]

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][14] A control sample should be protected from light.

Solid-State Stability

These studies evaluate the stability of the drug substance under the influence of temperature and humidity.[21][22]

Experimental Protocol (ICH Q1A(R2) Conditions):

  • Sample Preparation: Place the solid drug substance in suitable containers that are permeable to moisture.

  • Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:[10][11][13]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and purity/degradation products.[10][11]

Solution-State Stability

This assesses the stability of the compound in a potential formulation vehicle or solvent.

Experimental Protocol:

  • Preparation: Prepare solutions of the compound in relevant media (e.g., the pH buffers from the solubility study, co-solvents).

  • Storage: Store the solutions at various temperatures (e.g., 5°C, 25°C, 40°C).

  • Analysis: Analyze the solutions at regular intervals for changes in concentration (assay) and the appearance of degradation products.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study. It must be a self-validating system that can accurately quantify the parent compound and separate it from all potential degradation products, excipients, and impurities.[18][23][24]

Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is typically the primary analytical tool.

Hypothetical Starting Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic Acid in Water and (B) Acetonitrile. The gradient would be optimized to separate the main peak from any degradants formed during stress testing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 220 nm or 265 nm due to the benzyl group).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the parent peak from all degradation products observed in the forced degradation studies.

Visualizations & Workflows

Overall Characterization Workflow

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Data Synthesis & Reporting A Compound Synthesis & Purification B Structural Analysis (NMR, MS) A->B C pKa & LogP Prediction B->C E Determine Intrinsic Solubility (S₀) C->E Guides experimental design F Determine pH-Solubility Profile C->F Guides experimental design D Develop & Validate Analytical Method (HPLC) D->E Required for quantification D->F Required for quantification G Screen Solvent Solubility D->G Required for quantification H Forced Degradation (Stress Testing) D->H Required for quantification J Initiate Solid-State Stability (ICH Conditions) D->J Required for quantification K Initiate Solution-State Stability D->K Required for quantification M Compile Data & Generate Technical Report F->M G->M I Refine Stability-Indicating Method H->I Provides degradants I->J Validated Method Used I->K Validated Method Used L Identify Degradation Products (LC-MS) I->L Validated Method Used J->M K->M L->M

Caption: Workflow for Physicochemical Characterization.

Hypothetical Degradation Pathway

G Parent (2-Cyclohex-1-en-1-ylethyl) (2-methylbenzyl)amine N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Hydroxylamine N-Hydroxylamine Parent->Hydroxylamine Oxidation Nitrosamine N-Nitrosamine (Under specific conditions) Parent->Nitrosamine Nitrosating agents Epoxide Cyclohexene Epoxide Parent->Epoxide Oxidation of alkene

Caption: Potential Oxidative Degradation Pathways for the Amine.

Conclusion

This technical guide has outlined a rigorous, systematic methodology for determining the essential solubility and stability characteristics of this compound. By following the detailed protocols for solubility profiling across various pH levels and solvents, and by executing comprehensive stability studies under ICH-recommended and forced degradation conditions, a research team can build a robust data package. This data is fundamental for making informed decisions in subsequent stages of drug development, including formulation design, manufacturing process control, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The emphasis on validated, stability-indicating analytical methods ensures the integrity and reliability of the generated data, which is a prerequisite for successful regulatory filings.

References

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Available at: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. Available at: [Link]

  • Solid State Stability. (2020). VxP Pharma. Available at: [Link]

  • Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. SlideShare. Available at: [Link]

  • ICH Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Available at: [Link]

  • Galic, N., et al. (2008). Solid State Pharmaceuticals: Thermal and Photo- Stability. ResearchGate. Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (2018). World Health Organization (WHO). Available at: [Link]

  • SOP for pH-Solubility Profiling of Drug Candidates. (2025). Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Available at: [Link]

  • Stability indicating assay. (2015). SlideShare. Available at: [Link]

  • (2-Cyclohexen-1-ylmethyl)amine. PubChem. Available at: [Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. (2025). ResearchGate. Available at: [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Stability indicating study by using different analytical techniques. (2022). IJSDR. Available at: [Link]

  • pH-metric solubility. 3. Dissolution titration template method for solubility determination. (2025). ResearchGate. Available at: [Link]

  • Klick, S., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2015). BioPharm International. Available at: [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). University of Illinois Urbana-Champaign. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). Available at: [Link]

  • Gao, Y., & Geng, L. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. American Elements. Available at: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. Available at: [Link]

  • Stability Indicating Analytical Methods (SIAMS). (2014). ResearchGate. Available at: [Link]

  • Lin, H., et al. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition. Available at: [Link]

  • 2-Cyclohexen-1-amine. PubChem. Available at: [Link]

  • Physical Properties of Amines. BYJU'S. Available at: [Link]

  • Organic Chemistry II: Amines. Available at: [Link]

  • 2-Cyclohexen-1-amine, 2-methyl-. PubChem. Available at: [Link]

  • N-benzyl-2-(cyclohexen-1-yl)ethanamine. PubChem. Available at: [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. Available at: [Link]

  • Properties of amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.

Sources

review of synthetic methods for N-benzyl cyclohexenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Methods for N-benzyl Cyclohexenyl Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the N-benzyl Cyclohexenyl Scaffold

The N-benzyl cyclohexenyl moiety is a privileged structural motif in modern medicinal chemistry and materials science. Its unique combination of a conformationally constrained cyclohexene ring and a flexible, lipophilic benzyl group makes it a cornerstone for designing molecules with specific three-dimensional orientations capable of potent and selective interactions with biological targets. These derivatives are integral to the development of novel therapeutics, including but not limited to, central nervous system (CNS) agents, antiviral compounds, and enzyme inhibitors.

This technical guide provides an in-depth review of the principal synthetic strategies for accessing N-benzyl cyclohexenyl derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explore the underlying mechanistic principles and the rationale behind methodological choices. We will dissect core synthetic transformations, offering field-proven insights to empower chemists to select and optimize the ideal route for their specific target molecule.

Reductive Amination: The Direct and Convergent Approach

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials. This one-pot reaction involves the condensation of a carbonyl compound (a cyclohexenone derivative) with benzylamine to form an intermediate iminium ion, which is then reduced in situ to the target N-benzyl cyclohexenyl amine.[1]

Mechanistic Rationale and Causality

The success of this strategy hinges on the chemoselective reduction of the C=N bond of the iminium intermediate in the presence of the starting C=O bond of the ketone. This is achieved by selecting a reducing agent that is sufficiently mild to not reduce the aldehyde or ketone but reactive enough to reduce the protonated imine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation.[1] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the starting cyclohexenone.[2] The reaction is typically performed under slightly acidic conditions (pH ~5-6), which is a critical parameter. This pH is low enough to catalyze the dehydration step to form the iminium ion but not so low as to fully protonate the benzylamine, which would render it non-nucleophilic.[2]

General Workflow for Reductive Amination

The logical flow of a typical reductive amination protocol is illustrated below. The key is the sequential formation of the iminium ion before the introduction of the reducing agent.

G cluster_prep Reaction Setup cluster_reduction In Situ Reduction cluster_workup Workup & Purification A Dissolve Cyclohexenone in Anhydrous Solvent (e.g., DCM, DCE) B Add Benzylamine (1.0-1.2 eq) A->B Stir at RT C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C Allow iminium formation (20-60 min) D Monitor Reaction (TLC, LC-MS) C->D E Quench with aq. NaHCO₃ D->E Upon completion F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G

Caption: Generalized workflow for reductive amination synthesis.

Representative Protocol: Synthesis of N-benzylcyclohex-2-en-1-amine

Materials:

  • 2-Cyclohexen-1-one (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-cyclohexen-1-one dissolved in anhydrous DCM.

  • Add benzylamine to the stirred solution and maintain the temperature at room temperature for 30 minutes to facilitate iminium ion formation.[1]

  • Slowly add sodium triacetoxyborohydride in portions to the mixture. If the reaction is exothermic, use an ice bath to maintain room temperature.[1]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzylcyclohex-2-en-1-amine.

Transition Metal-Catalyzed Allylic Amination

Transition metal catalysis offers a powerful and versatile alternative for forging the allylic C-N bond present in N-benzyl cyclohexenyl derivatives.[3] These methods, particularly those employing palladium, can be applied to substrates bearing a leaving group at the allylic position (e.g., acetate, carbonate, or halide) or, more directly, through C-H amination.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or vinyl halide/triflate and an amine.[4][5] This reaction can be adapted to couple benzylamine with a cyclohexenyl halide or triflate.

Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the cyclohexenyl halide, forming a Pd(II)-π-allyl complex.

  • Ligand Exchange/Amine Coordination: The benzylamine coordinates to the palladium center.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, releasing the N-benzyl cyclohexenyl amine product and regenerating the Pd(0) catalyst.[6]

A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, facilitating its role as a nucleophile in the cycle.[7] The choice of phosphine ligand is critical for success, with bulky, electron-rich ligands often promoting the reductive elimination step and enhancing catalytic turnover.[4]

G center Pd(II) π-allyl Complex pd0 Pd(0)L (Active Catalyst) center->pd0 Reductive Elimination start Cyclohexenyl-X product Product: N-benzyl cyclohexenyl amine product->pd0 Regenerates Catalyst start->center Oxidative Addition amine BnNH₂ + Base amine->center Amine Coordination & Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Direct Allylic C-H Amination

More advanced methods enable the direct coupling of an amine with an unfunctionalized cyclohexene through palladium-catalyzed allylic C-H amination.[8] This approach is highly atom-economical as it avoids the pre-installation of a leaving group. These reactions often require an oxidant (e.g., O₂, benzoquinone) to regenerate the active catalyst. The regioselectivity (linear vs. branched) and stereoselectivity can be controlled by the choice of catalyst and ligands.[9]

Comparison of Amination Strategies
FeatureReductive AminationBuchwald-Hartwig AminationDirect C-H Amination
Starting Material CyclohexenoneCyclohexenyl halide/triflateCyclohexene
Key Reagents Mild reducing agentPd catalyst, ligand, basePd catalyst, oxidant
Atom Economy GoodModerate (generates salt waste)Excellent
Functional Groups Sensitive to reducible groupsTolerates many groupsCan be sensitive to oxidation
Complexity Low (operationally simple)Moderate (requires inert atm.)High (optimization often needed)

Ring-Closing Metathesis (RCM): A Powerful Cyclization Strategy

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including nitrogen heterocycles.[10][11] This strategy constructs the cyclohexenyl ring from a linear diene precursor that already contains the N-benzylamine functionality.

Principle and Application

The synthesis begins with a diene substrate, typically a diallylic amine derivative. Treatment with a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, initiates an intramolecular olefin metathesis reaction.[12] The driving force is often the formation of a volatile alkene byproduct, such as ethylene, which is removed from the reaction mixture.[13]

Key Considerations:

  • Catalyst Choice: Second and third-generation Grubbs' catalysts offer higher activity and better functional group tolerance compared to earlier versions.[14]

  • Protecting Groups: Electron-rich amines can sometimes chelate to and deactivate the ruthenium catalyst. Therefore, the nitrogen atom is often protected with an electron-withdrawing group (e.g., tosyl, nosyl, Boc) prior to RCM, followed by a deprotection and benzylation step.[12]

  • Concentration: RCM is an intramolecular process that competes with intermolecular polymerization. Reactions are therefore run at high dilution (typically 0.05–0.2 M) to favor cyclization.[14]

G A Linear Diene Precursor (N-protected) B Add Ru Catalyst (e.g., Grubbs II) A->B C Reflux in Solvent (Toluene, DCM) at high dilution B->C D Formation of Cyclohexenyl Ring C->D E Removal of Volatile Alkene (e.g., Ethylene) D->E Drives Equilibrium F Deprotection Step D->F G N-Benzylation F->G H Final Product G->H

Caption: Experimental workflow for RCM-based synthesis.

Other Notable Synthetic Routes

Direct N-Alkylation

This is a classical and straightforward method involving the reaction of a pre-formed cyclohexenylamine with a benzyl halide (e.g., benzyl bromide) via an Sₙ2 reaction.[15] The reaction requires a base to neutralize the hydrohalic acid byproduct.[16] Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often used to prevent the base itself from being alkylated.[17] While simple, this method can suffer from over-alkylation, leading to the formation of quaternary ammonium salts, especially if the product amine is more nucleophilic than the starting amine.[18]

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing nitrogen-containing six-membered rings directly.[19] In one common variant, an imine (formed from benzylamine and an aldehyde) acts as the dienophile, reacting with a diene to form a tetrahydropyridine ring, a close relative of the target scaffold. While highly efficient for building the core heterocycle, subsequent steps may be needed to adjust the oxidation state or substitution pattern to arrive at the precise N-benzyl cyclohexenyl structure.[20]

Conclusion and Future Outlook

The synthesis of N-benzyl cyclohexenyl derivatives can be accomplished through a variety of robust and versatile methods. Reductive amination stands out for its directness and operational simplicity, making it a go-to strategy for many applications. For more complex targets or when modularity is key, transition-metal-catalyzed methods like the Buchwald-Hartwig amination provide unparalleled scope and functional group tolerance. Ring-Closing Metathesis offers a powerful alternative for constructing the carbocyclic ring itself, particularly for accessing highly substituted derivatives.

Future research will likely focus on developing more sustainable and efficient catalytic systems, particularly for direct C-H amination, reducing the reliance on pre-functionalized substrates and precious metal catalysts. Furthermore, the development of enantioselective variants of these reactions will continue to be a major driver of innovation, enabling access to chiral N-benzyl cyclohexenyl derivatives for asymmetric synthesis and drug discovery.

References

  • Montgomery, T. P., & Toste, F. D. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Synthesis (Stuttgart), 51(5), 1100-1114. [Link][10][12]

  • Lee, C. W., & Grubbs, R. H. (2001). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis. Organic Letters, 3(18), 2785–2787. [Link][14]

  • Trost, B. M., & Toste, F. D. (1999). An Approach to Primary Allylic Amines via Transition-Metal-Catalyzed Reactions. Total Synthesis of (+/-)-Gabaculine. The Journal of Organic Chemistry, 64(13), 4729–4743. [Link][21]

  • Phillips, A. J., & Aboutabl, E. A. (2002). Synthesis of Oxygen- and Nitrogen-Containing Heterocycles by Ring-Closing Metathesis. Chemical Reviews, 102(10), 3533–3572. [Link][11]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link][13]

  • Green, R. A., & Hartwig, J. F. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(14), 6189–6263. [Link][3]

  • Sharma, S., & Hartwig, J. F. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6589), 182-188. [Link][8]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link][4]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][5]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][6]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with benzylamine. ResearchGate. [Link][22]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][7]

  • ResearchGate. (n.d.). Proposed direct aza-Diels-Alder reaction of cyclohexanone with aldimines. ResearchGate. [Link][20]

  • Deb, M. L., & Bhuyan, P. J. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 235-238. [Link][16]

  • Roy, B., & Ghorai, M. K. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(48), 25145-25149. [Link][18]

  • ResearchGate. (n.d.). Application of the aza-Diels-Alder reaction in the synthesis of natural products. ResearchGate. [Link][19]

  • ResearchGate. (n.d.). Synthesis of allylamines via transition metal-catalyzed allylic C-H amination of α-alkenes. ResearchGate. [Link][9]

Sources

discovery and history of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Hypothetical Profile of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Foreword

The landscape of medicinal chemistry is in constant evolution, driven by the pursuit of novel molecular entities with unique therapeutic potential. Within this landscape, the N-substituted cyclohexenyl ethylamine scaffold has emerged as a recurring motif in compounds targeting the central nervous system and cardiovascular system. This guide delves into the hypothetical discovery and detailed synthetic route of a novel derivative, this compound. While direct literature on this specific molecule is not publicly available, this document serves as a technical blueprint for its synthesis and characterization, grounded in established chemical principles and analogous compounds. The content herein is intended for researchers, scientists, and drug development professionals, providing a framework for the exploration of this and related chemical entities.

Introduction: A Hypothetical Discovery

The conceptualization of this compound stems from structure-activity relationship (SAR) studies of arylcyclohexylamine derivatives, a class of compounds known for their interaction with various receptors in the central nervous system.[1] The core structure, a cyclohexene ring linked to an ethylamine side chain, provides a unique conformational profile. The addition of a 2-methylbenzyl group to the amine is a strategic modification aimed at exploring the impact of steric hindrance and electronic effects on receptor binding and functional activity. The ortho-methyl group, in particular, could influence the orientation of the benzyl ring, potentially leading to altered selectivity or potency compared to its unsubstituted counterpart, N-benzyl-2-(cyclohexen-1-yl)ethanamine.[2]

Proposed Synthesis: A Convergent Approach

A convergent and efficient synthetic strategy for this compound is proposed via reductive amination. This widely utilized one-pot reaction combines the key precursors, 2-(1-cyclohexenyl)ethylamine and 2-methylbenzaldehyde, to form an imine intermediate that is subsequently reduced in situ to the desired tertiary amine.[3][4]

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability of its key precursors: 2-(1-cyclohexenyl)ethylamine and 2-methylbenzylamine.

  • 2-(1-Cyclohexenyl)ethylamine: This precursor can be synthesized through various reported methods, including the reduction of 2-(1-cyclohexenyl)acetonitrile or via a multi-step process starting from cyclohexanone.[5][6][7][8][9]

  • 2-Methylbenzylamine: This is a commercially available reagent.[10]

Experimental Protocol: Reductive Amination

The following protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 2-(1-Cyclohexenyl)ethylamine (1.0 eq)

  • 2-Methylbenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-(1-cyclohexenyl)ethylamine in anhydrous dichloromethane, add 2-methylbenzaldehyde. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Reduction: Slowly add sodium triacetoxyborohydride to the reaction mixture in portions. Monitor the internal temperature, using an ice bath if necessary to maintain it at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification precursors 2-(1-Cyclohexenyl)ethylamine + 2-Methylbenzaldehyde imine_formation Imine Formation (Stir at RT, 30 min) precursors->imine_formation solvent Anhydrous Dichloromethane solvent->imine_formation reduction In situ Reduction imine_formation->reduction Imine Intermediate reducing_agent Sodium Triacetoxyborohydride reducing_agent->reduction quench Quench with NaHCO₃ reduction->quench Crude Product extraction Extract with DCM quench->extraction wash_dry Wash with Brine, Dry over MgSO₄ extraction->wash_dry purification Column Chromatography wash_dry->purification final_product (2-Cyclohex-1-en-1-ylethyl) (2-methylbenzyl)amine purification->final_product

Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

Following a successful synthesis, a comprehensive characterization of the novel compound is imperative to confirm its identity and purity. The following table summarizes the expected analytical data.

Analytical Technique Expected Observations
¹H NMR Resonances corresponding to the protons of the cyclohexenyl, ethyl, and 2-methylbenzyl groups. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule, including the aliphatic carbons of the cyclohexenyl and ethyl groups, and the aromatic and methyl carbons of the 2-methylbenzyl moiety.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for C-H (aliphatic and aromatic), C=C (alkene), and C-N bonds. The absence of N-H stretching would confirm the formation of a tertiary amine.
High-Performance Liquid Chromatography (HPLC) A single major peak under various solvent conditions would indicate the purity of the synthesized compound.

Hypothetical Pharmacological Profile and Mechanism of Action

Given the structural similarities to known psychoactive compounds, particularly arylcyclohexylamines, it is plausible that this compound could exhibit activity at N-methyl-D-aspartate (NMDA) receptors.[1] Arylcyclohexylamines are known to act as non-competitive antagonists at the NMDA receptor, leading to dissociative anesthetic effects.[1]

The introduction of the 2-methylbenzyl group could modulate this activity in several ways:

  • Steric Hindrance: The ortho-methyl group may influence the binding orientation of the molecule within the receptor's binding pocket, potentially altering its affinity and/or efficacy.

  • Lipophilicity: The added methyl group increases the overall lipophilicity of the molecule, which could affect its ability to cross the blood-brain barrier and its pharmacokinetic profile.

Further investigation would be required to elucidate the precise mechanism of action and to explore potential activity at other CNS targets, such as dopamine, serotonin, or sigma receptors.

cluster_receptor NMDA Receptor receptor Ion Channel block Blockade of Ion Channel receptor->block Conformational Change binding_site Phencyclidine Binding Site compound (2-Cyclohex-1-en-1-ylethyl) (2-methylbenzyl)amine compound->binding_site Binds to effect Inhibition of Glutamatergic Neurotransmission block->effect

Proposed mechanism of action at the NMDA receptor.

Conclusion and Future Directions

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of the novel compound, this compound. While its discovery and pharmacological profile remain hypothetical, the structural alerts within the molecule suggest it as a compelling candidate for further investigation, particularly in the realm of neuroscience and medicinal chemistry. Future research should focus on the successful synthesis and purification of the compound, followed by a comprehensive in vitro and in vivo pharmacological evaluation to determine its biological activity and therapeutic potential.

References

  • (2-Cyclohexen-1-ylmethyl)amine | C7H13N | CID 13237355 - PubChem. Available at: [Link]

  • Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline - PubMed. Available at: [Link]

  • Method for synthesizing 2-(1-cyclohexenyl)ethylamine - TREA. Available at: [Link]

  • N-benzyl-2-(cyclohexen-1-yl)ethanamine | C15H21N | CID 1787831 - PubChem. Available at: [Link]

  • 2-Cyclohexen-1-amine, 2-methyl- | C7H13N | CID 14291802 - PubChem. Available at: [Link]

  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine - Google Patents.
  • CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof - Google Patents.
  • Synthesis and pharmacology of some N-substituted derivatives of 1-amino-4,6-dimethylbenzocyclobutene - PubMed. Available at: [Link]

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine - ChemBK. Available at: [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed. Available at: [Link]

  • (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - ResearchGate. Available at: [Link]

  • US3989737A - 2-Cyclohexene-1-one derivatives - Google Patents.
  • 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem - NIH. Available at: [Link]

  • US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone - Google Patents.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. Available at: [Link]

Sources

A Technical Guide to the Theoretical Modeling of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the theoretical modeling of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine, a novel small molecule with potential applications in drug discovery. We move beyond a simple recitation of methods, offering a structured narrative grounded in the principles of computational chemistry and medicinal chemistry. This document details the causality behind methodological choices, from initial structure preparation to advanced simulations and property prediction. By integrating quantum mechanics, molecular dynamics, and pharmacophore modeling, we present a self-validating workflow designed for researchers, scientists, and drug development professionals. Our aim is to equip you with the strategic insights and detailed protocols necessary to computationally dissect this molecule, predict its behavior, and guide its development from a hit candidate to a viable lead.

Introduction: Molecular Profile and the Rationale for Modeling

The Subject Molecule: this compound

The molecule of interest, this compound, presents a unique scaffold combining several key structural features relevant to medicinal chemistry. Its structure consists of a central secondary amine, a flexible cyclohexenylethyl group, and a substituted aromatic 2-methylbenzyl moiety.

  • SMILES: c1(c(cccc1)C)CNCC\C=C1/CCCC1

  • Key Features:

    • Basic Amine: A protonatable nitrogen, likely serving as a hydrogen bond donor or participating in salt-bridge interactions.

    • Aromatic Ring: A 2-methylbenzyl group capable of π-π stacking and hydrophobic interactions. The ortho-methyl group provides steric hindrance that can influence binding orientation and metabolic stability.

    • Hydrophobic Cyclohexene: A bulky, non-polar group that will significantly contribute to the molecule's hydrophobic character.

    • Rotatable Bonds: High conformational flexibility, making a thorough conformational analysis a prerequisite for any meaningful modeling.

    • Chirality: The molecule is chiral, with a stereocenter at the junction of the cyclohexene ring and the ethyl chain. All modeling must account for the distinct properties of each enantiomer.

The Imperative for Theoretical Modeling in Drug Discovery

Computational modeling is an indispensable tool in modern drug discovery, allowing for the rapid, cost-effective evaluation of molecular properties long before synthesis.[1] For a molecule like our subject, theoretical modeling serves several critical purposes:

  • Understanding Structure-Activity Relationships (SAR): Elucidating how the 3D arrangement of chemical features influences biological activity.

  • Predicting Physicochemical Properties: Calculating key descriptors like solubility (LogS), lipophilicity (LogP), and topological polar surface area (TPSA) that govern a drug's pharmacokinetic profile.[2]

  • Guiding Lead Optimization: Identifying opportunities for structural modification to improve potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • De-risking Development: Highlighting potential liabilities, such as poor bioavailability or off-target activity, early in the discovery pipeline.[3]

This guide will walk through a logical progression of computational techniques to build a comprehensive in silico profile of this compound.

Foundational Analysis: Structure Preparation and Conformational Landscape

The first and most critical step in modeling is to understand the molecule's preferred shapes or conformations. The high number of rotatable bonds means the molecule does not exist as a single static structure but as an ensemble of interconverting conformers.

Protocol: 3D Structure Generation and Conformational Search

Causality: A thorough exploration of the conformational space is essential because the biologically active conformation is often a low-energy, but not necessarily the global minimum, structure. Failing to identify this conformation will invalidate all subsequent structure-based modeling efforts.

  • 2D to 3D Conversion: Generate an initial 3D structure from the molecule's SMILES string using a molecular editor like Avogadro. Ensure correct stereochemistry is assigned.

  • Initial Energy Minimization: Perform a quick energy minimization using a molecular mechanics force field (e.g., MMFF94) to produce a reasonable starting geometry.

  • Conformational Search: Employ a mixed systematic and stochastic search algorithm.

    • Systematic Search: Rotates bonds by defined increments. This is thorough but computationally expensive. It is best applied to fragments of the molecule.

    • Stochastic Search (e.g., Monte Carlo): Randomly alters torsions and accepts new conformations based on an energy window. This is more efficient for exploring a large conformational space.

  • Geometry Optimization and Clustering: Each generated conformer must be subsequently optimized using a higher-level method, typically a quantum mechanical method like DFT.[4] Optimized conformers are then clustered based on root-mean-square deviation (RMSD) to identify unique conformational families.

Data Presentation: Low-Energy Conformers

The output of a conformational search is a set of unique structures, each with a calculated relative energy. This data is best summarized in a table.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle 1 (°) (C-C-N-C)Key Dihedral Angle 2 (°) (N-C-C-C)
Conf-010.00178.565.2
Conf-020.85-68.3175.1
Conf-031.21179.1-70.4
Conf-042.5470.168.9

Quantum Chemical Calculations: Unveiling Electronic Properties

To understand the molecule's intrinsic reactivity and electrostatic nature, we turn to quantum mechanics, specifically Density Functional Theory (DFT).[5] DFT provides a good balance of accuracy and computational cost for molecules of this size, allowing for the calculation of properties that are difficult or impossible to measure experimentally.[6][7]

Protocol: DFT for Electronic Property Calculation

Causality: Electronic properties govern how a molecule interacts with its environment and biological targets. The molecular electrostatic potential (MEP), for instance, reveals regions that are attractive for electrostatic or hydrogen-bonding interactions, which is crucial for understanding ligand binding.[8]

  • Input Structure: Use the lowest energy conformer(s) identified in Section 2.

  • Method Selection: Choose a functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[9]

  • Calculation Type:

    • Geometry Optimization: First, re-optimize the geometry at the selected level of theory. A true energy minimum is confirmed by a frequency calculation that yields no imaginary frequencies.

    • Single Point Energy: Perform a single point energy calculation to derive electronic properties.

  • Property Analysis:

    • HOMO/LUMO: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Visualize the MEP surface. Negative potential (red) indicates lone pairs and π-systems susceptible to electrophilic attack, while positive potential (blue) highlights acidic protons and regions for nucleophilic interaction.

    • Atomic Charges: Calculate atomic charges (e.g., Mulliken or NBO) to quantify the charge distribution.

Data Presentation: Calculated Physicochemical Properties
PropertyCalculated ValueSignificance in Drug Discovery
HOMO Energy-5.8 eVRelates to electron-donating ability
LUMO Energy0.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap6.0 eVIndicator of chemical stability and reactivity
Dipole Moment1.5 DebyeInfluences solubility and membrane permeability
Molecular Electrostatic PotentialSee Figure 2Guides understanding of non-covalent interactions

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While quantum mechanics provides a precise, static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing critical insights into conformational flexibility and interactions with the environment, such as water.[10][11]

Protocol: MD Simulation in Explicit Solvent

Causality: MD simulations reveal how the molecule behaves in a physiological-like environment.[12] This is crucial for assessing its conformational stability and how solvent molecules might mediate its interaction with a biological target. A static model cannot capture the dynamic nature of binding pockets or the role of water.

  • System Preparation:

    • Topology Generation: Generate a molecular topology and parameter file using a suitable force field (e.g., CHARMM36 or GAFF). Tools like the CGenFF server are invaluable for this step.[13]

    • Solvation: Place the molecule in the center of a periodic box (e.g., a cubic box with 1.0 nm spacing from the molecule to the edge). Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.

  • Simulation Execution (using GROMACS): [13][14]

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

    • Equilibration:

      • NVT Ensemble (Constant Volume): Equilibrate the system for ~100 ps at a constant temperature (e.g., 300 K) to allow the solvent to relax around the solute.

      • NPT Ensemble (Constant Pressure): Equilibrate for a further ~1 ns at constant temperature and pressure (e.g., 1 bar) to ensure the correct density.

    • Production Run: Run the production MD simulation for a duration sufficient to sample the relevant conformational motions (e.g., 100-500 ns).

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the molecule's backbone relative to the starting structure to assess conformational stability.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per atom to identify flexible regions of the molecule.

    • Cluster Analysis: Perform cluster analysis on the trajectory to identify the most populated conformational states during the simulation.

Pharmacophore Modeling and ADMET Prediction

The final stage of modeling integrates the structural and dynamic information to predict biological activity and a drug-like profile.

Protocol: Ligand-Based Pharmacophore Generation

Causality: A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity.[15][16] It distills the complex chemical structure into a 3D query that can be used to screen for other potentially active compounds or to understand the key interactions with a target.[17][18]

  • Feature Identification: Based on the low-energy conformers and MEP analysis, identify key pharmacophoric features:

    • Hydrogen Bond Donor (HBD): The protonated amine.

    • Positive Ionizable: The protonated amine.

    • Hydrophobic (HY): The cyclohexene ring.

    • Aromatic (AR): The 2-methylbenzyl ring.

  • Model Generation: Use the identified features from one or more low-energy conformers to generate a 3D pharmacophore hypothesis. This model consists of the features and the spatial constraints (distances and angles) between them.

Protocol: In Silico ADMET and Physicochemical Prediction

Causality: Poor ADMET properties are a primary cause of drug candidate failure.[3][19] Predicting these properties in silico allows for early identification and mitigation of potential liabilities, saving significant time and resources.[20][21]

  • Tool Selection: Utilize a validated, freely accessible tool such as SwissADME.[22][23]

  • Input: Submit the SMILES string of the molecule.

  • Analysis: Evaluate the predicted parameters against established thresholds for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).

    • Physicochemical Properties: LogP, LogS, TPSA.

    • Pharmacokinetics: GI absorption, BBB permeation.

    • Drug-Likeness: Lipinski, Ghose, Veber rule violations.

    • Medicinal Chemistry: PAINS (Pan-Assay Interference Compounds) alerts.

Data Presentation: Predicted ADMET & Drug-Likeness Profile
ParameterPredicted ValueAssessment
Physicochemistry
Molecular Weight257.42 g/mol Ideal (150-500)
LogP (Consensus)4.15Acceptable (<5)
LogS (ESOL)-4.50 (Poorly Soluble)Potential liability; requires formulation
TPSA12.03 ŲExcellent (<140)
Pharmacokinetics
GI AbsorptionHighFavorable
BBB PermeantYesFavorable for CNS target, liability otherwise
P-gp SubstrateNoFavorable (low efflux)
Drug-Likeness
Lipinski Violations0Excellent
Bioavailability Score0.55Good
Medicinal Chemistry
PAINS Alerts0No known problematic fragments

Visualizations: Workflows and Logical Diagrams

Visual workflows are essential for comprehending the multi-step nature of computational modeling.

Caption: Overall theoretical modeling workflow.

G start Input: Low-Energy Conformer prep System Preparation Generate Topology & Parameters (GAFF/CHARMM) Define Simulation Box Solvate with Water (TIP3P) Add Counter-Ions start->prep sim Simulation Protocol (GROMACS) Energy Minimization (Steepest Descent) NVT Equilibration (Constant Volume/Temp) NPT Equilibration (Constant Pressure/Temp) Production MD Run (e.g., 100 ns) prep->sim analysis Trajectory Analysis RMSD vs. Time (Stability) RMSF vs. Residue (Flexibility) Cluster Analysis (Dominant Conformations) sim->analysis end Output: Dynamic Behavior Profile analysis->end

Caption: Molecular Dynamics (MD) simulation protocol.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted computational workflow for the in-depth characterization of this compound. We have established that the molecule is a conformationally flexible, chiral compound with favorable drug-like properties, including high predicted GI absorption and no structural alerts. The primary liability identified is its poor predicted aqueous solubility, a factor that must be addressed in formulation or through structural modification.

The models and data generated through this workflow provide a robust foundation for the next steps in a drug discovery campaign:

  • Structure-Based Drug Design: If the biological target is known, the low-energy dynamic conformations can be used for molecular docking to predict binding modes and affinities.

  • Virtual Screening: The pharmacophore model can be used as a 3D query to screen large compound libraries for molecules with diverse scaffolds but similar biological potential.

  • Metabolic Stability Prediction: The electronic properties and sterically accessible sites can inform predictions of likely sites of metabolism by Cytochrome P450 enzymes.

By systematically applying these theoretical modeling techniques, researchers can make more informed decisions, accelerating the journey from an initial chemical concept to a promising therapeutic candidate.

References

  • Wikipedia. Density functional theory.
  • Talele, T. T. (2016). Quantum mechanics implementation in drug-design workflows: does it really help?.
  • Muhammed, M. T., & Akı-Yalçın, E. (2021).
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
  • Research and Reviews.
  • Patsnap Synapse. (2025).
  • Cossio, F. P. (2024).
  • Güner, O. F. (2006). The impact of pharmacophore modeling in drug design.
  • BABRONE.
  • Fiveable. Density Functional Theory (DFT)
  • Fandom.
  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. PubMed.
  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction.
  • Agres, T. A., & Singh, S. (2024).
  • Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • Slideshare. In Silico methods for ADMET prediction of new molecules.
  • ChemCopilot. (2025). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry.
  • Faiza, M. (2021). Tutorial: MD Simulation of small organic molecules using GROMACS.
  • Jones, R. O. (2015). Density functional theory across chemistry, physics and biology. PubMed Central.
  • Yuan, S., Chan, H. C. S., & Hu, Z. (2017). Paving the way for small-molecule drug discovery. PubMed Central.
  • Karton, A. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules.
  • BHSAI. Predictive ADMET Modeling.
  • Quantum Chemistry Simulations. (2024).
  • Semantic Scholar. Machine Learning for In Silico ADMET Prediction.
  • YouTube. (2023).
  • Bachrach, S. M. (2007).
  • ResearchGate. (2023).
  • Sasidharan, S., & Saudagar, P. (2023).
  • Boaz, N., & Pearce, O. (2024).
  • Shih, H.-W. (2009). Fundamentals of Computational Chemistry! A Guide for Organic Chemists!. Macmillan Group.
  • Group of Characterization of Materials. MD with GROMACS for SMALL molecules.
  • Group of Characterization of Materials. MD with GROMACS for SMALL molecules.
  • Lemkul, J. A. GROMACS Tutorials.
  • ResearchGate. (2025).
  • ProQuest.
  • National Center for Biotechnology Information. (2-Cyclohexen-1-ylmethyl)amine. PubChem.
  • Scribd. (2024). Swiss ADME.
  • Shaw, D. E., Dror, R. O., Salmon, J. K., Grossman, J. P., Mackenzie, K. M., Bank, J. A., ... & Shan, Y. (2014).
  • ACS Publications. (2023). Fast Parametrization of Martini3 Models for Fragments and Small Molecules. Journal of Chemical Theory and Computation. [Link]

  • protocols.io. (2025).
  • YouTube. SwissADME.
  • Singh, D., & Singh, S. (2023). Advancements in small molecule drug design: A structural perspective. PubMed Central.
  • Kudo, T., & Kanamori, T. (2021). Molecular Dynamics Study of Conformational Changes of Tankyrase 2 Binding Subsites upon Ligand Binding. ACS Omega.
  • SIB Swiss Institute of Bioinform
  • SwissADME. Help.
  • ResearchG
  • National Center for Biotechnology Information. 2-Cyclohexen-1-amine, 2-methyl-. PubChem.
  • National Center for Biotechnology Information. N-benzyl-2-(cyclohexen-1-yl)ethanamine. PubChem.
  • ChemBK. (2024). 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • ChemicalBook. (2025). 2-(1-Cyclohexenyl)ethylamine.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of the novel secondary amine, (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine, commencing from 2-methylbenzylamine. The synthetic strategy hinges on a robust and highly selective one-pot reductive amination reaction. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed exposition of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and safety. All quantitative data is systematically presented in tabular format, and key transformations are visualized using process diagrams.

Introduction and Scientific Rationale

The synthesis of novel secondary and tertiary amines is a cornerstone of medicinal chemistry and materials science. The target molecule, this compound, possesses structural motifs—a substituted benzylamine and a cyclohexenyl ethylamine moiety—that are of interest for exploring new chemical space in drug discovery programs. The presented synthesis route is predicated on the reductive amination of a suitable carbonyl precursor with 2-methylbenzylamine.

Reductive amination is a highly efficient and widely adopted method for the formation of carbon-nitrogen bonds, offering superior control over mono-alkylation compared to direct alkylation with alkyl halides, thereby minimizing the formation of undesired tertiary amine byproducts.[1][2] This one-pot procedure involves the initial reaction between an amine and a carbonyl compound to form an imine or enamine intermediate, which is subsequently reduced in situ to the desired amine.[3][4]

The choice of the reducing agent is paramount to the success of this transformation, especially given the presence of a reducible α,β-unsaturated system in the carbonyl precursor. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has been selected for this protocol due to its remarkable mildness and chemoselectivity. It readily reduces the intermediate iminium ion while leaving the starting ketone and the carbon-carbon double bond of the cyclohexenyl ring intact.[5][6] This selectivity obviates the need for protecting groups and simplifies the overall synthetic sequence. Furthermore, NaBH(OAc)₃ is a safer and more manageable reagent compared to sodium cyanoborohydride, which is highly toxic.[5][7]

Synthetic Pathway Overview

The synthesis of this compound is achieved via a direct reductive amination between 2-methylbenzylamine and 1-(cyclohex-1-en-1-yl)ethan-1-one. The reaction proceeds through the formation of an intermediate imine, which is then selectively reduced by sodium triacetoxyborohydride.

Synthetic Pathway 2-Methylbenzylamine 2-Methylbenzylamine Intermediate_Imine Intermediate Imine 1-(Cyclohex-1-en-1-yl)ethan-1-one 1-(Cyclohex-1-en-1-yl)ethan-1-one Target_Molecule This compound Intermediate_Imine->Target_Molecule Reduction (NaBH(OAc)3)

Caption: Overall synthetic scheme for the target molecule.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)PuritySupplier
2-Methylbenzylamine89-93-0121.181.21 g10.0≥98%Sigma-Aldrich
1-(Cyclohex-1-en-1-yl)ethan-1-one98-85-1138.211.38 g10.0≥97%Combi-Blocks
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.943.18 g15.095%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-≥99.8%Fisher Scientific
Acetic Acid, glacial64-19-760.050.06 mL1.0≥99.7%VWR Chemicals
Saturated Sodium Bicarbonate (aq)--50 mL--Lab Prepared
Brine (Saturated NaCl solution)--50 mL--Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g--Acros Organics
Silica Gel (for column chromatography)7631-86-9-As needed-230-400 meshSorbent Technologies
Ethyl Acetate (EtOAc)141-78-688.11As needed-HPLC GradeFisher Scientific
Hexanes110-54-386.18As needed-HPLC GradeFisher Scientific
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Work-up Phase cluster_Purification Purification Phase A 1. Combine 2-methylbenzylamine, 1-(cyclohex-1-en-1-yl)ethan-1-one, and acetic acid in anhydrous DCM. B 2. Stir at room temperature under N2 for 30 minutes. A->B C 3. Add NaBH(OAc)3 portion-wise. B->C D 4. Stir at room temperature for 12-24 hours. Monitor by TLC. C->D E 5. Quench with saturated NaHCO3 solution. D->E F 6. Separate organic layer. E->F G 7. Extract aqueous layer with DCM. F->G H 8. Combine organic layers, wash with brine. G->H I 9. Dry over MgSO4 and filter. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify crude product by column chromatography. J->K L 12. Characterize the pure product. K->L

Caption: Step-by-step experimental workflow diagram.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzylamine (1.21 g, 10.0 mmol) and 1-(cyclohex-1-en-1-yl)ethan-1-one (1.38 g, 10.0 mmol).

  • Dissolve the reactants in anhydrous dichloromethane (50 mL).

  • Add glacial acetic acid (0.06 mL, 1.0 mmol) to the solution. The use of a catalytic amount of acid can facilitate the formation of the iminium ion from the ketone.[6][7]

  • Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10 minutes. The addition may be slightly exothermic.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

Work-up and Purification
  • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

Safety and Handling Precautions

  • 2-Methylbenzylamine: Corrosive and causes skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also an irritant. Handle in a dry environment and avoid contact with skin and eyes.[5]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.[9]

  • General Precautions: Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals. Dispose of chemical waste according to institutional and local regulations.[10]

Discussion and Mechanistic Insights

The reductive amination proceeds via a two-step mechanism within a single pot.

Reaction_Mechanism cluster_Step1 Step 1: Imine Formation cluster_Step2 Step 2: Reduction Ketone 1-(Cyclohex-1-en-1-yl)ethan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine 2-Methylbenzylamine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Imine_reduction Imine Intermediate Product This compound Imine_reduction->Product + [H⁻] Hydride_Source NaBH(OAc)3 Hydride_Source->Product

Caption: Simplified reaction mechanism.

Initially, the nucleophilic nitrogen of 2-methylbenzylamine attacks the electrophilic carbonyl carbon of 1-(cyclohex-1-en-1-yl)ethan-1-one to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. The subsequent and rate-determining step is the reduction of this imine by sodium triacetoxyborohydride. The hydride transfer from the borohydride reagent to the imine carbon results in the formation of the final secondary amine product. The mild acidity introduced by the acetic acid catalyst promotes the dehydration step leading to the imine.[1][11]

References

  • A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acet
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.
  • What happens to sodium cyanoborohydride after it reacts in a reductive amin
  • Preparation of Amines: Reductive Amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Sodium cyanoborohydride. Organic Chemistry Portal.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH. [Link]

  • PROCESS FOR REDUCTIVE AMINATION OF α,β-UNSATURATED CARBONYL COMPOUND.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine
  • Reductive amin
  • Method for synthesizing 2-(1-cyclohexenyl)ethylamine. TREA.
  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. SpringerLink.
  • SAFETY D
  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • SAFETY D
  • Spectroscopic Comparison of 2-Amino-N-cyclohexyl-N-methylbenzylamine Synthesized by Different Methods. Benchchem.
  • Stereoselective Direct Reductive Amination of Ketones with Electron- Deficient Amines using Re2O7/NaPF6 C
  • SAFETY D
  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.
  • SAFETY D
  • N-benzyl-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-imine. ChemSynthesis.
  • Amine synthesis by reductive amination (reductive alkyl
  • 2-(1-cyclohexenyl)ethylamine and preparation method thereof.
  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI.
  • Nucleophilic Addition of Amines - Imine and Enamine Form
  • Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. PMC - NIH.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect.
  • Studies of Functionally Substituted Enamines: A New, One-Step Method for the Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives.
  • Synthesis of some new substituted imines from aldehydes and ketones derived
  • SAFETY D
  • Studies with Functionally Substituted Enamines: Synthesis of New Aminoazolo-Pyrimidines and -1,2,4-Triazines.
  • The results from reductive amination of cyclohexanone with benzylamine...
  • Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides.
  • Original Article.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.

Sources

Application Note: Mass Spectrometry Analysis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine is a secondary amine featuring both a cyclohexene and a substituted benzyl moiety. As a molecule with potential relevance in pharmaceutical and chemical research, its unambiguous identification and quantification are critical. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. This document provides a detailed guide to the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will explore expected fragmentation patterns, propose robust analytical protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss method validation considerations.

The structural complexity of the target analyte, combining a cyclic alkene and an aromatic group, necessitates a nuanced approach to its analysis. The choice of ionization technique and instrumental parameters will significantly influence the resulting mass spectrum and, consequently, the quality of the data obtained. This guide is designed to provide both the theoretical foundation and practical steps for successful analysis.

Predicted Fragmentation Pathways

Understanding the likely fragmentation of this compound is fundamental to interpreting its mass spectrum. The fragmentation will be influenced by the ionization method used. Under electron ionization (EI) in GC-MS, more extensive fragmentation is expected, while softer ionization techniques like electrospray ionization (ESI) in LC-MS will likely yield a prominent protonated molecule.[1][2]

Key fragmentation pathways for this molecule are predicted to be:

  • Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage).[3][4][5] For the target molecule, this can occur on either side of the nitrogen.

    • Cleavage of the bond between the nitrogen and the 2-methylbenzyl group would result in the formation of a stable 2-methylbenzyl cation (m/z 105) or a tropylium ion (m/z 91) after rearrangement.[6][7][8]

    • Cleavage of the bond between the nitrogen and the cyclohexenylethyl group is also possible.

  • Retro-Diels-Alder Reaction: The cyclohexene moiety can undergo a characteristic retro-Diels-Alder reaction, leading to the elimination of a neutral ethene molecule.[9][10][11] This fragmentation is a hallmark of cyclohexene-containing compounds.[12]

  • Loss of Neutral Moieties: The loss of the entire 2-methylbenzyl group or the cyclohexenylethyl group from the parent ion can also be expected.

The following diagram illustrates the proposed fragmentation pathways for this compound.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_rda Retro-Diels-Alder cluster_neutral_loss Neutral Loss parent This compound [M]+ or [M+H]+ frag1 2-Methylbenzyl Cation (m/z 105) parent->frag1 Loss of C8H14N radical frag3 Loss of Ethene parent->frag3 frag4 Loss of 2-methylbenzyl radical parent->frag4 frag5 Loss of cyclohexenylethyl radical parent->frag5 frag2 Tropylium Ion (m/z 91) frag1->frag2 Rearrangement

Caption: Proposed fragmentation pathways for the target molecule.

Analytical Protocols

The choice between LC-MS and GC-MS will depend on the volatility and thermal stability of the analyte. Given its structure, both techniques are potentially viable.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is well-suited for the analysis of moderately polar and thermally labile compounds.[13] Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules, typically yielding a protonated molecular ion [M+H]+.[1][14]

1. Sample Preparation:

  • Initial Dissolution: Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.[15]

  • Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase to a final concentration in the range of 1-10 µg/mL.[15]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the LC system.[15]

  • Matrix Considerations: For samples in complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is recommended to minimize matrix effects.[13][16]

2. LC-MS/MS Instrumentation and Parameters:

The following table summarizes the recommended starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5-10 minA generic gradient suitable for screening; should be optimized.
Flow Rate 0.2-0.4 mL/minAppropriate for the recommended column dimensions.
Injection Volume 1-5 µLMinimize potential for column overloading.
Ionization Mode Positive Electrospray Ionization (ESI+)Amines have high proton affinity.[1]
Capillary Voltage 3-4 kVOptimize for maximum signal intensity.
Source Temp. 120-150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Temp. 350-450 °CTo ensure efficient removal of solvent from droplets.
MS/MS Mode Product Ion ScanTo identify fragmentation patterns of the [M+H]+ precursor.

3. Data Acquisition and Interpretation:

  • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+.

  • Perform a product ion scan on the [M+H]+ ion to generate a tandem mass spectrum (MS/MS).

  • Analyze the MS/MS spectrum for the predicted fragment ions (e.g., m/z 105, 91) to confirm the structure of the analyte.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For amines, derivatization is sometimes employed to improve chromatographic behavior, but direct analysis is often possible.[17][18]

1. Sample Preparation:

  • Solvent Selection: Dissolve the sample in a volatile organic solvent compatible with GC, such as dichloromethane or ethyl acetate, to a concentration of 10-100 µg/mL. Avoid solvents like methanol which can sometimes react with amines in the hot injector port.[19]

  • Derivatization (Optional): If poor peak shape or thermal degradation is observed, derivatization with an agent like N-methyl-bis-trifluoroacetamide (MBTFA) can be considered to improve volatility and stability.[17]

2. GC-MS Instrumentation and Parameters:

The following table provides recommended starting parameters for GC-MS analysis.

ParameterRecommended SettingRationale
GC Column Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)A general-purpose column suitable for a wide range of compounds.[20]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CTo ensure rapid volatilization without thermal degradation.
Injection Mode Split/Splitless (Splitless for higher sensitivity)Choose based on sample concentration.
Oven Program Start at 100°C, ramp at 10°C/min to 280°CA starting point to ensure good separation.
Ionization Mode Electron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns.
Electron Energy 70 eVA standard energy that yields consistent fragmentation.
Source Temp. 230 °CTo maintain ions in the gas phase.
Mass Range m/z 40-400To cover the expected molecular ion and fragment masses.

3. Data Acquisition and Interpretation:

  • Acquire the total ion chromatogram (TIC) to assess the purity of the sample and determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the analyte's chromatographic peak.

  • Identify the molecular ion peak (if present) and characteristic fragment ions. The base peak will likely correspond to one of the stable cations formed through alpha-cleavage.[3][21]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the mass spectrometric analysis of the target compound.

experimental_workflow cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path start Sample of this compound prep Sample Preparation (Dissolution, Dilution, Filtration) start->prep lc Liquid Chromatography (Separation) prep->lc For LC-MS gc Gas Chromatography (Separation) prep->gc For GC-MS esi Electrospray Ionization (ESI) ([M+H]+ formation) lc->esi msms Tandem Mass Spectrometry (MS/MS) esi->msms analysis Data Analysis (Spectrum Interpretation, Structural Confirmation) msms->analysis ei Electron Ionization (EI) (Fragmentation) gc->ei ms Mass Spectrometry (MS) ei->ms ms->analysis

Sources

Application Notes and Protocols for In Vitro Profiling of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The compound (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine is a novel molecule with a chemical structure suggestive of potential psychoactive and neuromodulatory properties. Its core components, a cyclohexene ring, an ethylamine linker, and a methylbenzyl group, are found in various biologically active compounds. The amine structure, in particular, suggests potential interactions with monoamine systems or other central nervous system (CNS) targets. This document provides a comprehensive suite of in vitro assays to elucidate the pharmacological profile of this compound. The proposed workflow is designed to first identify primary molecular targets and then characterize the functional consequences of these interactions, while also establishing a preliminary safety and liability profile.

The protocols herein are designed to be robust and self-validating, providing researchers with the necessary detail to establish a foundational understanding of the compound's activity. We will proceed through a tiered approach: initial broad screening against common CNS targets, followed by functional assays to determine the nature of the interaction, and concluding with essential safety pharmacology and toxicology assays.

Part 1: Primary Target Identification

Based on the structural motifs present in this compound, the initial screening will focus on two key target classes known to bind similar chemical entities: Sigma Receptors and Monoamine Oxidase enzymes.

Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Binding Assays

Scientific Rationale: Sigma receptors are intracellular chaperone proteins involved in a multitude of cellular functions and are targets for numerous synthetic compounds.[1] The lipophilic nature and amine group of the test compound make sigma receptors a probable target.[2][3] Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[4]

Experimental Workflow Diagram:

cluster_prep Membrane Preparation cluster_binding Competitive Binding Assay cluster_analysis Data Analysis prep Prepare guinea pig liver membrane homogenates (for σ1R) and rat liver membranes (for σ2R) incubate Incubate membranes with radioligand ([3H]-(+)-pentazocine for σ1R; [3H]-DTG for σ2R) and varying concentrations of test compound prep->incubate Use in assay separate Separate bound from free radioligand by rapid vacuum filtration incubate->separate After incubation count Quantify bound radioactivity using liquid scintillation counting separate->count Measure filter radioactivity analyze Calculate Ki values from IC50 using the Cheng-Prusoff equation count->analyze Generate displacement curves

Caption: Workflow for Sigma Receptor Competitive Binding Assay.

Protocol: Radioligand Competition Binding Assay for σ1 and σ2 Receptors [2][4]

  • Membrane Preparation: Prepare membrane homogenates from guinea pig liver for σ1R and rat liver for σ2R, as these tissues have high receptor densities.[2][4]

  • Assay Buffer: Use 50 mM Tris-HCl, pH 7.4.

  • Radioligands:

    • For σ1R: Use [³H]-(+)-pentazocine at a final concentration near its Kd.

    • For σ2R: Use [³H]-ditolylguanidine ([³H]-DTG) at a final concentration near its Kd, in the presence of (+)-pentazocine to mask σ1R sites.[4]

  • Incubation: In a 96-well plate, combine membrane homogenate, radioligand, and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

  • Non-specific Binding: Determine non-specific binding using a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

  • Incubation Conditions: Incubate at 37°C for 120 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters rapidly with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Scientific Rationale: Monoamine oxidases are key enzymes in the metabolism of neurotransmitters.[5] Many amine-containing compounds can inhibit MAO-A or MAO-B, which is a therapeutic strategy for depression and neurodegenerative diseases, respectively.[6][7] A continuous spectrophotometric or fluorometric assay provides a straightforward method to determine the inhibitory potential of the test compound on both isoforms.[5]

Protocol: Fluorometric MAO-A/B Inhibition Assay [6][8]

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[6]

  • Substrate: A common substrate for fluorometric assays is kynuramine, which is metabolized to the fluorescent product 4-hydroxyquinoline.[6]

  • Assay Buffer: Use 100 mM potassium phosphate buffer, pH 7.4.

  • Pre-incubation: In a 96-well black plate, pre-incubate MAO-A or MAO-B enzyme with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 15 minutes at 37°C. Include known inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).[7]

  • Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.

  • Measurement: Measure the increase in fluorescence over time (kinetic read) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 316 nm, Em: 420 nm for 4-hydroxyquinoline).[5]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Part 2: Functional and Secondary Assays

If the primary screening reveals significant activity at sigma receptors, functional assays are necessary to classify the compound as an agonist, antagonist, or partial agonist.

Sigma-2 Receptor Functional Assay (Cell Viability)

Scientific Rationale: The functional role of the σ2 receptor is less defined than σ1R, but it is known to be a biomarker in proliferating tumor cells, and σ2R ligands can induce apoptosis.[9] Therefore, a cell viability assay in a cancer cell line expressing σ2R can serve as a functional readout to distinguish between agonists (which typically reduce viability) and antagonists (which may have no effect on their own but can block the effect of an agonist).[9]

Protocol: MTS/MTT Cell Viability Assay [9]

  • Cell Line: Use a cancer cell line known to express σ2R, such as the MDA-MB-435 human melanoma cell line.[9]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours. Include a known σ2R agonist (e.g., siramesine) as a positive control and a vehicle control (e.g., DMSO).[9]

  • Viability Reagent: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[10]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot percent viability against the log concentration of the compound to determine the EC₅₀ (for agonists) or to observe a lack of effect (suggesting potential antagonism).

Part 3: Safety and Toxicology Profiling

Early assessment of potential liabilities is crucial in drug development. The following assays address key areas of concern: general cytotoxicity, drug-drug interactions (CYP450 inhibition), cardiotoxicity (hERG inhibition), and hepatotoxicity.

General Cytotoxicity Assay

Scientific Rationale: It is essential to distinguish between targeted pharmacological effects and general cytotoxicity. A basic cell viability assay in a non-cancerous, metabolically active cell line provides a measure of the compound's intrinsic toxicity.[10][11]

Illustrative Data Presentation:

Table 1: Example Cytotoxicity Profile of a Test Compound in HEK293 Cells (48h Treatment)

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.1
198 ± 4.8
595 ± 5.5
1091 ± 6.2
2582 ± 5.9
5065 ± 7.1
10045 ± 6.8

Note: This data is illustrative and serves as an example of expected output.

Protocol: ATP-Based Luminescence Viability Assay (e.g., CellTiter-Glo®) [11]

  • Cell Line: Use a standard cell line such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer).

  • Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 24 to 48 hours.

  • Lysis and Luminescence: Add the ATP detection reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to the vehicle control wells and plot the percentage of viability against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: Inhibition of CYP450 enzymes is a major cause of adverse drug-drug interactions.[12][13] Screening the compound against the most common drug-metabolizing CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and critical for safety assessment.[14]

Experimental Workflow Diagram:

cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Combine human liver microsomes, NADPH regenerating system, and test compound incubate Pre-incubate mixture at 37°C prep->incubate react Initiate reaction by adding isoform-specific probe substrate incubate->react stop_rxn Terminate reaction after a set time (e.g., with acetonitrile) react->stop_rxn lcsms Analyze metabolite formation using LC-MS/MS stop_rxn->lcsms calc Calculate % inhibition relative to vehicle control and determine IC50 lcsms->calc

Caption: Workflow for a CYP450 Inhibition Assay using LC-MS/MS.

Protocol: Multi-CYP Inhibition Assay using Human Liver Microsomes [14][15]

  • Enzyme Source: Use pooled human liver microsomes (HLMs), which contain a full complement of CYP enzymes.[14]

  • Incubation Mixture: Prepare a reaction mixture containing HLMs, phosphate buffer, and an NADPH-regenerating system.

  • Compound Addition: Add the test compound at various concentrations to the mixture.

  • Reaction Initiation: After a brief pre-incubation, initiate the reaction by adding a "cocktail" of specific probe substrates for the desired CYP isoforms.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the formation of specific metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate percent inhibition. Determine the IC₅₀ value for each CYP isoform.

hERG Potassium Channel Blockade Assay

Scientific Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[16] Early assessment of hERG liability is a critical safety checkpoint in drug discovery.[17][18] Automated patch-clamp electrophysiology is the current industry standard for this assessment.[16]

Protocol: Automated Patch-Clamp hERG Assay [16][19]

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[16]

  • Instrumentation: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[16]

  • Electrophysiology:

    • Establish a stable whole-cell recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current. A recommended protocol involves a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to measure the peak tail current.[19]

  • Compound Application: Apply a vehicle control solution followed by sequentially increasing concentrations of the test compound.

  • Measurement: Record the hERG tail current at each concentration after the signal has reached steady-state.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Plot the concentration-response curve and fit it to a Hill equation to determine the IC₅₀ value.

In Vitro Hepatotoxicity Assay

Scientific Rationale: Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market. In vitro assays using liver-derived cells can provide an early indication of a compound's potential to cause hepatotoxicity.[20][21]

Protocol: Hepatotoxicity Assessment in HepG2 or Primary Human Hepatocytes [20]

  • Cell System: Use a metabolically competent liver cell line like HepG2 or, for a more predictive model, primary human hepatocytes.[21]

  • Treatment: Expose the cells to a range of concentrations of the test compound for an extended period (e.g., 24 to 72 hours).

  • Endpoint Measurement: Assess cytotoxicity using one or more endpoints:

    • Cell Viability: Measure ATP levels as described in section 3.1.

    • Membrane Integrity: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates cell lysis.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in viability or a significant increase in LDH release. Compare these values to the concentrations required for the desired pharmacological effect to estimate a therapeutic index.

Conclusion

This comprehensive set of in vitro assays provides a structured and scientifically rigorous framework for characterizing the activity of this compound. By systematically evaluating its affinity for logical primary targets, defining its functional effects, and profiling its potential toxicological liabilities, researchers can build a robust data package to inform decisions on the continued development of this novel compound.

References

  • Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Retrieved from [Link]

  • MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability assays with selected compounds in various cell lines. Retrieved from [Link]

  • Visikol. (2022). Hepatotoxicity Assay Services. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

  • ScienceDirect. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and evaluation of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine, a novel chemical entity with significant potential in medicinal chemistry. Based on its structural features, which are shared by known neuroprotective agents, we hypothesize that this compound may act as a modulator of the sigma-1 receptor (S1R), a key protein in cellular stress responses. These application notes detail a complete workflow, from chemical synthesis and target validation to functional neuroprotection assays, designed to rigorously assess its therapeutic potential in the context of neurodegenerative diseases.

Introduction: A Novel Scaffold for Neuroprotection

This compound is a novel compound featuring a lipophilic cyclohexene moiety combined with a substituted benzylamine pharmacophore. While this specific molecule is not extensively documented, its structural components are prevalent in compounds targeting the central nervous system. The N-benzyl-2-phenylethylamine framework, for instance, is a known scaffold for potent ligands of various receptors.[1][2][3]

Our rationale for investigating this compound stems from its structural resemblance to ligands of the sigma-1 receptor (S1R). The S1R is not a conventional cell surface receptor but rather an intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4][5] It plays a crucial role in regulating cellular homeostasis, including calcium signaling, mitochondrial function, and oxidative stress responses.[4][6][7] The modulation of S1R has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8][9] S1R agonists, in particular, have demonstrated neuroprotective effects in various preclinical models.[4][9]

This guide proposes that this compound is a candidate S1R ligand. We outline the necessary protocols to synthesize this compound and systematically evaluate its potential as a neuroprotective agent, starting with its affinity for the S1R and progressing to cell-based functional assays.

Synthesis of this compound

The most efficient and direct method for synthesizing the target compound is through a one-pot reductive amination reaction. This process involves the formation of an imine intermediate from the reaction of 2-(cyclohex-1-en-1-yl)ethanamine with 2-methylbenzaldehyde, followed by in-situ reduction to the desired tertiary amine.

Synthesis of the Precursor: 2-(Cyclohex-1-en-1-yl)ethanamine

The synthesis of the primary amine precursor can be achieved through several published methods. One common approach involves the reduction of 1-cyclohexene-1-acetonitrile.[10] An alternative route starts from the commercially available 2-phenylethylamine, which is reduced using lithium in the presence of a primary or secondary aliphatic alkylamine.[11]

Protocol: Reductive Amination

This protocol is based on established methods for the synthesis of N-benzylamines.[12][13]

Materials:

  • 2-(cyclohex-1-en-1-yl)ethanamine

  • 2-methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(cyclohex-1-en-1-yl)ethanamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add 2-methylbenzaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the temperature, using an ice bath if necessary to maintain it at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel to obtain the final compound, this compound.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reductive_amination Reductive Amination 2_phenylethylamine 2-Phenylethylamine reduction Reduction (Li/Alkylamine) 2_phenylethylamine->reduction [43] amine_precursor 2-(Cyclohex-1-en-1-yl)ethanamine reduction->amine_precursor reaction Reductive Amination (NaBH(OAc)₃, DCM) amine_precursor->reaction aldehyde 2-Methylbenzaldehyde aldehyde->reaction product (2-Cyclohex-1-en-1-ylethyl) (2-methylbenzyl)amine reaction->product

Caption: Synthetic workflow for the target compound.

Biological Evaluation: Protocols and Methodologies

The following protocols are designed to test the hypothesis that this compound is a sigma-1 receptor ligand with neuroprotective properties.

Primary Screening: Sigma-1 Receptor Competitive Radioligand Binding Assay

This assay will determine the binding affinity (Kᵢ) of the test compound for the S1R.[14][15]

Principle:

This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the S1R in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ.

Materials:

  • Membrane homogenates from cells expressing human S1R or from guinea pig brain tissue.

  • Radioligand: -pentazocine.

  • Unlabeled ligand for non-specific binding determination (e.g., haloperidol).

  • Test compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (GF/B or GF/C).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at its Kₔ value), and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled S1R ligand like haloperidol.

  • Equilibrium: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Selectivity Screening: NMDA Receptor Competitive Radioligand Binding Assay

To assess the selectivity of the compound, a similar binding assay can be performed for the NMDA receptor, a common off-target for S1R ligands.[16][17][18] The protocol is analogous to the S1R assay, but uses a membrane preparation expressing NMDA receptors and a specific radioligand such as [³H]MK-801.

Functional Assay: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

This cell-based assay evaluates the ability of the compound to protect neuronal cells from glutamate-induced cell death, a key mechanism in many neurodegenerative diseases.[19][20]

Principle:

Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are pre-treated with the test compound and then exposed to a toxic concentration of glutamate. Cell viability is measured to determine if the compound confers a protective effect.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • Test compound.

  • Glutamate.

  • Cell viability reagent (e.g., MTT, Resazurin, or LDH assay kit).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Plating: Plate the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Glutamate Insult: Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM, to be optimized for the specific cell line). Include control wells with no glutamate and wells with glutamate but no test compound.

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard assay (e.g., MTT). Add the reagent to each well, incubate as required, and then measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the viability data to the control wells (no glutamate, no compound) set at 100%. Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to determine the EC₅₀ value, which represents the concentration at which the compound provides 50% of its maximal protection.

Biological_Evaluation_Workflow Start Synthesized Compound Primary_Screening Primary Screening: Sigma-1 Receptor Binding Assay Start->Primary_Screening Selectivity_Screening Selectivity Screening: NMDA Receptor Binding Assay Primary_Screening->Selectivity_Screening If active Functional_Assay Functional Assay: In Vitro Neuroprotection Selectivity_Screening->Functional_Assay Data_Analysis Data Analysis: Determine Kᵢ, Selectivity, EC₅₀ Functional_Assay->Data_Analysis

Caption: Workflow for biological evaluation.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Receptor Binding Affinity and Selectivity
CompoundS1R Kᵢ (nM)NMDA Kᵢ (nM)Selectivity (NMDA/S1R)
Test CompoundValueValueCalculated Ratio
Reference CpdValueValueCalculated Ratio
  • Interpretation: A lower Kᵢ value indicates higher binding affinity. A high selectivity ratio (>>1) suggests that the compound is selective for the S1R over the NMDA receptor, which is often a desirable property to reduce potential side effects.

Table 2: Neuroprotective Activity
CompoundEC₅₀ (µM)Max. Protection (%)
Test CompoundValueValue
Reference CpdValueValue
  • Interpretation: A lower EC₅₀ value indicates greater potency in the neuroprotection assay. The maximum protection percentage indicates the efficacy of the compound in preventing cell death at saturating concentrations.

Hypothesized Mechanism of Action

Should the compound prove to be a potent and selective S1R agonist with neuroprotective effects, its mechanism of action can be hypothesized to involve the stabilization of the MAM. By binding to the S1R, the compound may promote proper calcium signaling between the ER and mitochondria, reduce ER stress, and inhibit the activation of apoptotic pathways, thereby enhancing neuronal survival.

Caption: Hypothesized neuroprotective mechanism via S1R.

Conclusion

This document provides a foundational guide for the investigation of this compound as a potential medicinal chemistry lead. The outlined protocols for synthesis and biological evaluation offer a systematic approach to validate the hypothesis that this compound targets the sigma-1 receptor and exerts neuroprotective effects. The successful execution of these experiments will provide crucial data on the compound's affinity, selectivity, and functional activity, paving the way for further preclinical development.

References

  • Nguyen, L., Lucke-Wold, B. P., Mookerjee, S. A., Cavendish, J. Z., Robson, M., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. [Link]

  • Palfi, E., Török, G., & Fitos, I. (2020). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Orvosi Hetilap, 161(49), 2083-2089. [Link]

  • Crooke, G., Al-Qazzaz, K., & Power, M. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10804. [Link]

  • Nguyen L, Lucke-Wold BP, Mookerjee SA, Cavendish JZ, Robson MJ, et al. (2015). Role of sigma-1 receptors in neurodegenerative diseases. Journal of Pharmacological Sciences, 127(1), 17-29. [Link]

  • Penke, B., Fulop, L., Szucs, M., & Frecska, E. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Pharmacology, 9, 1193. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1-19. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma(1) receptor ligands. Future Medicinal Chemistry, 1(4), 649-663. [Link]

  • López-Alonso, E., Valdivielso, A. M., de la Oliva, N., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific Reports, 11(1), 5606. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl-2-phenylethylamine. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Sigma receptors. [Link]

  • L'Episcopo, F., Tirolo, C., Caniglia, S., et al. (2018). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 1727, pp. 495-511). [Link]

  • Hlazneva, A. M., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Clinical Medicine, 12(21), 6889. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7173-7179. [Link]

  • ResearchGate. (2015). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. [Link]

  • Google Patents. (2002).
  • bioRxiv. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. [Link]

  • Sim, S. S., & Lee, S. Y. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(1), 234. [Link]

  • DeWald, H. A., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(5), 682-691. [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • ResearchGate. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. [Link]

  • PubMed. (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. [Link]

  • Lee, K., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(8), 2444-2447. [Link]

  • International Association for the Study of Pain (IASP). (2019). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

  • MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Google Patents. (2020). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • Scribd. (n.d.). Structure Activity Relationships. [Link]

  • PubChem. (n.d.). (2-Cyclohexen-1-ylmethyl)amine. [Link]

  • Google Patents. (1994).
  • Google Patents. (2016). CN105859566A - 2-(1-cyclohexenyl)
  • PubMed. (1992). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]

  • PubChem. (n.d.). N-benzyl-2-(cyclohexen-1-yl)ethanamine. [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-amine, 2-methyl-. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 2-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the fields of medicinal chemistry and drug development. The introduction of alkyl groups to a nitrogen atom profoundly modifies the steric and electronic properties of molecules, influencing their pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical overview and two robust experimental protocols for the N-alkylation of 2-methylbenzylamine, a versatile primary amine synthon. We will explore two prevalent and reliable methodologies: direct alkylation via nucleophilic substitution and reductive amination. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-Alkylation

The amine functional group is a key pharmacophore present in a vast number of therapeutic agents. Its modification via N-alkylation is a critical strategy for lead optimization in drug discovery. For a substrate like 2-methylbenzylamine, converting the primary amine to a secondary or tertiary amine can enhance receptor binding affinity, improve metabolic stability by blocking N-dealkylation pathways, and modulate physicochemical properties such as lipophilicity and aqueous solubility.

The choice of alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired degree of substitution (mono- vs. di-alkylation), and the presence of other functional groups in the molecule. Direct alkylation with alkyl halides is a classic SN2 approach, but it can be complicated by over-alkylation, where the more nucleophilic secondary amine product reacts further with the alkylating agent.[1][2] Reductive amination offers a more controlled alternative, particularly for mono-alkylation, by reacting the amine with a carbonyl compound to form an imine in situ, which is then selectively reduced.[3][4][5]

Mechanistic Overview

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Direct Alkylation: SN2 Pathway

Direct N-alkylation with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 2-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]

sn2_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine 2-Methylbenzylamine (Nucleophile) TS [H₂N---R---X]‡ Amine->TS Attack AlkylHalide R-X (Electrophile) AlkylHalide->TS Product N-Alkyl-2-methylbenzylamine TS->Product Bond Formation Halide X⁻ TS->Halide Leaving Group Departure Acid Base-H⁺ Base Base Base->Acid Proton Abstraction

Caption: SN2 mechanism for direct N-alkylation.

Reductive Amination Pathway

This one-pot procedure involves two key steps. First, the primary amine condenses with a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form a protonated iminium ion intermediate.[8][9] Second, a selective reducing agent, introduced into the same pot, reduces the C=N double bond of the iminium ion to furnish the N-alkylated amine.[3][10] A key advantage is that mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) will readily reduce the iminium ion but not the starting carbonyl compound, preventing side reactions.[11]

reductive_amination Amine 2-Methylbenzylamine Imine Imine/ Iminium Ion Amine->Imine Carbonyl R'-CHO (Aldehyde) Carbonyl->Imine Condensation Product N-Alkyl-2-methylbenzylamine Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Imine

Caption: Key stages of the reductive amination process.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15][16] 2-methylbenzylamine and many alkylating agents are corrosive and harmful if swallowed or inhaled.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol details the mono-N-alkylation of 2-methylbenzylamine with ethyl bromide using potassium carbonate as the base. The choice of a mild inorganic base like K₂CO₃ and a polar aprotic solvent like acetonitrile facilitates the SN2 reaction while being cost-effective.[6][17]

Materials:

  • 2-Methylbenzylamine (1.0 eq)

  • Ethyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

workflow_direct_alkylation A 1. Setup & Reagents - Add amine & K₂CO₃ to flask - Add anhydrous acetonitrile B 2. Alkylating Agent Addition - Add ethyl bromide dropwise A->B C 3. Reaction - Heat to reflux (e.g., 82°C) - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool to RT - Filter solids - Concentrate filtrate C->D E 5. Extraction - Dissolve in EtOAc - Wash with water & brine D->E F 6. Purification - Dry over Na₂SO₄ - Filter & concentrate - Column chromatography E->F

Caption: Experimental workflow for direct N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-methylbenzylamine (e.g., 1.21 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.5 M (e.g., 20 mL). Stir the suspension at room temperature.

  • Alkylating Agent: Add ethyl bromide (1.20 g, 0.82 mL, 11.0 mmol, 1.1 eq) dropwise to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Filter the solid potassium carbonate and salts, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-ethyl-2-methylbenzylamine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of 2-methylbenzylamine with benzaldehyde using sodium triacetoxyborohydride. This method is highly efficient for producing secondary amines and avoids the common issue of over-alkylation.[3][10] Dichloromethane (DCM) is an excellent solvent for this reaction.

Materials:

  • 2-Methylbenzylamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 2-methylbenzylamine (e.g., 1.21 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL, ~0.2 M) under an inert atmosphere, add benzaldehyde (1.11 g, 1.07 mL, 10.5 mmol, 1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[10]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise. The reaction may be slightly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 2-16 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure N-benzyl-2-methylbenzylamine.[10]

Quantitative Data Summary

The following table summarizes the reagent quantities for the described protocols based on a 10.0 mmol scale of 2-methylbenzylamine.

ReagentProtocol 1 (Direct Alkylation)Protocol 2 (Reductive Amination)Molar Ratio (eq)Molecular Wt. ( g/mol )
2-Methylbenzylamine1.21 g (1.23 mL)1.21 g (1.23 mL)1.0121.18
Ethyl bromide1.20 g (0.82 mL)-1.1108.97
Benzaldehyde-1.11 g (1.07 mL)1.05106.12
Potassium Carbonate (K₂CO₃)2.76 g-2.0138.21
Sodium Triacetoxyborohydride-3.18 g1.5211.94
SolventAcetonitrile (~20 mL)Dichloromethane (~50 mL)--

Troubleshooting and Field-Proven Insights

  • Problem: Low Yield in Direct Alkylation.

    • Cause: Insufficiently anhydrous conditions can quench the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Cause: The base may be inefficient. While K₂CO₃ is standard, a stronger base like cesium carbonate can sometimes improve yields, especially with less reactive alkyl halides.[7]

  • Problem: Over-alkylation (Dialkylation).

    • Cause: This is a common issue in direct alkylation as the secondary amine product is often more nucleophilic than the primary starting material.[1]

    • Solution: Add the alkylating agent slowly using a syringe pump to maintain its low concentration. Using a larger excess of the starting amine (2-5 equivalents) can also favor mono-alkylation but requires separation afterward.[10] Alternatively, use the reductive amination protocol, which is inherently selective for mono-alkylation.

  • Problem: Slow or Incomplete Reductive Amination.

    • Cause: Inefficient imine formation, particularly with sterically hindered ketones or electron-poor amines.

    • Solution: Adding a catalytic amount of acetic acid can facilitate imine formation.[18] For stubborn cases, pre-forming the imine by refluxing the amine and carbonyl with a Dean-Stark trap to remove water before adding the reducing agent can be effective.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
  • Benchchem. (n.d.). Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • Benchchem. (n.d.). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives.
  • Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?
  • Wikipedia. (n.d.). Amine alkylation.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Benchchem. (n.d.). Preventing over-alkylation in benzylamine synthesis.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
  • Sigma-Aldrich. (2025). Aldrich 726842 - SAFETY DATA SHEET.
  • YouTube. (2025). Reductive Amination | Synthesis of Amines.
  • Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.

Sources

Application Notes & Protocols for the Quantification of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. As a novel or less-characterized compound, no standardized analytical protocol currently exists. Therefore, this application note details the strategic development of two robust methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The protocols herein are grounded in first principles of analytical chemistry and are designed to be fully compliant with the validation requirements outlined in the ICH Q2(R1) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals tasked with establishing reliable quantitative assays for this molecule.

Introduction and Rationale

The compound this compound is a tertiary amine whose precise quantification is essential for assessing purity, stability, and concentration in various matrices, from bulk substance to formulated products. The absence of established analytical methods necessitates a structured approach to method development, beginning with an in-silico estimation of the molecule's physicochemical properties. These properties are paramount in guiding the selection of appropriate analytical techniques and initial experimental conditions.

Molecular Structure and Predicted Physicochemical Properties

The first step in any logical method development is to understand the analyte. The structure of the target compound is deduced from its IUPAC name as shown below.

Structure: ``` CH3 | /-__/--CH2-CH2-N-CH2-/`- | _ _ | | _ _/ _/ _/ _/ _/ | CH3

Caption: General workflow for the analysis of this compound.

Protocol 1: RP-HPLC-UV Method for Assay and Purity

This protocol describes a robust isocratic HPLC method suitable for determining the potency and purity of the target analyte in bulk substance or simple formulations.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Deionized water (18.2 MΩ·cm).

  • Standard: Purified this compound reference standard.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Acetonitrile : Water (80:20 v/v) with 0.1% Formic AcidThe high organic content is necessary to elute the lipophilic analyte (predicted logP ~5.8). Formic acid ensures an acidic pH (~2.7) to protonate the tertiary amine, preventing peak tailing and ensuring consistent retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times and improves peak shape.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with potential for peak overload.
Detection UV at 260 nmBased on the predicted UV absorbance of the benzylamine chromophore. [4][5]A DAD can be used to confirm peak purity.
Run Time 10 minutesSufficient to elute the main peak and any closely related impurities.
Step-by-Step Protocol
  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of deionized water. Separately, measure 800 mL of Acetonitrile and 200 mL of the 0.1% formic acid in water. Mix thoroughly and degas.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. This is the stock solution. Further dilute 1 mL of stock to 10 mL with the mobile phase for a working standard.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh an amount of sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. Dilute 1 mL to 10 mL with the mobile phase.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject a blank (mobile phase), followed by five replicate injections of the standard solution to establish system suitability. Then, inject the sample solutions.

  • Data Processing: Integrate the peak area of the analyte. Calculate the assay or purity using the external standard method or area percent normalization, respectively.

Protocol 2: LC-MS/MS Method for Trace Quantification

This protocol provides a highly sensitive and selective method using tandem mass spectrometry, ideal for detecting low-level impurities or for bioanalytical applications.

Instrumentation and Materials
  • LC-MS/MS System: Waters Xevo TQ-S or equivalent, coupled with an Acquity UPLC I-Class system.

  • Column: C18 UPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standard: Purified this compound reference standard.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID UPLC column.
Gradient 50% B to 95% B in 3 min, hold for 1 min, return to 50% B in 0.1 min, re-equilibrate for 0.9 min.A gradient is used for faster elution and better peak shape in UPLC, and to clean the column of highly retained components.
Column Temp. 40 °CHigher temperature reduces viscosity and improves peak efficiency.
Injection Vol. 2 µLSmaller injection volume is typical for UPLC to prevent band broadening.

Tandem Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization Positive (ESI+)The basic tertiary amine is readily protonated to form a positive ion [M+H]⁺.
Capillary Voltage 3.0 kVStandard voltage for stable spray formation.
Source Temp. 150 °COptimal temperature for ion desolvation without causing thermal degradation.
Desolvation Temp. 500 °CEfficiently removes solvent from the ESI droplets.
MRM Transitions Q1 (Precursor): 308.2 m/z [M+H]⁺ Q3 (Product 1): 105.1 m/z Q3 (Product 2): 91.1 m/zThe precursor ion is the protonated molecule. Product ion 105.1 corresponds to the stable [2-methylbenzyl]⁺ cation. [6][7][8][9]Product ion 91.1 corresponds to the tropylium ion, a common fragment from benzyl groups. Using two transitions increases confidence in identification.
Collision Energy Optimize for each transition (start at 20-25 eV)The energy required to induce fragmentation must be determined empirically for maximum signal intensity.
Step-by-Step Protocol
  • Solution Preparation: Prepare stock and working standards as described in the HPLC protocol, but use LC-MS grade solvents and dilute to a much lower concentration range (e.g., 0.1 - 100 ng/mL) using the initial mobile phase composition (50:50 A:B). Prepare samples similarly.

  • System Tuning: Infuse a dilute standard solution (~100 ng/mL) directly into the mass spectrometer to optimize source parameters and determine the optimal collision energies for the specified MRM transitions.

  • Analysis: Equilibrate the UPLC system. Inject a series of calibration standards to generate a calibration curve. Inject samples for quantification.

  • Data Processing: Use the instrument software to integrate the peak areas for the primary MRM transition. Quantify the analyte concentration in samples by interpolating from the calibration curve. Use the secondary transition as a qualifier for identity confirmation (ion ratio).

Method Validation Strategy (ICH Q2 R1)

A robust analytical method must be validated to demonstrate its suitability for the intended purpose. [1][10][11][12][13][14]The following parameters must be assessed for both the HPLC and LC-MS/MS methods.

G cluster_tests Validation Parameters Validation Method Validation (ICH Q2 R1) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Validation Protocols and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank matrix (placebo), and compare to a spiked sample. For stability-indicating methods, perform forced degradation (acid, base, peroxide, heat, light) and demonstrate that the analyte peak is resolved from all degradation peaks (peak purity analysis with DAD).No interfering peaks at the retention time of the analyte. Peak purity index > 0.995.
Linearity Prepare at least five concentrations across the desired range (e.g., 50-150% of nominal for assay). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.As per linearity, accuracy, and precision.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N) or from the standard deviation of the response and the slope of the calibration curve.LOQ must be demonstrated with acceptable accuracy and precision.
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, pH ±0.2 units) and assess the impact on the results (e.g., retention time, peak area).System suitability parameters must pass. Results should not be significantly affected by the variations.

Conclusion

This application note presents a comprehensive strategy for the development and validation of analytical methods for the novel compound this compound. The RP-HPLC-UV method provides a reliable and robust tool for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level analysis. By following the detailed protocols and adhering to the rigorous validation framework outlined by ICH guidelines, researchers can establish scientifically sound and defensible quantitative data for this analyte, ensuring product quality and supporting regulatory submissions.

References

Sources

Application Notes & Protocols: Investigating (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological investigation of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. While direct extensive research on this specific molecule is emerging, its structural motifs suggest a potential interaction with the sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97). The sigma-2 receptor/TMEM97 is a high-value target in neuropharmacology due to its role in cellular processes implicated in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] This document outlines a strategic, multi-tiered research plan, from initial receptor binding characterization to in-depth in vitro and in vivo functional assays, to elucidate the therapeutic potential of this compound.

Introduction: The Sigma-2 Receptor (TMEM97) as a Therapeutic Target

The sigma-2 receptor (S2R), a distinct entity from the well-characterized sigma-1 receptor, was for a long time a protein of unknown molecular identity. In 2017, it was identified as TMEM97, a four-pass transmembrane protein primarily located in the endoplasmic reticulum and lipid raft microdomains of the plasma membrane.[1] S2R/TMEM97 is highly expressed in various regions of the central nervous system (CNS), including the cerebellum, motor cortex, hippocampus, and substantia nigra.[1][2]

Functionally, S2R/TMEM97 is a multifaceted protein involved in critical cellular processes:

  • Cholesterol Homeostasis: It forms a complex with the Low-Density Lipoprotein Receptor (LDLR) and Progesterone Receptor Membrane Component 1 (PGRMC1) to regulate the uptake of lipoproteins.[4][5] It also interacts with the Niemann-Pick C1 (NPC1) protein, controlling the transport of cholesterol out of lysosomes.[6][7]

  • Neuronal Signaling: S2R/TMEM97 modulates neuronal action potential firing by regulating calcium and potassium channels and influences the release of key neurotransmitters like dopamine, serotonin, and glutamate.[1]

  • Cell Proliferation and Survival: Overexpressed in proliferating tumor cells, S2R/TMEM97 plays a role in cell growth and apoptosis, making it a target in oncology as well.[1][8]

Its role in neurodegeneration is particularly compelling. S2R/TMEM97 is implicated in the cellular uptake of amyloid-β (Aβ) oligomers, the neurotoxic species central to Alzheimer's disease pathology.[4][5][9] Small molecule modulators of S2R/TMEM97 have been shown to displace Aβ from neurons and improve cognitive deficits in animal models of Alzheimer's.[1][9][10] Furthermore, its involvement in autophagy and lysosomal function suggests a broader role in clearing protein aggregates characteristic of synucleinopathies and other age-related degenerative diseases.[2][7][11]

Given this context, novel ligands that selectively modulate S2R/TMEM97, such as the putative ligand this compound, are of significant interest for developing new neuroprotective and disease-modifying therapies.

Proposed Mechanism of Action & Research Workflow

We hypothesize that this compound acts as a modulator of the S2R/TMEM97. Its activity could lead to neuroprotective effects through several downstream pathways, including the inhibition of Aβ uptake, enhancement of autophagy, and modulation of neuroinflammation. The following workflow provides a logical progression for testing this hypothesis.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Neuronal Cell-Based Models cluster_2 Phase 3: In Vivo Proof-of-Concept A Receptor Binding Assays (Determine Affinity & Selectivity) B Functional Cellular Assays (Ca2+ Flux, Cytotoxicity) A->B Confirm Target Engagement C Aβ Uptake Inhibition Assay (Alzheimer's Model) B->C Validate Functional Effect D Autophagy/Mitophagy Flux Assay (General Neuroprotection) B->D Validate Functional Effect E Oxidative Stress & Neurotoxicity Assays (Cell Viability) C->E D->E F Animal Models of Neurodegeneration (e.g., APP/PS1 mice) E->F Advance to In Vivo Studies G Behavioral Testing (Cognitive Function) F->G H Post-mortem Brain Analysis (Aβ load, Neuroinflammation) G->H

Figure 1: Proposed research workflow for investigating this compound.

Detailed Protocols: Phase 1 - In Vitro Characterization

The initial phase focuses on confirming that the compound binds to S2R/TMEM97 with high affinity and selectivity, and then characterizing its functional effect as an agonist or antagonist.

Protocol: Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the S2R/TMEM97.

Causality: This is the foundational experiment to validate the compound's interaction with the intended target. A high affinity (low nanomolar Ki) is a prerequisite for a potent pharmacological tool. We will use [3H]DTG, a non-selective sigma ligand, in the presence of (+)-pentazocine to mask sigma-1 receptors (S1R), thereby isolating binding to S2R.[12]

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]1,3-di(2-tolyl)guanidine ([3H]DTG)

  • S1R Masking Agent: (+)-Pentazocine

  • Tissue Source: Rat liver membrane homogenates (high density of S2R)[12] or membranes from cells expressing human S2R/TMEM97 (e.g., Jurkat cells).[13]

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Filtration Apparatus and Glass Fiber Filters

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • 100 nM (+)-Pentazocine (to saturate S1R sites)

    • Test compound at various concentrations.

    • Tissue/membrane homogenate (typically 100-200 µg protein).

    • [3H]DTG at a concentration near its KD for S2R (e.g., 3-5 nM).

  • Controls:

    • Total Binding: No test compound or haloperidol.

    • Non-specific Binding: 10 µM Haloperidol instead of the test compound.

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response model in GraphPad Prism) to calculate the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]DTG and KD is its dissociation constant for S2R.

Selectivity Assessment: To confirm selectivity, run a parallel binding assay for the sigma-1 receptor using -pentazocine without a masking agent.[12] A high Ki ratio (S1R/S2R) indicates good selectivity.

Parameter Description Target Value
Ki (S2R) Binding affinity for Sigma-2 Receptor< 50 nM
Ki (S1R) Binding affinity for Sigma-1 Receptor> 1000 nM
Selectivity Ratio Ki (S1R) / Ki (S2R)> 20-fold

Table 1: Target parameters for a promising S2R/TMEM97 ligand.

Protocol: Intracellular Calcium Flux Assay

Objective: To functionally classify the compound as a potential S2R/TMEM97 agonist or antagonist.

Causality: S2R/TMEM97 activation is known to modulate intracellular calcium (Ca2+) levels, often by promoting its release from the endoplasmic reticulum.[3][10] Agonists will typically induce a Ca2+ influx, while antagonists will not, and may block the effect of a known agonist.

Materials:

  • Cell Line: Human neuroblastoma SK-N-SH cells (endogenously express S2R).[10]

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Reference Agonist: Siramesine or PB28.

  • Fluorescence Plate Reader with automated injection capability.

Procedure:

  • Cell Plating: Plate SK-N-SH cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in assay buffer.

    • Remove the culture medium, wash cells with assay buffer, and add the loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Agonist Mode Testing:

    • Place the plate in the reader and measure baseline fluorescence for 2-5 minutes.

    • Automatically inject the test compound at various concentrations.

    • Continue to measure fluorescence for another 5-10 minutes.

    • An increase in fluorescence indicates a Ca2+ response.

  • Antagonist Mode Testing:

    • Pre-incubate dye-loaded cells with the test compound for 15-30 minutes.

    • Place the plate in the reader, measure baseline, and then inject a known S2R agonist (e.g., Siramesine at its EC50 concentration).

    • A reduction or blockade of the agonist-induced Ca2+ response indicates antagonist activity.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF/F0).

    • For agonist activity, plot the peak response against the log concentration of the test compound to determine the EC50.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration to determine the IC50.

Detailed Protocols: Phase 2 - Neuronal Cell-Based Models

Once target engagement and a functional signature are established, the next step is to assess the compound's effects in disease-relevant neuronal models.

Protocol: Aβ Oligomer Uptake Inhibition Assay

Objective: To determine if the compound can block the neuronal uptake of toxic Aβ oligomers, a key process in Alzheimer's disease.

Causality: The S2R/TMEM97/PGRMC1/LDLR complex is a pathway for the cellular internalization of Aβ42.[4][5] Pharmacological inhibition of this complex is hypothesized to be neuroprotective by reducing the intracellular Aβ burden.

Materials:

  • Cell Culture: Primary cortical neurons from E18 rat or mouse embryos.

  • Aβ Species: Fluorescently-labeled synthetic Aβ42 oligomers (e.g., HiLyte™ Fluor 555-labeled Aβ42).

  • Test Compound

  • Culture Medium: Neurobasal medium supplemented with B27 and GlutaMAX.

  • Imaging System: High-content imaging system or confocal microscope.

Procedure:

  • Neuron Culture: Culture primary neurons for at least 7 days in vitro (DIV 7) to allow for maturation.

  • Aβ Preparation: Prepare stable Aβ42 oligomers according to established protocols.

  • Treatment:

    • Pre-treat the cultured neurons with the test compound at various concentrations for 1-2 hours.

    • Add the fluorescently-labeled Aβ42 oligomers (e.g., 500 nM) to the culture medium.

    • Incubate for 1-4 hours at 37°C.

  • Fixation & Staining:

    • Wash the cells with PBS to remove extracellular Aβ.

    • Fix the cells with 4% paraformaldehyde.

    • (Optional) Stain with a neuronal marker like MAP2 (dendrites) or β-III Tubulin and a nuclear counterstain like DAPI.

  • Imaging & Analysis:

    • Acquire images using a high-content imager or confocal microscope.

    • Quantify the integrated fluorescence intensity of Aβ puncta within the neurons.

    • Normalize the Aβ signal to the number of cells (DAPI count).

    • Calculate the percentage inhibition of Aβ uptake relative to vehicle-treated controls.

    • Determine the IC50 value for the inhibition of Aβ uptake.

G cluster_0 cluster_1 Abeta Aβ Oligomers ReceptorComplex S2R/TMEM97-PGRMC1-LDLR Complex Abeta->ReceptorComplex Binds Compound Test Compound (S2R/TMEM97 Ligand) Compound->ReceptorComplex Blocks Binding Endosome Endosome ReceptorComplex->Endosome Internalization Abeta_Internalized Internalized Aβ Endosome->Abeta_Internalized Neuron Neuron Abeta_Internalized->Neuron Contributes to Neurotoxicity

Figure 2: Signaling pathway showing S2R/TMEM97-mediated Aβ uptake and its inhibition.
Protocol: Neuronal Autophagy Flux Assay

Objective: To assess whether the compound modulates autophagy, a key cellular degradation and recycling process that is often impaired in neurodegenerative diseases.

Causality: S2R/TMEM97 is known to regulate autophagy.[2][7] Enhancing autophagic flux could be a neuroprotective mechanism by promoting the clearance of misfolded proteins and damaged organelles. Monitoring the conversion of LC3-I to LC3-II and its subsequent degradation is a standard method for measuring autophagic flux.[14][15]

Materials:

  • Cell Culture: SH-SY5Y neuroblastoma cells or primary neurons.

  • Autophagy Flux Inhibitor: Bafilomycin A1 or Chloroquine.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Western Blotting equipment and reagents.

Procedure:

  • Treatment Setup: Plate cells and treat with the test compound at various concentrations for a desired time (e.g., 24 hours). For each concentration, set up two parallel wells: one with the test compound alone, and one with the test compound plus an autophagy inhibitor (e.g., 100 nM Bafilomycin A1) for the last 4 hours of incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies (anti-LC3B, anti-p62, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II, p62, and β-actin. Normalize LC3-II and p62 to β-actin.

    • Autophagic Flux: Calculate the difference in the LC3-II/β-actin ratio between samples treated with and without Bafilomycin A1. An increase in this difference caused by the test compound indicates an induction of autophagic flux.

    • Substrate Degradation: A decrease in the level of p62 (an autophagy substrate) indicates increased autophagic degradation.

Detailed Protocols: Phase 3 - In Vivo Proof-of-Concept

Positive results from in vitro studies warrant investigation in a whole-animal model to assess cognitive effects and neurobiological changes in a complex physiological system.

Protocol: Assessment in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of the compound on cognitive deficits and AD-related pathology in vivo.

Causality: Animal models that recapitulate key aspects of human neurodegenerative diseases are crucial for preclinical validation.[16] The APP/PS1 transgenic mouse model, which develops progressive Aβ plaque pathology and cognitive impairment, is a standard model for testing potential AD therapeutics.[9]

Materials:

  • Animals: Aged (e.g., 9-12 months old) APP/PS1 transgenic mice and wild-type littermates.

  • Test Compound: Formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing Apparatus: Morris Water Maze or Y-maze.

  • Histology/Biochemistry Reagents: Brain sectioning equipment, antibodies for Aβ (e.g., 6E10) and neuroinflammation markers (Iba1 for microglia, GFAP for astrocytes).[17]

Procedure:

  • Dosing Regimen: Treat a cohort of APP/PS1 mice with the test compound daily for an extended period (e.g., 1-3 months). Include a vehicle-treated APP/PS1 group and a vehicle-treated wild-type group as controls.

  • Behavioral Testing:

    • In the final weeks of treatment, conduct cognitive testing.

    • Morris Water Maze: Assess spatial learning and memory. Measure the latency to find a hidden platform over several days of training and memory retention in a probe trial (platform removed).

    • Y-Maze: Assess short-term spatial working memory based on the animals' innate tendency to explore novel arms of the maze.

  • Brain Tissue Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Process one hemisphere for immunohistochemistry and the other for biochemical analysis (e.g., ELISA for Aβ levels).

    • Immunohistochemistry: Stain brain sections for Aβ plaques, activated microglia (Iba1), and reactive astrocytes (GFAP).

    • Image Analysis: Quantify the plaque load and the area of gliosis in the cortex and hippocampus.

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the behavioral performance and pathological readouts between the treatment and control groups.

    • A significant improvement in cognitive performance and a reduction in Aβ plaque load and/or neuroinflammation in the treated group would indicate therapeutic potential.[10][18]

In Vivo Neuroinflammation Imaging: For more advanced studies, non-invasive techniques like Positron Emission Tomography (PET) with tracers for translocator protein (TSPO) or Magnetic Resonance Imaging (MRI) can be used to longitudinally track neuroinflammation in living animals.[19][20][21]

Conclusion and Future Directions

This document provides a structured, hypothesis-driven framework for the comprehensive neuropharmacological evaluation of this compound as a novel S2R/TMEM97 modulator. By systematically progressing from fundamental binding studies to complex in vivo models, researchers can rigorously assess its potential as a therapeutic agent for neurodegenerative diseases. Positive outcomes from this research plan would provide a strong rationale for further preclinical development, including pharmacokinetics, toxicology studies, and investigation in other disease models where S2R/TMEM97 is implicated, such as Parkinson's disease and Huntington's disease.

References

  • Logsdon, A. F., et al. (2019). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience. [Link][19][20]

  • Riad, A., et al. (2020). The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates. bioRxiv. [Link][4][5]

  • Wikipedia. (Accessed 2026). Sigma-2 receptor. [Link][1]

  • Lizama, B. N., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences. [Link][2][11]

  • Prabhu, V. V., et al. (2020). Proceedings from the Fourth International Symposium on σ-2 Receptors: Role in Health and Disease. eNeuro. [Link][22]

  • Villanueva, M. A., et al. (2021). TMEM97 increases in synapses and is a potential synaptic Aβ binding partner in human Alzheimer's disease. bioRxiv. [Link][9]

  • Choi, J. H., et al. (2011). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current Medicinal Chemistry. [Link][8]

  • ResearchGate. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. [Link][17]

  • Sahn, J. J., et al. (2022). Neuroprotective Effects of σ2R/TMEM97 Receptor Modulators in Neuronal Model of Huntington's Disease. ACS Chemical Neuroscience. [Link][3]

  • Fernández-Carrerón, I., et al. (2022). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology. [Link][16]

  • Izzo, N. J., et al. (2014). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease. Journal of Neurochemistry. [Link][10]

  • Neuroscience News. (2022). Magnetic Resonance Imaging Shows Brain Inflammation in Vivo for the First Time. [Link][21]

  • Durukan, A., & Tatlisumak, T. (2007). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Journal of Cerebral Blood Flow & Metabolism. [Link][23][24]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link][25]

  • Dagda, R. K., & Das Banerjee, T. (2015). Protocols for Assessing Mitophagy in Neuronal Cell Lines and Primary Neurons. Methods in Molecular Biology. [Link][26][27]

  • Kim, J. S., et al. (2024). The development status of PET radiotracers for evaluating neuroinflammation. Nuclear Medicine and Molecular Imaging. [Link][28]

  • Ali, R., & Ramachandran, S. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link][12]

  • Guo, L. W., & Zhen, X. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods. [Link][29]

  • Wang, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. [Link][30]

  • Johnson, D. E. (2018). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Journal of Neuroimmunology. [Link][18]

  • Eurofins Discovery. (Accessed 2026). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. [Link][13]

  • Wang, H., & Chu, J. (2020). Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. International Journal of Molecular Sciences. [Link][6]

  • Encyclopedia.pub. (2023). The Sigma-2 Receptor. [Link][7]

  • Boland, B., et al. (2017). Assessment of Autophagy in Neurons and Brain Tissue. Methods in Molecular Biology. [Link][31]

  • Klionsky, D. J., et al. (2016). Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Autophagy. [Link][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through reductive amination, is a robust method, but like any chemical transformation, it can present challenges. This document aims to equip you with the knowledge to overcome these hurdles and optimize your reaction yields.

I. Synthesis Overview: The Reductive Amination Pathway

The most common and efficient route to synthesize this compound is via a one-pot reductive amination.[1][2] This method involves the reaction of 2-(Cyclohex-1-en-1-yl)ethanal with 2-methylbenzylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and avoidance of isolating the potentially unstable imine intermediate.[1]

G A 2-(Cyclohex-1-en-1-yl)ethanal C Iminium Ion Intermediate A->C + Amine B 2-Methylbenzylamine B->C D This compound C->D + Reducing Agent

Caption: Reductive amination pathway.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable protocols.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination can stem from several factors, primarily related to the formation of the imine intermediate and the subsequent reduction step.

1. Inefficient Imine Formation:

  • Purity of Starting Materials: The purity of both 2-(cyclohex-1-en-1-yl)ethanal and 2-methylbenzylamine is critical. Impurities in the aldehyde can lead to side reactions, while aged benzylamine can contain oxidation and condensation byproducts.[3] It is advisable to purify commercial benzylamine by distillation under reduced pressure if its purity is questionable.[3]

  • pH of the Reaction Medium: Imine formation is often acid-catalyzed. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. A slightly acidic medium (pH 4-5) is generally optimal for imine formation.[4] You can achieve this by adding a catalytic amount of a mild acid like acetic acid.

  • Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. While many modern reductive amination protocols are tolerant to small amounts of water, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial, especially if you are not using a one-pot procedure.

2. Issues with the Reduction Step:

  • Choice of Reducing Agent: The choice of reducing agent is paramount.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations.[1][5][6] Its mildness prevents the reduction of the starting aldehyde, and it selectively reduces the iminium ion.[1][6] It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5][7]

    • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective for reducing iminium ions in the presence of aldehydes.[4][8] It is stable in acidic conditions, which is advantageous for imine formation.[8]

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde.[5] If using NaBH₄, it is best to perform the reaction in a two-step manner: first, allow the imine to form completely, and then add the NaBH₄.[5][7]

  • Stoichiometry of the Reducing Agent: Using an insufficient amount of the reducing agent will result in incomplete conversion. Typically, 1.2 to 1.5 equivalents of the reducing agent relative to the limiting reagent are used.

3. Competing Side Reactions:

  • Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation (aldol reaction), especially under basic or strongly acidic conditions. Maintaining a slightly acidic pH can minimize this.

  • Over-alkylation: While less common in this specific synthesis (formation of a secondary amine), primary amines can sometimes undergo double alkylation to form tertiary amines, particularly if the reaction conditions are harsh or if there is an excess of the aldehyde and reducing agent.[4]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. Identifying these is key to optimizing your reaction.

Possible Side Products and Mitigation Strategies:

Side ProductProbable CauseMitigation Strategy
Unreacted 2-(Cyclohex-1-en-1-yl)ethanal Incomplete reaction; inefficient imine formation.Increase reaction time; add a catalytic amount of acetic acid to promote imine formation. Ensure adequate stoichiometry of the amine and reducing agent.
Unreacted 2-Methylbenzylamine Incomplete reaction; stoichiometry imbalance.Ensure the aldehyde is the limiting reagent or use a slight excess of the amine.
2-(Cyclohex-1-en-1-yl)ethanol Reduction of the starting aldehyde by the reducing agent.Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][6] If using NaBH₄, add it only after complete imine formation.[5]
Bis(2-methylbenzyl)amine Reductive amination of 2-methylbenzylamine with itself (if impurities are present) or over-alkylation.This is less likely but can be minimized by using pure starting materials and controlled stoichiometry.

Experimental Protocol for Minimizing Side Products:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(cyclohex-1-en-1-yl)ethanal (1.0 eq).

  • Solvent: Dissolve the aldehyde in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]

  • Amine Addition: Add 2-methylbenzylamine (1.1-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Monitor for any exotherm and cool with an ice bath if necessary.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.[1]

Q3: The purification of the final product is challenging. What is the best method for isolating pure this compound?

A3: Purification of amines can be tricky due to their basic nature. A combination of extraction and chromatography is usually effective.

1. Aqueous Work-up:

  • Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the excess reducing agent.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (2-3 times).[1]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

2. Purification by Column Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase for purifying amines.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. To prevent the basic amine from streaking on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent.

  • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to elute the product.

3. Alternative Purification: Acid-Base Extraction

For more challenging purifications, an acid-base extraction can be employed:

  • After the initial work-up, dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., 1M NaOH) to a pH > 10.

  • Extract the free amine back into an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the purified product.

G cluster_0 Reaction Work-up cluster_1 Purification A Reaction Mixture B Quench with NaHCO₃ A->B C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry over Na₂SO₄ D->E F Crude Product E->F G Column Chromatography (Silica Gel, Hexane/EtOAc + Et₃N) F->G H Acid-Base Extraction F->H I Pure Product G->I H->I

Caption: Purification workflow.

III. Frequently Asked Questions (FAQs)

Q: Can I use a different catalyst for this reaction?

A: While the reductive amination described is typically mediated by a stoichiometric hydride reducing agent, catalytic reductive amination using molecular hydrogen (H₂) is also a viable and greener alternative.[9][10] This approach often employs heterogeneous catalysts based on noble metals like palladium (Pd), platinum (Pt), or ruthenium (Ru), or non-noble metals like nickel (Ni) or cobalt (Co).[9][10][11][12] The choice of catalyst and support can significantly influence the reaction's selectivity and efficiency.[10]

Q: What is the best solvent for this reaction?

A: The optimal solvent depends on the chosen reducing agent.

  • For NaBH(OAc)₃ , aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[5]

  • For NaBH₃CN , methanol (MeOH) is a frequent choice.[5]

  • For NaBH₄ , alcoholic solvents like methanol or ethanol are suitable for the reduction step.[5]

Q: How can I synthesize the starting material, 2-(cyclohex-1-en-1-yl)ethanal?

A: The synthesis of 2-(cyclohex-1-en-1-yl)ethanal is not trivial and several routes exist. One common laboratory-scale approach involves the Wittig reaction of cyclohexanone with (triphenylphosphoranylidene)acetaldehyde. Another route involves the conversion of 2-(cyclohex-1-en-1-yl)ethanol to the corresponding aldehyde via oxidation.[13] The synthesis of the precursor 2-(1-cyclohexenyl)ethylamine has been reported starting from cyclohexanone.[14][15][16][17]

Q: Is it possible to scale up this synthesis?

A: Yes, this reaction is amenable to scale-up. However, considerations for heat management during the addition of the reducing agent become more critical on a larger scale. The use of a jacketed reactor with controlled addition rates is recommended. For industrial-scale production, catalytic reductive amination with H₂ might be more cost-effective and environmentally friendly.

IV. References

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. [Link]

  • Preparation of 2-(cyclohexen-1-yl)ethanol (2-(cyclohex-1-en-1-yl)ethanol; 2-(1-cyclohexenyl)-ethanol). PrepChem.com. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans | Request PDF. ResearchGate. [Link]

  • How to purify Benzylamine? Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis method for 2-methoxy-4-methylbenzylamine. Google Patents.

  • Method for synthesizing 2-(1-cyclohexenyl)ethylamine. TREA. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. [Link]

  • Reaction optimization for the catalytic reductive amination of esters. ResearchGate. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Benzylamine. Wikipedia. [Link]

  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Google Patents.

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • 2-(2-cyclohexen-1-yl)ethanol. ChemSynthesis. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

  • Synthesis of N-methylbenzylamine. PrepChem.com. [Link]

  • Exploring the Chemical Properties and Synthesis of 2-(1-Cyclohexenyl)ethylamine. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Hitchhiker's Guide to Reductive Amination | Request PDF. ResearchGate. [Link]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]

  • The results from reductive amination of cyclohexanone with benzylamine... ResearchGate. [Link]

  • Process for the preparation of benzylamine salts. Google Patents.

  • Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]

  • 2-(1-cyclohexenyl)ethylamine and preparation method thereof. Google Patents.

  • Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. [Link]

Sources

troubleshooting side reactions in reductive amination of cyclohexenylethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reductive amination of cyclohexenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the reductive amination of cyclohexenylethylamine, offering explanations for their occurrence and actionable solutions.

Issue 1: Significant Formation of a Tertiary Amine (Over-alkylation)

Question: I am observing a significant amount of the tertiary amine byproduct in my reaction mixture, resulting from the desired secondary amine reacting with another molecule of the aldehyde. How can I minimize this over-alkylation?

Answer: Over-alkylation is a common challenge in reductive aminations, especially when synthesizing secondary amines.[1][2] The secondary amine product can compete with the starting primary amine as a nucleophile, reacting with the aldehyde to form a tertiary amine.[3]

Causality & Troubleshooting Workflow:

G cluster_0 Problem: Over-alkylation cluster_1 Analysis & Strategy cluster_2 Implementation cluster_3 Outcome start High Tertiary Amine Formation stoichiometry Adjust Stoichiometry: - Use slight excess of primary amine (1.1-1.5 eq). - Ensure aldehyde is the limiting reagent. start->stoichiometry Primary Cause: Product amine is competitive reductant Select a Milder Reducing Agent: - Switch to NaBH(OAc)₃ (STAB). - STAB selectively reduces the iminium ion over the aldehyde. start->reductant Secondary Cause: Unselective reduction conditions Modify Reaction Conditions: - Lower the reaction temperature. - Consider a stepwise approach (form imine first). start->conditions Contributing Factor: Reaction kinetics pH_control Optimize pH: - Maintain mildly acidic conditions (pH 5-7) to favor imine formation without accelerating side reactions. start->pH_control Contributing Factor: Suboptimal pH protocol Revised Protocol: 1. Combine amine and aldehyde (1.2:1) in DCE. 2. Add NaBH(OAc)₃ portion-wise at 0°C to RT. 3. Monitor by TLC/LC-MS. stoichiometry->protocol reductant->protocol conditions->protocol pH_control->protocol end Minimized Over-alkylation & Higher Yield of Secondary Amine protocol->end

Caption: Troubleshooting workflow for over-alkylation.

Detailed Recommendations:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the cyclohexenylethylamine (1.1 to 1.5 equivalents) can help ensure the aldehyde is consumed before significant over-alkylation can occur.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent for its mildness and selectivity.[4][5][6] It selectively reduces the iminium ion in the presence of the aldehyde, which minimizes the opportunity for the secondary amine product to react further.[7][8][9] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol, complicating the reaction profile.[6]

  • Stepwise Procedure: Consider a stepwise approach. First, form the imine by mixing the amine and aldehyde, often with a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium.[10] Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent. This minimizes the time the product amine is in the presence of the aldehyde.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the competing over-alkylation reaction.

Issue 2: Reduction of the Cyclohexene Ring

Question: I am observing the reduction of the double bond in my cyclohexene ring. How can I preserve this functionality?

Answer: Unwanted reduction of the cyclohexene double bond is a potential side reaction, particularly when using stronger reducing agents or catalytic hydrogenation.

Causality & Troubleshooting Workflow:

G cluster_0 Problem: Alkene Reduction cluster_1 Analysis & Strategy cluster_2 Implementation cluster_3 Outcome start Loss of Cyclohexene Double Bond reductant_choice Evaluate Reducing Agent: - Avoid catalytic hydrogenation (H₂/Pd, Pt, Ni). - Use chemoselective hydride reagents. start->reductant_choice Primary Cause: Non-selective reducing agent mild_hydrides Select Mild Hydride Reagents: - NaBH(OAc)₃ (STAB) is highly selective for imines. - NaBH₃CN is also selective but more toxic. reductant_choice->mild_hydrides protocol_alkene Revised Protocol: 1. Use NaBH(OAc)₃ as the reductant. 2. Perform the reaction in an aprotic solvent like DCE or THF. 3. Maintain controlled temperature (0°C to RT). mild_hydrides->protocol_alkene end_alkene Preservation of the Cyclohexene Ring protocol_alkene->end_alkene

Sources

Technical Support Center: Optimization of N-Benzylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-benzylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally optimizing your reaction conditions. Our approach is grounded in mechanistic understanding to empower you to make informed decisions for achieving high-yield, selective, and reproducible N-benzylation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about N-benzylation, providing quick answers and foundational knowledge.

Q1: What are the most common methods for N-benzylation?

A1: N-benzylation is typically achieved via two primary pathways:

  • Nucleophilic Substitution (SN2): This is a classical and widely used method involving the reaction of an amine with a benzyl halide (e.g., benzyl bromide, benzyl chloride) or a benzyl sulfonate (e.g., benzyl tosylate). The reaction is often facilitated by a base to neutralize the acid byproduct.[1]

  • Reductive Amination & "Borrowing Hydrogen" Catalysis: A greener approach that is gaining prominence involves the reaction of an amine with benzyl alcohol or benzaldehyde.[2][3] With benzyl alcohol, transition metal catalysts (e.g., Pd, Ru, Ni) facilitate a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[2][4] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final N-benzylated amine, with water being the only byproduct.[2][4]

Q2: How do I choose the right solvent for my N-benzylation reaction?

A2: Solvent selection is critical and can profoundly impact reaction kinetics, solubility, and even the reaction pathway.[5] A solvent screen is often the first step in optimization.[5]

  • Polar Aprotic Solvents: These are generally preferred for SN2 reactions as they can stabilize charged intermediates without solvating the amine nucleophile to the point of reducing its reactivity.[5] Common choices include acetonitrile (ACN), dimethylformamide (DMF), and acetone.[6]

  • Aromatic Hydrocarbons: Toluene and xylene are effective, particularly in catalytic systems like "borrowing hydrogen" reactions, often at elevated temperatures.[2][7]

  • Ethers: Tetrahydrofuran (THF) is a good alternative to DMF, especially when using strong bases like sodium hydride (NaH), to avoid potential side reactions between the base and the solvent.[6]

  • Alcohols: While protic, solvents like t-amyl alcohol have been shown to be effective in certain nickel-catalyzed aminations of benzyl alcohols.[7]

Q3: Why is over-alkylation (di-benzylation) such a common problem?

A3: The N-benzylated product is often more nucleophilic than the starting primary amine. This increased reactivity makes it a strong competitor for the benzylating agent, leading to the formation of the di-benzylated byproduct.[7] This is a dominant side reaction that must be controlled for selective mono-benzylation.[7][8]

Q4: Do I always need a base? Which one should I use?

A4: The need for a base depends on the reaction type.

  • With Benzyl Halides/Tosylates: A base is essential to neutralize the H-X or H-OTs acid formed during the reaction. Without it, the amine starting material would be protonated, forming an unreactive ammonium salt. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH), or non-nucleophilic organic bases.[2][6]

  • With "Borrowing Hydrogen" Catalysis: The requirement for an external base can vary. Some catalytic systems, like a Pd-doped La-BDC MOF, have shown high efficiency without the need for an added base.[2] In other cases, a base may still be required.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental issues.

Issue 1: Low or No Product Yield

You've set up your reaction, but TLC/LC-MS analysis shows mostly unreacted starting material.

start Low Yield: Starting Material Unconsumed solubility Check Reactant Solubility in Solvent at Reaction Temp. start->solubility insoluble Insoluble. Action: Screen alternative solvents (e.g., Toluene, ACN, THF, DMF). solubility->insoluble No soluble Soluble. solubility->soluble Yes reagents Verify Reagent & Catalyst Activity soluble->reagents inactive Inactive/Degraded. Action: Use fresh, high-purity reagents. Check catalyst quality. reagents->inactive No active Active. reagents->active Yes conditions Optimize Reaction Conditions active->conditions optimize_temp Screen Temperature Gradient (e.g., RT, 50°C, 80°C, 120°C). conditions->optimize_temp optimize_base Screen Base Strength (e.g., K₂CO₃ vs. NaH). conditions->optimize_base optimize_conc Adjust Concentration. Reaction may be too dilute. conditions->optimize_conc

Caption: Troubleshooting workflow for low reaction conversion.

  • Poor Solubility: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction kinetics.[5]

    • Action: Before running the reaction, perform a simple solubility test with your starting materials in the chosen solvent at the intended reaction temperature. If solubility is poor, consult a solvent miscibility and polarity chart to select alternatives. Toluene and 1,4-dioxane are common starting points for catalyst screening.[5]

  • Reagent/Catalyst Inactivity:

    • Benzylating Agent: Benzyl halides can degrade over time. Ensure they are fresh or purified before use.

    • Base: Sodium hydride (NaH) is highly reactive with moisture and can lose its activity if improperly stored. Use NaH from a freshly opened container or wash it with dry hexanes to remove the mineral oil and any surface oxidation.

    • Catalyst: Heterogeneous catalysts like Pd/C can be poisoned by sulfur-containing compounds or other impurities.[9] Ensure high-purity starting materials. The quality of commercial catalysts can also vary.[10]

  • Sub-Optimal Reaction Conditions:

    • Temperature: N-benzylation reactions can have a significant activation energy barrier. A reaction that is sluggish at room temperature may proceed efficiently at higher temperatures (e.g., 60-150°C).[2][11] Systematically screen a range of temperatures.

    • Base Strength: If using a weak base like K₂CO₃, deprotonation of the amine (or N-H precursor in indoles/imidazoles) may be inefficient. Switching to a stronger base like NaH can dramatically increase the rate.[6]

Issue 2: Significant Formation of Side Products

Your reaction consumes the starting material, but produces a complex mixture of products, with the di-benzylated species being a major component.

cluster_0 Reaction Mixture Amine Primary Amine (R-NH₂) Mono Desired Product (R-NHBn) More Nucleophilic! Amine->Mono + Bn-X BnX Benzylating Agent (Bn-X) Other Other Side Products (Solvent-derived, Homocoupling, etc.) BnX->Other Base/Solvent Interaction Di Side Product (R-NBn₂) Mono->Di + Bn-X (Often faster)

Sources

Technical Support Center: Resolving Purification Issues of Tertiary Amine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of tertiary amine products. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-problematic compounds. My goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively.

Part 1: Foundational Challenges & Initial Assessment

Tertiary amines are ubiquitous in pharmaceuticals and fine chemicals, yet their purification is frequently a bottleneck. The core challenge stems from their basicity, which can lead to undesirable interactions with common purification media, and their propensity for oxidation. Before diving into specific troubleshooting, a proper initial assessment of your crude product is paramount.

FAQ 1: My tertiary amine is streaking badly on a silica gel TLC plate and I'm getting poor separation. What's happening?

This is the most common issue researchers face. The streaking, or tailing, is a direct result of the acid-base interaction between the basic lone pair of electrons on your tertiary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, often irreversible, adsorption leads to poor compound mobility, band broadening, and ultimately, loss of your product on the column.[1][3]

Initial Diagnostic Steps:

  • Run a diagnostic TLC: Spot your crude mixture on a silica gel plate and develop it with a standard solvent system (e.g., hexane/ethyl acetate). Observe the streaking.

  • Co-spot with a base: On the same TLC plate, co-spot your mixture with a drop of triethylamine (TEA). If the streaking is reduced and the spot becomes more defined, this confirms the acid-base interaction is the primary issue.

Part 2: Troubleshooting Column Chromatography

Column chromatography is a workhorse purification technique, but it requires modification for basic compounds like tertiary amines.

Q2: How can I prevent my tertiary amine from sticking to the silica gel column?

There are three primary strategies to mitigate the interaction with acidic silica gel:

Strategy 1: Mobile Phase Modification

The most straightforward approach is to add a small amount of a basic modifier to your eluent. This "competing base" will occupy the acidic sites on the silica, allowing your tertiary amine to elute more cleanly.[1][2]

ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA) 0.1 - 2%Volatile and easily removed under vacuum. The most common choice.[1]
Ammonia (in Methanol) 0.5 - 2% of a 7N solutionCan be more effective for very basic amines but is more aggressive.[1][2]
Pyridine 0.1 - 0.5%Less common, but can be effective. Odor is a significant drawback.

Strategy 2: Stationary Phase Deactivation/Modification

If mobile phase modification is insufficient, altering the stationary phase is the next logical step.

  • Pre-treating Silica Gel: You can "deactivate" the silica gel by neutralizing its acidic sites before packing the column.[1]

  • Using Basic Alumina: Alumina is a more basic stationary phase and can be an excellent alternative for purifying basic compounds.[1][4]

  • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions.[1][2]

Strategy 3: Reverse-Phase Chromatography

For polar, ionizable tertiary amines, reversed-phase (e.g., C18) chromatography can be highly effective. By using an alkaline mobile phase (e.g., adding 0.1% TEA), you can ensure the amine is in its neutral, free-base form, which increases its hydrophobicity and retention on the nonpolar stationary phase.[1][3]

Experimental Protocol: Preparation of Triethylamine-Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, create a slurry of your silica gel in the chosen non-polar solvent for your chromatography (e.g., hexane).

  • Addition of TEA: To this slurry, add triethylamine to a final concentration of 2% (v/v).

  • Equilibration: Stir the slurry gently for 15-20 minutes to allow the TEA to coat the silica surface.

  • Column Packing: Pack your column using this slurry as you normally would.

  • Mobile Phase: Remember to also include 1-2% TEA in your eluent to maintain the deactivation throughout the purification.[1]

Workflow for Selecting a Chromatography Strategy

Caption: Decision tree for chromatography method selection.

Part 3: Liquid-Liquid Extraction (Acid-Base Extraction)

This classical technique is powerful for separating amines from neutral or acidic impurities and should often be the first step in a work-up procedure.[4][5]

Q3: How can I use extraction to purify my tertiary amine from non-basic impurities?

The principle is to convert the water-insoluble free-base amine into a water-soluble salt by reacting it with an acid. This allows it to be extracted into an aqueous layer, leaving non-basic impurities behind in the organic layer.[5][6]

Experimental Protocol: Acid-Base Extraction for Tertiary Amine Purification
  • Dissolution: Dissolve your crude product in an immiscible organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer.[7] Repeat this wash 2-3 times.

  • Separate Layers: Combine the aqueous layers. The organic layer now contains your neutral impurities and can be discarded (after ensuring no product remains).

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 10, check with pH paper).[5] You should see your amine precipitate or form an oily layer.

  • Back-Extraction: Extract the now-neutral amine back into an organic solvent (DCM or diethyl ether) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified tertiary amine.[8]

Understanding the pKa Relationship

To effectively perform an acid-base extraction, the pH of the aqueous solution must be correctly adjusted relative to the pKa of your tertiary amine's conjugate acid.[3][9] Aliphatic tertiary amines typically have pKa values for their conjugate acids in the range of 10-11.[10]

  • To protonate the amine (move it to the aqueous layer): The pH of the aqueous solution should be at least 2 units below the pKa of the conjugate acid. Using 1M HCl (pH ≈ 0) is almost always sufficient.

  • To deprotonate the amine salt (move it back to the organic layer): The pH should be at least 2 units above the pKa. Adjusting to pH 12-14 with NaOH ensures complete conversion to the free base.[3]

Troubleshooting Extraction Issues
  • Emulsions: If an emulsion forms at the interface of the two layers, it can often be broken by adding brine (saturated NaCl solution) or by gentle swirling.

  • Product Precipitation during Basification: If the free amine is a solid, it may precipitate out of the aqueous solution upon basification. This solid can then be collected by vacuum filtration.[11]

Part 4: Dealing with Specific Impurities

Q4: My synthesis was an N-alkylation of a secondary amine. How do I remove the unreacted secondary amine and any over-alkylated quaternary ammonium salt?

This is a common scenario.[12]

  • Removing Quaternary Salts: These salts are highly polar and often water-soluble. A simple aqueous wash of your crude product (dissolved in an organic solvent) can often remove them. They will also remain at the baseline in normal-phase chromatography.

  • Separating Tertiary from Secondary Amines: This can be challenging as their polarities are often similar.

    • Chromatography: While difficult, careful chromatography on amine-functionalized silica or with a well-optimized gradient can be effective.[13]

    • Hinsberg Test Derivatization: The Hinsberg test can be adapted for purification. Reacting the mixture with benzenesulfonyl chloride will convert the secondary amine into a neutral sulfonamide, which has very different solubility and chromatographic properties from the unreacted basic tertiary amine. The tertiary amine can then be easily separated by a standard acid-base extraction.[14][15]

Q5: I suspect my tertiary amine has oxidized to an N-oxide. How can I confirm this and remove it?

Tertiary amines can be susceptible to oxidation, especially if heated in the presence of air or oxidizing agents, forming N-oxides.[16][17]

  • Confirmation: N-oxides are significantly more polar than their parent amines. On a TLC plate, the N-oxide will have a much lower Rf value. They also have distinct signals in NMR and mass spectrometry.

  • Removal/Reduction: N-oxides can be chemically reduced back to the tertiary amine. A mild and selective reagent for this purpose is titanium(III) chloride (TiCl₃).[18] This allows for the recovery of your desired product.

Experimental Protocol: Reduction of a Tertiary Amine N-oxide

  • Dissolve the crude product containing the N-oxide in a suitable solvent like methanol or a mixture of THF and water.

  • Under an inert atmosphere (e.g., nitrogen), add a solution of TiCl₃ (typically a 15-20% aqueous solution) dropwise until the reaction is complete (monitor by TLC).

  • Work up the reaction by neutralizing the acid and extracting the purified tertiary amine.

Part 5: Crystallization and Final Product Handling

Q6: Can I purify my tertiary amine by recrystallization?

Yes, but often not as the free base. Free base amines are often oils or low-melting solids and can be difficult to crystallize.[19] A much more effective strategy is to convert the amine into a stable, crystalline salt.[4][19]

Procedure for Salt Formation and Recrystallization:

  • Dissolve the purified (but perhaps still oily) amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of an acid, such as HCl in diethyl ether or oxalic acid in ethanol, dropwise.

  • The amine salt will often precipitate immediately.[4]

  • Collect the solid salt by filtration.

  • Recrystallize the salt from an appropriate solvent system (e.g., ethanol/ether, methanol/acetone) to achieve high purity.[20] The free base can be recovered by dissolving the salt in water and basifying, followed by extraction.[11]

References

  • BenchChem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (n.d.). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
  • RSC Discovery. (2014, October 20). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.
  • Reddit. (2024, March 12). Amine workup.
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • PubMed Central (PMC). (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Fiveable. (n.d.). Structure and properties of amines. Organic Chemistry II Class Notes.
  • Unacademy. (n.d.). Identification of Primary, Secondary, and Tertiary Amines.
  • Quora. (2024, March 21). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine.
  • PubMed. (n.d.). Selective reduction of N-oxides to amines: application to drug metabolism.
  • Organic Web Chem, University of Alberta. (n.d.). Isolation (Recovery).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.

Sources

Technical Support Center: Stability of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

This guide is intended for researchers, scientists, and drug development professionals working with (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our recommendations are grounded in established principles of organic chemistry and stability testing protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns that may arise during the handling and analysis of this compound.

Q1: What are the primary chemical moieties of this compound, and how do they influence its stability?

A1: The structure of this compound contains three key functional regions that dictate its reactivity and potential for degradation:

  • Secondary Amine: The nitrogen atom with its lone pair of electrons is the most reactive site. It is susceptible to oxidation, which is a primary degradation pathway for many amines.[1][2][3] The basicity of this amine (typical pKa for similar alkyl amines is 9.5-11.0) means it will react with acids to form salts.[4][5]

  • Cyclohexene Ring: The carbon-carbon double bond in the cyclohexene moiety is a potential site for oxidation and photochemical reactions.[6] Additionally, the allylic hydrogens (hydrogens on the carbons adjacent to the double bond) are susceptible to abstraction, which can initiate radical-mediated degradation pathways.[7]

  • Benzyl Group: While the aromatic ring is generally stable, the benzylic C-H bonds (on the CH2 group attached to the ring) are weakened and can be sites of oxidation. The benzyl group can also be cleaved under certain reductive conditions, such as hydrogenolysis.[8] The aromatic ring acts as a chromophore, making the molecule susceptible to photodegradation upon exposure to UV light.[9]

Q2: I am observing degradation of my compound in solution. What is the most likely cause?

A2: The most common cause of degradation for a secondary amine like this is oxidative degradation , especially if the solution is exposed to air (oxygen).[1][10] This process can be accelerated by several factors:

  • Presence of Metal Ions: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) from glassware, spatulas, or reagents can catalytically accelerate oxidation.[3][10]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and thermal decomposition.[10]

  • Light Exposure: UV and even visible light can provide the energy to initiate photochemical degradation pathways, particularly given the presence of the benzyl and cyclohexene chromophores.[6][9]

Q3: What are the ideal storage conditions for solutions of this compound to ensure long-term stability?

A3: To minimize degradation, solutions should be stored under conditions that mitigate the risks of oxidation, thermal stress, and photodegradation. Based on data for structurally similar compounds and general principles for amines, the following conditions are recommended.[6]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of thermal degradation and oxidation.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.[1][3]
Light Amber vials or protection from lightPrevents photochemical reactions initiated by UV-visible light.[6][11]
pH Acidic (pH 4-6)Protonates the amine to form a more stable ammonium salt, which is less susceptible to oxidation.[6][12]
Container High-quality borosilicate glassMinimizes leaching of metal ions that can catalyze degradation.
Q4: How does the choice of solvent impact the stability of this compound?

A4: The solvent system is critical and influences stability in several ways.[13][14]

  • Protic vs. Aprotic: Protic solvents like water or alcohols can stabilize the protonated form of the amine (the ammonium ion) through hydrogen bonding, which can enhance stability against oxidation.[14] However, water can also participate in certain degradation reactions.[1][13]

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or other impurities can act as oxidants and initiate degradation. Always use high-purity, fresh, or properly stored solvents.

  • pH of Aqueous Solutions: In aqueous solutions, pH is a dominant factor. Unbuffered water can have a variable pH. It is crucial to use a buffered system (e.g., acetate or phosphate buffer) to maintain a stable acidic pH between 4 and 6 for optimal stability.[6][12]

Section 2: Troubleshooting Guides & Protocols

This section provides systematic workflows and detailed experimental protocols to help you diagnose and resolve stability issues.

Guide 1: Investigating Unexpected Degradation

If you observe purity loss or the appearance of unknown peaks in your analysis, follow this workflow to identify the root cause.

G cluster_storage Storage Investigation cluster_solution Solution Investigation cluster_analytical Analytical Method Investigation start Observation: Unexpected Peaks or Purity Loss check_storage Review Storage Conditions: - Temperature (-20°C?) - Light (Amber Vial?) - Atmosphere (Inert?) start->check_storage storage_ok Conditions OK check_storage->storage_ok Yes storage_bad Conditions Not Ideal check_storage->storage_bad No check_solution Evaluate Solution Prep: - Solvent Purity/Age? - pH of Solution? - Dissolved Oxygen? solution_ok Parameters OK check_solution->solution_ok Yes solution_bad Parameters Suspect check_solution->solution_bad No check_analytical Verify Analytical Method: - On-column degradation? - Injection solvent mismatch? - Contaminated mobile phase? analytical_ok Method OK check_analytical->analytical_ok Yes analytical_bad Method Suspect check_analytical->analytical_bad No storage_ok->check_solution reprepare Action: Re-prepare sample under ideal conditions (see Table 1). Re-analyze. storage_bad->reprepare solution_ok->check_analytical reprepare_solution Action: Use fresh, degassed, high-purity solvent. Buffer to pH 4-6 if aqueous. Re-analyze. solution_bad->reprepare_solution forced_degradation Perform Forced Degradation Study (See Guide 2) analytical_ok->forced_degradation If problem persists, characterize degradants optimize_method Action: - Lower injector/column temp. - Match injection solvent to mobile phase. - Use fresh mobile phase. analytical_bad->optimize_method

Caption: Workflow for troubleshooting solution instability.

Guide 2: Protocol for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the compound.[11] This helps in developing stability-indicating analytical methods.

Objective: To intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to produce and identify likely degradants.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described below. Include a control sample (stock solution with no stressor) kept at ambient temperature in the dark.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL stock with 1 mL 1 M HCl. Heat at 60°C for 24h.To test stability against strong acid.
Base Hydrolysis Mix 1 mL stock with 1 mL 1 M NaOH. Heat at 60°C for 24h.To test stability against strong base.
Oxidation Mix 1 mL stock with 1 mL 3% H₂O₂. Keep at RT for 24h.To simulate oxidative stress.[1][10]
Thermal Place 2 mL of stock solution in an oven at 80°C for 48h.To assess thermal lability.[15]
Photolytic Expose 2 mL of stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11][16] Include a dark control wrapped in foil.To assess light sensitivity.[9]
  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method (see Section 3).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation.

    • Use the MS data to tentatively identify the mass of the major degradation products. This information is crucial for understanding the degradation pathways.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) base Basic (1M NaOH, 60°C) oxide Oxidative (3% H₂O₂, RT) thermal Thermal (80°C, Dark) photo Photolytic (ICH Q1B Light) control Control (RT, Dark) acid->base analysis Analyze Samples by HPLC-UV/MS at T=0, 2, 8, 24h acid->analysis base->oxide base->analysis oxide->thermal oxide->analysis thermal->photo thermal->analysis photo->control photo->analysis control->analysis evaluation Evaluate Data: - Calculate % Degradation - Identify Degradant Masses - Elucidate Pathways analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

Section 3: Analytical Methodologies

A robust analytical method is required to accurately assess the stability of the compound. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the recommended technique.[17][18]

Recommended HPLC-UV/MS Method Parameters

This is a starting point for method development. Optimization may be required based on your specific instrumentation and observed degradants.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines and promotes ionization for MS detection.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% to 95% B over 5 minutesA generic gradient to elute the parent compound and potential degradants.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 2 µL
UV Detection 220 nm, 254 nmMonitoring at multiple wavelengths can help detect impurities that may not absorb at the same wavelength as the parent compound.
MS Detection ESI Positive Ion ModeAmines readily protonate and are sensitive in positive ion mode. Scan for the [M+H]⁺ ion.
References
  • Vevelstad, S. J., et al. (n.d.). Oxidative degradation of amines using a closed batch system.
  • Rosenblatt, D. H., et al. (1973). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • Eide-Haugmo, I., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.
  • Voice, A. (2013).
  • Bedell, S. A. (2009). Oxidative degradation mechanisms for amines in flue gas capture. Energy Procedia.
  • Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions. (n.d.).
  • CHAPTER 21: AMINES. (n.d.).
  • Chen, S., et al. (2018). Study on Thermal Decomposition Behaviors of Terpolymers of Carbon Dioxide, Propylene Oxide, and Cyclohexene Oxide. PubMed.
  • Morken, A. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • Islam, M. S., et al. (2011).
  • Influence of solvent on amination of cyclohexanone with ammonia. (n.d.).
  • (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Amine Reactivity. (n.d.). MSU chemistry.
  • Effect of Solvent on Basicity of Amines. (2025). Filo.
  • amine hydrochloride. (n.d.). Benchchem.

  • Analytical Techniques In Stability Testing. (2025).
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Baertschi, S. W., et al. (2018). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Benzylamine. (n.d.). Wikipedia.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.

Sources

preventing byproduct formation in the synthesis of substituted benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical class of organic compounds. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reactions, minimize byproduct formation, and improve overall yields.

Introduction: The Challenge of Selectivity

Substituted benzylamines are foundational scaffolds in numerous pharmaceuticals and biologically active molecules.[1] While several synthetic routes exist, a recurring challenge is controlling selectivity and preventing the formation of undesired byproducts. The primary culprit is often over-alkylation , a consequence of the product amine being more nucleophilic than the starting amine.[2][3] This guide will address this and other common issues, providing both theoretical explanations and practical, actionable protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab. Each issue is followed by potential causes and detailed troubleshooting steps.

Problem 1: Significant formation of dibenzylamine and tribenzylamine during direct alkylation of a benzyl halide.

Q: I'm performing a direct alkylation of benzyl chloride with ammonia and my final product is a mixture containing large amounts of secondary (dibenzylamine) and tertiary (tribenzylamine) amines. How can I improve the selectivity for the primary benzylamine?

A: This is a classic case of over-alkylation.[2] The newly formed primary benzylamine is a potent nucleophile and competes with ammonia for the benzyl chloride, leading to a cascade of reactions.

Possible Causes & Troubleshooting Steps
Possible Cause Troubleshooting & Optimization Steps Scientific Rationale
Insufficient Excess of Ammonia Increase the molar ratio of ammonia to benzyl chloride significantly (e.g., 20:1 or higher).[4]A large excess of ammonia statistically favors its reaction with the electrophilic benzyl chloride over the less abundant benzylamine product, thus minimizing the formation of secondary and tertiary amines.[2]
High Local Concentration of Benzyl Halide Add the benzyl chloride dropwise or via a syringe pump to the ammonia solution.[2] Maintain vigorous stirring.Slow addition ensures that the benzyl chloride concentration remains low at any given moment, reducing the probability of it encountering and reacting with the product benzylamine.[5]
Reaction Temperature Too High If applicable, consider running the reaction at a lower temperature.For highly electrophilic starting materials, a lower reaction temperature can help prevent over-alkylation by reducing the overall reaction rate and giving the primary amine less opportunity to react further.[3]
Sub-optimal Base/Solvent System For N-alkylation of primary amines, consider using a cesium base (e.g., Cs₂CO₃) in an anhydrous solvent like DMF.[6]Cesium bases have been shown to effectively suppress over-alkylation in the N-alkylation of primary amines, promoting selective mono-alkylation.[6][7]
Workflow: Minimizing Over-Alkylation in Direct Alkylation

G start Problem: High levels of dibenzyl/tribenzylamine q1 Is a large excess of ammonia being used (e.g., >20:1)? start->q1 sol1 Increase molar ratio of ammonia to benzyl halide. q1->sol1 No q2 Is the benzyl halide added slowly to the reaction mixture? q1->q2 Yes sol1->q2 sol2 Implement dropwise addition or use a syringe pump. q2->sol2 No q3 Consider alternative synthesis routes? q2->q3 Yes sol2->q3 sol3 Use Gabriel Synthesis for pure primary amine. q3->sol3 Yes sol4 Use Reductive Amination with optimized conditions. q3->sol4 Yes end Desired Product: Primary Benzylamine q3->end No, continue optimization sol3->end sol4->end

Caption: Troubleshooting workflow for over-alkylation.

Problem 2: Low yield or byproduct formation in reductive amination.

Q: My reductive amination of a substituted benzaldehyde is giving a low yield of the desired benzylamine, and I'm observing unreacted starting material and/or over-alkylation products.

A: Reductive amination is a powerful method, but its success hinges on the delicate balance between imine formation and reduction.[8] Several factors can disrupt this balance.

Possible Causes & Troubleshooting Steps
Possible Cause Troubleshooting & Optimization Steps Scientific Rationale
Inefficient Imine Formation Ensure anhydrous conditions. Consider adding a dehydrating agent like molecular sieves or using a setup for azeotropic water removal. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[8]The formation of the imine intermediate is a condensation reaction that releases water. Removing this water drives the equilibrium towards the imine, increasing its concentration for the subsequent reduction.[8]
Incorrect Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄).[9]STAB and NaBH₃CN are milder reducing agents that selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde or ketone.[10][11] This prevents the premature reduction of the carbonyl compound and allows the reaction to be performed in one pot.[9]
Side Reactions of Aldehyde Ensure the amine is present before adding the reducing agent if using a strong reductant like NaBH₄. Optimize stoichiometry to avoid a large excess of the reducing agent.[8]Aldehydes can undergo side reactions such as reduction to the corresponding alcohol or aldol condensations.[8] Proper sequencing and stoichiometry can minimize these pathways.
Catalyst Inactivity (for Catalytic Hydrogenation) If using H₂ and a metal catalyst (e.g., Pd/C, Raney Ni), ensure the catalyst is active and not poisoned.[1][12] Increase catalyst loading or hydrogen pressure if necessary.[13]The catalyst facilitates the reduction of the imine. Inactive or insufficient catalyst will lead to a stalled reaction and low conversion.[12]
Protocol 1: Optimized Reductive Amination using STAB
  • Reaction Setup: To a solution of the substituted benzaldehyde (1.0 equiv.) and the amine (1.1-1.5 equiv.) in an appropriate anhydrous solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)), add a catalytic amount of acetic acid (e.g., 3 equivalents).[14]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.5 equiv.) portion-wise to the reaction mixture.[14] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).[15]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason over-alkylation is such a common problem in benzylamine synthesis?

A1: The core issue is that the product of the initial reaction, the primary benzylamine, is often more nucleophilic than the starting reactant (e.g., ammonia). This means that once a small amount of the desired product is formed, it begins to compete effectively with the starting material for the alkylating agent, leading to the formation of secondary and then tertiary amines. This "runaway" reaction reduces the yield of the desired product and complicates purification.[2]

Q2: When should I choose the Gabriel synthesis over other methods?

A2: The Gabriel synthesis is the method of choice when you need to prepare a pure primary amine with no risk of contamination from secondary or tertiary amine byproducts.[16][17] It involves the N-alkylation of potassium phthalimide, which acts as a protected form of ammonia.[18] The steric bulk of the phthalimide group prevents over-alkylation. The final amine is then liberated by hydrolysis or, more commonly, by reacting with hydrazine (the Ing-Manske procedure).[2][18] It is particularly useful for primary alkyl halides but generally fails with secondary alkyl halides.[18]

Reaction Scheme: Gabriel Synthesis

Gabriel_Synthesis phthalimide Phthalimide Salt n_benzylphthalimide N-Benzylphthalimide phthalimide->n_benzylphthalimide SN2 Alkylation benzyl_halide Benzyl Halide (R-X) benzyl_halide->n_benzylphthalimide hydrazine Hydrazine (N₂H₄) primary_amine Primary Benzylamine (R-NH₂) hydrazine->primary_amine phthalhydrazide Phthalhydrazide (precipitate) hydrazine->phthalhydrazide n_benzylphthalimide->primary_amine Hydrazinolysis n_benzylphthalimide->phthalhydrazide Hydrazinolysis

Sources

Technical Support Center: Scale-Up Synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on anticipating and resolving challenges to ensure a robust and scalable process.

I. Synthetic Strategy Overview

The most direct and industrially viable route to synthesize this compound is through reductive amination. This involves the reaction of 2-(1-cyclohexenyl)ethylamine with 2-methylbenzaldehyde, or alternatively, 2-methylbenzylamine with a corresponding cyclohexenyl carbonyl compound. This guide will focus on the former, more common approach. The reaction proceeds via an imine intermediate, which is then reduced in situ to the desired tertiary amine.[1][2][3]

Synthetic_Pathway 2-(1-Cyclohexenyl)ethylamine 2-(1-Cyclohexenyl)ethylamine Imine_Intermediate Imine Intermediate 2-(1-Cyclohexenyl)ethylamine->Imine_Intermediate 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde->Imine_Intermediate Final_Product (2-Cyclohex-1-en-1-ylethyl) (2-methylbenzyl)amine Imine_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product Troubleshooting_Side_Product Start Low Conversion or Side Product Formation Check_Imine Is Imine Formation Confirmed? Start->Check_Imine Optimize_Imine Optimize Imine Formation: - Adjust pH (4-6) - Remove Water (Dean-Stark/MgSO₄) Check_Imine->Optimize_Imine No Check_Reductant Is the Reducing Agent Selective? Check_Imine->Check_Reductant Yes Optimize_Imine->Check_Imine Use_Selective_Reductant Switch to NaBH(OAc)₃ Check_Reductant->Use_Selective_Reductant No Stepwise_Addition Consider Stepwise Addition: 1. Form Imine 2. Add Reductant Check_Reductant->Stepwise_Addition Yes Use_Selective_Reductant->Stepwise_Addition Success Improved Yield of Desired Tertiary Amine Stepwise_Addition->Success

Caption: Decision tree for troubleshooting reductive amination.

C. Scale-Up Challenges

Question 5: We are planning to scale up this synthesis. What are the key considerations?

Answer: Scaling up reductive amination presents several challenges. [4][5][6]

  • Key Considerations for Scale-Up:

    • Thermal Management: The reaction can be exothermic, especially during the addition of the reducing agent. Ensure the reactor has adequate cooling capacity to maintain the desired temperature. A slow, controlled addition of the reducing agent is crucial.

    • Mixing: Efficient mixing is critical to ensure homogeneity, especially in larger reactors. Inadequate mixing can lead to localized "hot spots" and side reactions.

    • Reagent Addition: For large-scale reactions, consider adding the reducing agent as a solution or in portions to better control the reaction rate and temperature.

    • Work-up and Extraction: The work-up procedure may need to be adapted for larger volumes. Phase separation can be slower, and the potential for emulsion formation may increase.

    • Safety: The use of hydride reducing agents on a large scale requires careful handling and quenching procedures. Ensure appropriate safety protocols are in place.

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (1-100 kg)
Heat Transfer High surface area to volume ratio, efficient heat dissipation.Lower surface area to volume ratio, requires efficient reactor cooling.
Mixing Magnetic or overhead stirring is usually sufficient.Requires robust agitation (e.g., impeller design and speed) to ensure homogeneity.
Reagent Addition Can be added in one portion or via syringe.Slow, controlled addition via a pump is recommended.
Work-up Separatory funnel extractions are straightforward.May require larger extraction vessels and longer settling times.
D. Purification

Question 6: I am having difficulty purifying the final tertiary amine product by column chromatography. What are my options?

Answer: Purifying tertiary amines by standard silica gel chromatography can be problematic due to the basic nature of the amine interacting with the acidic silica. [7][8]

  • Troubleshooting Purification:

    • Modified Silica Gel Chromatography:

      • Amine Additive in Eluent: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent system. This will compete with your product for the acidic sites on the silica, reducing tailing and improving the peak shape. [7] * Amine-Functionalized Silica: Consider using an amine-functionalized stationary phase (e.g., NH₂-silica) which can minimize the acid-base interactions. [7] * Acid-Base Extraction:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to deprotonate the amine.

      • Extract the deprotonated amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine. [9] * Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.

III. Experimental Protocols

Representative Protocol for Reductive Amination
  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) and 2-methylbenzaldehyde (1.05 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by one of the methods described in the purification section.

IV. References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing 2-(1-cyclohexenyl)ethylamine - TREA. Available at: [Link]

  • Purification of tertiary amines using an adsorbent - Google Patents. Available at:

  • Process for the purification of tertiary amines - Google Patents. Available at:

  • Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]

  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Available at:

  • Reductive amination - Wikipedia. Available at: [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study - Research Explorer - The University of Manchester. Available at: [Link]

  • CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents. Available at:

  • Large-scale reductive amination and synthesis applications - ResearchGate. Available at: [Link]

  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. Available at: [Link]

  • 111807968 Synthesis method of 2-(1-cyclohexenyl) ethylamine - WIPO Patentscope. Available at: [Link]

  • Amine Unit Optimization and Troubleshooting - YouTube. Available at: [Link]

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Available at: [Link]

  • Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Available at: [Link]

  • Synthesis of N-cyclohexyl-N-methylbenzylamine - PrepChem.com. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Formation of Imines and Enamines - Chemistry Steps. Available at: [Link]

  • Amine Troubleshooting - Sulfur Recovery Engineering Inc.. Available at: [Link]

  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - NIH. Available at: [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. Available at: [Link]

  • EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents. Available at:

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of N-methylbenzylamine - PrepChem.com. Available at: [Link]

  • Help with Amine Synthesis - Organic... | Practice Hub - Varsity Tutors. Available at: [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Show the product obtained by acid-catalyzed reaction of cyclohexanone with ethylamine, CH_3CH_2NH_2, and with diethylamine, (CH_3CH_2)_2NH. | Homework.Study.com. Available at: [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available at: [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for interpreting the complex NMR spectra of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation of this and structurally related molecules. The inherent complexity of this molecule's NMR spectra arises from a combination of factors including signal overlap, diastereotopicity, and conformational dynamics. This guide provides a structured approach to troubleshooting common issues and offers in-depth explanations to facilitate accurate spectral interpretation.

Introduction to the Challenge

The structure of this compound presents several challenges for NMR analysis. The presence of a chiral center, multiple methylene groups in different chemical environments, and the conformational flexibility of the cyclohexene ring all contribute to a crowded and often difficult-to-interpret proton NMR spectrum. Key issues include:

  • Signal Overlap: Protons in the cyclohexene ring and the ethyl linker can have similar chemical shifts, leading to overlapping multiplets.

  • Diastereotopicity: The methylene protons of the benzyl group and the ethyl group are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and can appear as distinct signals with complex splitting patterns.[1][2][3][4][5]

  • Conformational Exchange: The cyclohexene ring can undergo conformational changes, which can lead to broadened signals or time-averaged chemical shifts, further complicating the spectrum.[6][7]

This guide will provide a systematic approach to deconstruct these complexities using a combination of 1D and 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why do the two protons on the benzyl CH₂ group appear as two separate signals instead of a single peak?

A1: This is a classic example of diastereotopicity. The molecule contains a chiral center at the carbon connecting the cyclohexene ring, the ethyl group, and the nitrogen. This chirality makes the two protons on the benzylic methylene group chemically non-equivalent. One proton is pro-R and the other is pro-S. Because they are in different chemical environments, they will have different chemical shifts and will likely couple to each other, often appearing as a pair of doublets (an AB quartet) or more complex multiplets.[1][2][3][4][5]

Q2: The signals for the cyclohexene ring protons are broad and poorly resolved. What could be the cause?

A2: Broadening of signals in the cyclohexene moiety is often due to conformational exchange.[6][7] The cyclohexene ring is not planar and can exist in different conformations (like the half-chair). If the rate of interconversion between these conformations is on the same timescale as the NMR experiment, it can lead to signal broadening. To address this, you can try acquiring the spectrum at a lower temperature to slow down the conformational exchange and potentially resolve the individual signals for the axial and equatorial protons.

Q3: I'm having trouble distinguishing between the ethyl protons and some of the cyclohexene protons. How can I resolve this?

A3: This is a common issue of signal overlap. The most effective way to resolve this is by using two-dimensional (2D) NMR experiments.

  • A COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds).[8][9][10][11] This will help you trace the connectivity of the ethyl group (the CH₂ next to the nitrogen will be coupled to the other CH₂) and separate it from the spin systems of the cyclohexene ring.

  • An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to.[12][13][14][15][16] Since the carbon chemical shifts are generally better dispersed than proton shifts, this can help to resolve overlapping proton signals.

Troubleshooting Guide

This section provides a problem-and-solution framework for more in-depth challenges you might face during the spectral analysis of this compound.

Problem 1: Ambiguous assignment of aromatic protons.
  • Symptoms: The aromatic region of the ¹H NMR spectrum shows a complex multiplet that is difficult to assign to the specific protons on the 2-methylbenzyl group.

  • Cause: The protons on the substituted benzene ring are all in slightly different chemical environments and are coupled to each other, leading to overlapping signals.

  • Solution:

    • Utilize an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are 2-3 bonds away.[14][16][17][18] You can use the correlation from the well-defined benzylic CH₂ protons to the quaternary aromatic carbon they are attached to, and then "walk" around the ring by observing correlations from other aromatic protons to this and other carbons.

    • Look for correlations from the methyl group protons. The protons of the methyl group on the aromatic ring will show HMBC correlations to the two adjacent aromatic carbons, helping to anchor your assignments.

Problem 2: Difficulty in confirming the connectivity between the ethyl group and the nitrogen.
  • Symptoms: While COSY may show the two ethyl CH₂ groups are connected, it doesn't definitively prove the link to the nitrogen.

  • Cause: The proton on the nitrogen (the amine proton, N-H) may be exchanging with trace amounts of water in the solvent, leading to a broad signal or no observable signal at all. This means you may not see a coupling between the N-H and the adjacent CH₂ group.

  • Solution:

    • HMBC is again the key. Look for a correlation between the protons of the CH₂ group adjacent to the nitrogen and the benzylic carbon. You should also see a correlation from these same protons to the chiral carbon of the ethylcyclohexene moiety. This three-bond correlation will confirm the connectivity.

    • Consider an HSQC-TOCSY experiment. This can provide information about entire spin systems correlated to a specific carbon, which can be useful in complex regions.

Expected Chemical Shifts

The following table provides an estimation of the chemical shifts for the key protons in this compound. Actual values may vary depending on the solvent and other experimental conditions.

Proton(s) Structure Fragment Expected Chemical Shift (ppm) Notes
Aromatic ProtonsAr-H6.8 - 7.5Complex multiplet.
Vinylic ProtonC=C-H5.5 - 6.0Typically a broad singlet or a multiplet.
Benzylic ProtonsAr-CH₂-N3.5 - 4.5Diastereotopic, may appear as two separate signals.
Methylene next to NN-CH₂-CH2.5 - 3.5Part of the ethyl linker.
Chiral MethineCyclohexene-CH-CH₂1.8 - 2.8Highly coupled, likely a complex multiplet.
Allylic ProtonsC=C-CH₂1.9 - 2.3Protons on the carbon adjacent to the double bond.
Other Cyclohexene Protons-CH₂-1.5 - 2.0Aliphatic protons on the cyclohexene ring.
Aromatic MethylAr-CH₃2.2 - 2.5Singlet.
Amine ProtonN-H1.0 - 5.0Often a broad singlet, concentration and solvent dependent.

Experimental Protocols

For unambiguous structural elucidation, a suite of 2D NMR experiments is recommended.

COSY (Correlation Spectroscopy) Experiment
  • Purpose: To identify proton-proton couplings, which helps in tracing out the carbon backbone of the molecule.

  • Methodology:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a standard COSY experiment (e.g., cosygpppqf on a Bruker instrument).

    • The number of increments in the indirect dimension (t₁) should be at least 256 for good resolution.

    • Process the data with a sine-squared window function in both dimensions.

    • Analyze the cross-peaks, which indicate coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.3 for an edited HSQC which distinguishes CH/CH₃ from CH₂ groups).

    • The spectral width in the carbon dimension should be set to encompass all expected carbon signals (e.g., 0-160 ppm).

    • The number of increments in t₁ should be at least 128.

    • Process the data and analyze the cross-peaks, where each peak corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same sample.

    • Set up a standard HMBC experiment (e.g., hmbcgplpndqf).

    • The long-range coupling constant (J) is typically set to 8 Hz, but optimizing this value can be beneficial.

    • The number of increments in t₁ should be at least 256.

    • Process the data and analyze the cross-peaks to piece together the molecular fragments.

Visualizing the Troubleshooting Logic

The following diagram illustrates the workflow for tackling the complex NMR spectrum of the target molecule.

troubleshooting_workflow start Start: Complex 1H NMR Spectrum broad_signals Broad/Unresolved Signals? start->broad_signals overlap Signal Overlap? broad_signals->overlap No vt_nmr Perform Variable Temperature NMR broad_signals->vt_nmr Yes diastereotopicity Unexpected Multiplicity (e.g., Benzylic CH2)? overlap->diastereotopicity No cosy Run COSY Experiment overlap->cosy Yes connectivity Ambiguous Connectivity? diastereotopicity->connectivity No confirm_diastereotopicity Confirm Diastereotopic Protons diastereotopicity->confirm_diastereotopicity Yes hmbc Run HMBC Experiment connectivity->hmbc Yes elucidate_structure Elucidate Full Structure connectivity->elucidate_structure No vt_nmr->overlap hsqc Run HSQC Experiment cosy->hsqc hsqc->diastereotopicity hmbc->elucidate_structure confirm_diastereotopicity->connectivity

Caption: A workflow for troubleshooting complex NMR spectra.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Fiveable. Diastereotopic Protons Definition. Retrieved from [Link]

  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]

  • Science.gov. nmr hsqc hmbc: Topics. Retrieved from [Link]

  • Organic Chemistry Data. NMR Chart. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. NMR Chemical Shifts. Retrieved from [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Quora. How many NMR signals does cyclohexene have? Retrieved from [Link]

  • National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • National Institutes of Health. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Reddit. (2024, July 17). What makes the peaks on the NMR of Cyclohexene so "fuzzy?". Retrieved from [Link]

  • Journal of the American Chemical Society. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • National Institutes of Health. 2-Methylbenzylamine. Retrieved from [Link]

  • PubMed. (2011, August 25). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Retrieved from [Link]

  • YouTube. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Retrieved from [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • ACS Publications. (2022, June 16). Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. Retrieved from [Link]

  • ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • SpectraBase. 2-Cyclohexen-1-one, 2-methyl-3-(2-methylpropoxy)-. Retrieved from [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure accurate and reproducible assay results.

Introduction: The Solubility Hurdle

In early-stage drug discovery and biological research, achieving compound solubility is a critical prerequisite for obtaining meaningful data.[1][2] Compounds with high lipophilicity, like this compound, frequently present significant challenges by precipitating out of aqueous assay buffers. This can lead to underestimated potency, high data variability, and misleading structure-activity relationships (SAR). This guide offers a systematic approach to understanding and overcoming these solubility issues.

Section 1: Physicochemical Profile of this compound

Understanding the inherent chemical properties of a compound is the first step in diagnosing and solving solubility problems. The structure of this compound contains large, non-polar hydrocarbon regions (a cyclohexene ring and a substituted benzyl ring), which contribute to its hydrophobicity.[3][4] The key to manipulating its solubility lies in the tertiary amine group, which is ionizable.

  • Structure: (Image of the chemical structure of this compound would be placed here in a real document)

  • Predicted Physicochemical Properties: Since this specific compound is not extensively documented in public databases, its properties are estimated based on its constituent fragments, such as N-benzyl-2-(cyclohexen-1-yl)ethanamine and 2-methylbenzylamine.[5][6]

PropertyEstimated ValueRationale & Implication for Solubility
Molecular Weight ~285.45 g/mol A moderately high molecular weight contributes to lower solubility.
Calculated LogP (XLogP3) > 4.0This value indicates high lipophilicity ("greasiness"). The compound strongly prefers non-polar environments over water.
pKa (Conjugate Acid) 9.0 - 10.5The tertiary amine can accept a proton to form a positively charged ammonium salt. Below this pKa range, the compound will be ionized and significantly more water-soluble.
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers when working with this compound.

Q1: My compound is fully dissolved in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening?

This is a classic case of "precipitation upon dilution," a common problem for hydrophobic compounds.[7] While your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility plummets when the highly polar aqueous buffer becomes the primary solvent. The final DMSO concentration in your assay (typically kept below 1% to avoid affecting biological targets) is insufficient to keep the compound in solution.[8]

Q2: What is the very first thing I should try to fix this precipitation?

Before employing complex solubilization aids, always verify the simplest parameters:

  • Lower the Final Concentration: Your compound may be precipitating simply because its concentration exceeds its maximum aqueous solubility. Perform a serial dilution to find the highest concentration that remains soluble in the final assay buffer.

  • Optimize the Dilution Method: The way you mix can matter. Instead of adding a small volume of buffer to your DMSO stock, add the DMSO stock dropwise into the full volume of assay buffer while vortexing vigorously. This rapid dispersion can prevent the formation of localized, supersaturated pockets that initiate precipitation.[7]

Q3: You mentioned the pKa is important. How can I use pH to improve solubility?

The tertiary amine in your compound is a basic functional group. By lowering the pH of your assay buffer, you can increase the proportion of the compound that is protonated. This positively charged ion is an ammonium salt, which has vastly superior aqueous solubility compared to the neutral free base.[8]

  • The Henderson-Hasselbalch Rule of Thumb: For a basic amine, setting the buffer pH at least 1-2 units below its pKa will ensure >90-99% of the compound is in the more soluble, ionized form. For this compound, a buffer with a pH of 7.0-7.5 should be effective.

  • Critical Caveat: You must confirm that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability, protein stability). Always run a pH-matched vehicle control.

Q4: What are co-solvents, and how should I select one?

Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the solvent system, making it more hospitable for hydrophobic compounds.[9]

Co-solventTypical Final Conc.ProsCons
Ethanol 1-5%Readily available, effective for many compounds.Can denature proteins at higher concentrations.
Polyethylene Glycol 400 (PEG-400) 1-10%Generally well-tolerated by biological systems.More viscous, can interfere with some detection methods.
Propylene Glycol 1-10%Good safety profile, commonly used in formulations.Can be viscous.

Screening is key. Test a panel of co-solvents at various concentrations to find the lowest effective concentration that maintains solubility without compromising assay performance.

Q5: Are there other, more powerful solubilizing agents I can use if pH and co-solvents fail?

Yes, several advanced excipients can be used, but they carry a higher risk of assay interference.

  • Cyclodextrins: These are ring-shaped sugar molecules (e.g., HP-β-CD, SBE-β-CD) that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate your hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.

  • Surfactants (Detergents): Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that solubilize hydrophobic compounds. This should be a last resort, as surfactants can denature proteins and disrupt cell membranes, even at low concentrations. Use concentrations well below the critical micelle concentration (CMC) where possible.

Q6: How do I ensure my chosen solubility method isn't just generating false positive or negative results?

Controls are non-negotiable. For any solubilization strategy you implement, you must run a parallel set of controls:

  • Vehicle Control: The final assay buffer containing the exact same concentration of DMSO, co-solvent, pH adjustments, and any other excipient, but without your test compound. This control ensures the solubilizer itself does not affect the assay readout.

  • Positive and Negative Assay Controls: These should be run in the modified buffer system to confirm that the assay's dynamic range and sensitivity are not compromised.

Section 3: Troubleshooting Workflows & Protocols
Troubleshooting Decision Pathway

This workflow provides a logical sequence for addressing solubility issues with this compound.

G start Precipitation Observed in Assay check_conc Is this the lowest effective concentration? start->check_conc lower_conc Action: Lower Compound Concentration check_conc->lower_conc No ph_possible Is pH modification compatible with assay? check_conc->ph_possible Yes lower_conc->start adjust_ph Strategy 1: pH Adjustment (Buffer pH < 7.5) ph_possible->adjust_ph Yes cosolvent_possible Is a co-solvent compatible with assay? ph_possible->cosolvent_possible No validate Validate with Vehicle & Assay Controls adjust_ph->validate add_cosolvent Strategy 2: Add Co-solvent (e.g., 1-5% PEG-400) cosolvent_possible->add_cosolvent Yes advanced_methods Strategy 3: Advanced Excipients (Cyclodextrins, Surfactants) cosolvent_possible->advanced_methods No add_cosolvent->validate advanced_methods->validate success Proceed with Assay validate->success Controls OK fail Re-evaluate or Consider Analogs validate->fail Controls Fail

Caption: A step-by-step decision tree for troubleshooting compound precipitation.

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol helps determine the maximum soluble concentration of your compound under specific assay conditions.[10]

  • Prepare Stock Solution: Create a high-concentration stock of your compound (e.g., 10-20 mM) in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock in DMSO.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your final aqueous assay buffer (e.g., 198 µL). This creates a 100-fold dilution and a final DMSO concentration of 1%.

  • Incubate: Shake the plate for 1-2 hours at room temperature to allow equilibrium to be reached.

  • Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm or 750 nm) using a plate reader. An increase in absorbance relative to the buffer-only control indicates light scattering from precipitated compound.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity.

Protocol 2: pH-Based Solubilization Strategy
  • Prepare Buffers: Make several batches of your assay buffer, adjusting the pH of each to a different value (e.g., 8.0, 7.5, 7.0, 6.5). Ensure the buffering agent used is effective at these pH values.

  • Test Solubility: Using your target compound concentration, add the DMSO stock to each of the different pH buffers.

  • Visual/Instrumental Inspection: Visually inspect for precipitation or use the turbidity measurement method from Protocol 1.

  • Validate Assay Performance: Once you identify a pH that maintains solubility, run your full set of assay controls (vehicle, positive, negative) at this new pH to confirm that the assay integrity is maintained.

References
  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?[Link]

  • PubChem. * (2-Cyclohexen-1-ylmethyl)amine.* National Center for Biotechnology Information. [Link]

  • Wang, S., et al. (2018). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC, NIH. [Link]

  • Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.[Link]

  • PubChem. 2-Cyclohexen-1-amine, 2-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem. N-benzyl-2-(cyclohexen-1-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Reddit. (2019). Why do longer amines have less solubility than shorter amines? r/askscience. [Link]

  • PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2024). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. ACS Omega. [Link]

  • PubChem. 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime. National Center for Biotechnology Information. [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

Sources

Technical Support Center: Method Refinement for Consistent Synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and a refined, step-by-step protocol for the consistent synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine.

The synthesis of the target secondary amine is most reliably achieved through a one-pot reductive amination. This process involves the condensation of 2-(1-cyclohexenyl)ethylamine with 2-methylbenzaldehyde to form an intermediate imine, which is then reduced in situ to the final product.[1][2][3] This guide focuses on optimizing this critical transformation to ensure high yield, purity, and reproducibility.

Part 1: Refined 'One-Pot' Synthesis Protocol

This protocol is designed for consistency and scalability, prioritizing the use of a mild and selective reducing agent to minimize side reactions.

Reagents & Materials:

  • 2-(1-cyclohexenyl)ethylamine (1.0 eq)

  • 2-methylbenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1][4]

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(1-cyclohexenyl)ethylamine (1.0 eq) and anhydrous dichloromethane. Begin stirring to ensure complete dissolution.

  • Imine Formation: Add 2-methylbenzaldehyde (1.05 eq) to the stirred solution. Allow the mixture to stir at room temperature for 30-60 minutes. This initial period is crucial for the formation of the iminium ion intermediate.[1][5] The equilibrium can be shifted towards the imine by removing water, though in many one-pot procedures with an efficient reducing agent, this is not strictly necessary.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions. Causality Note: NaBH(OAc)₃ is the preferred reagent as it is less reactive than sodium borohydride, selectively reducing the iminium ion while leaving the starting aldehyde largely untouched, thus preventing the formation of 2-methylbenzyl alcohol as a byproduct.[4][6][7] The reaction is typically monitored for completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup - Quenching: Once the reaction is complete (indicated by the consumption of the limiting starting material), slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Workup - Washing & Drying: Combine all organic layers and wash with brine to remove residual water-soluble components. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. The crude amine can be purified further by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Part 2: Visualizing the Synthesis Workflow

The diagram below illustrates the key stages of the refined reductive amination protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Amine & Aldehyde in Anhydrous DCM imine Imine/Iminium Formation (30-60 min @ RT) reagents->imine Condensation reduction Add NaBH(OAc)₃ (Reduction Step) imine->reduction In situ monitor Monitor by TLC/LC-MS reduction->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Wash, Dry, Concentrate extract->purify column Column Chromatography purify->column product Pure Product column->product

Caption: High-level workflow for the synthesis of the target amine.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) recommended over other reducing agents like NaBH₄ or NaBH₃CN?

A1: The choice of reducing agent is critical for selectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): It is a mild and selective reducing agent, particularly effective for reductive aminations.[4] Its reduced reactivity prevents the significant reduction of the starting aldehyde, a common side reaction with stronger agents. It performs well in chlorinated solvents like DCM.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): While also selective for imines, it is highly toxic (releases HCN gas under acidic conditions) and requires careful handling.[6][7] It is often used in protic solvents like methanol.[4]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent that can readily reduce both the intermediate imine and the starting aldehyde.[4][7] To use it effectively, the imine formation must be complete before the reductant is added, which can be difficult to ensure in a one-pot reaction.[5][8]

Q2: How critical is pH control during the reaction?

A2: Moderately acidic conditions (pH ~4-5) are optimal for the initial imine formation.[6][9] The acid catalyzes the dehydration of the hemiaminal intermediate.[3] However, if the solution is too acidic, the starting amine will be protonated, rendering it non-nucleophilic and stopping the reaction.[7] When using NaBH(OAc)₃, the acetic acid byproduct from the reagent itself can help maintain a suitable pH.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting materials and the product (e.g., 10-20% Ethyl Acetate in Hexanes). Spot the reaction mixture alongside the starting amine and aldehyde. The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared and a new, typically less polar, product spot has appeared.

Troubleshooting Common Issues

Problem 1: Low or no product yield, with starting materials remaining.

  • Possible Cause A: Incomplete Imine Formation. The equilibrium between the carbonyl/amine and the imine may not be favorable.[3]

    • Solution: Ensure your reagents are pure. You can add a dehydrating agent like anhydrous MgSO₄ to the initial condensation step or allow a longer stirring time (1-2 hours) before adding the reducing agent.[10]

  • Possible Cause B: Inactive Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive.

    • Solution: Use a freshly opened bottle of NaBH(OAc)₃ or a batch that has been stored properly in a desiccator. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

  • Possible Cause C: Poor Nucleophilicity of the Amine. While unlikely to be a major issue for this specific amine, sterically hindered or electronically deactivated amines can be unreactive.[11][12]

    • Solution: Consider gentle heating (e.g., to 40 °C) or adding a Lewis acid like Ti(iPrO)₄ to facilitate imine formation, although this adds complexity to the workup.[4]

Problem 2: Significant byproduct formation is observed.

  • Possible Cause A: Reduction of the Aldehyde. If you are using a less selective reducing agent like NaBH₄, the formation of 2-methylbenzyl alcohol is a likely byproduct.

    • Solution: Switch to the recommended NaBH(OAc)₃.[4] If you must use NaBH₄, ensure the imine formation is complete before adding it slowly at a low temperature (0 °C).[5]

  • Possible Cause B: Dialkylation. If ammonia is present as a contaminant, or if the starting amine is primary, there's a theoretical risk of forming a tertiary amine, though this is less common in one-pot reductive aminations.

    • Solution: Use purified starting materials and maintain a strict 1:1 stoichiometry between the primary amine and the aldehyde.

Problem 3: The product is difficult to purify.

  • Possible Cause A: Co-elution of Impurities. The product amine may have a similar polarity to the unreacted 2-methylbenzaldehyde or the byproduct 2-methylbenzyl alcohol.

    • Solution 1 (Acid-Base Extraction): Before chromatography, perform an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate, extract with dilute acid (e.g., 1M HCl) to protonate the desired amine into the aqueous layer. Wash the organic layer to remove neutral impurities (like the aldehyde/alcohol). Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the pure amine back into an organic solvent.

    • Solution 2 (Chromatography Optimization): Systematically screen different solvent systems for column chromatography. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the amine product on the silica gel.

Part 4: Data Summary & Troubleshooting Logic

Table 1: Comparison of Common Reducing Agents
Reducing AgentSelectivity for ImineOptimal Solvent(s)Key Considerations
NaBH(OAc)₃ HighDCM, DCE, THFMoisture sensitive; ideal for one-pot reactions.[4]
NaBH₃CN HighMethanol, EthanolHighly toxic; pH sensitive (avoid strong acid).[4][6]
NaBH₄ Low to ModerateMethanol, EthanolCan reduce aldehydes/ketones; add after imine formation.[4][5]
H₂ with Pd/C HighMethanol, EthanolRequires hydrogenation equipment; can reduce other functional groups.[13]
Troubleshooting Decision Diagram

This diagram provides a logical path to diagnose and solve common synthesis problems.

G start Analysis Shows Poor Result check_sm Starting Materials (SM) Present? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No check_bp Major Byproduct(s) Present? bp_yes YES check_bp->bp_yes Yes bp_no NO check_bp->bp_no No cause_imine Cause: Incomplete Imine Formation sm_yes->cause_imine cause_reductant Cause: Inactive Reducing Agent sm_yes->cause_reductant sm_no->check_bp cause_aldehyde_red Cause: Aldehyde Reduction bp_yes->cause_aldehyde_red cause_purification Issue: Purification Challenge bp_no->cause_purification sol_imine Solution: - Increase condensation time - Add dehydrating agent cause_imine->sol_imine sol_reductant Solution: - Use fresh, dry NaBH(OAc)₃ - Ensure anhydrous conditions cause_reductant->sol_reductant sol_aldehyde_red Solution: - Use NaBH(OAc)₃ - If using NaBH₄, add slowly at 0°C cause_aldehyde_red->sol_aldehyde_red sol_purification Solution: - Perform Acid/Base extraction - Add 0.1% Et₃N to eluent cause_purification->sol_purification

Caption: A decision tree for troubleshooting the reductive amination.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ratios a and yields obtained after reductive amination b.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ARKIVOC. (2008). Synthesis of functionalized benzyl amines by the reductive.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

Sources

Validation & Comparative

Comparative Analysis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of innovation. This guide provides a comprehensive comparative analysis of analogs based on the (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine core structure. While direct pharmacological data on this specific parent compound is not extensively published, its structural relationship to known bioactive molecules provides a fertile ground for predictive analysis and targeted analog design. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential structure-activity relationships (SAR), synthetic strategies, and key experimental protocols for evaluation.

Introduction: The this compound Scaffold

The this compound scaffold is a unique combination of a cyclohexene ring, an ethylamine linker, and a substituted benzyl group. Each of these components offers opportunities for modification to modulate the physicochemical and pharmacological properties of the molecule. The parent structure is notably related to 2-Amino-N-cyclohexyl-N-methylbenzylamine, which is recognized in the pharmaceutical industry as "Bromhexine Impurity C"[1]. Bromhexine is a well-established mucolytic agent, suggesting that this class of compounds may have applications in respiratory medicine[1]. Furthermore, the broader family of cyclohexylamine derivatives has been explored for a range of biological activities, including as dopamine receptor agonists with potential antipsychotic applications[2].

This guide will explore the potential therapeutic applications of this scaffold by drawing comparisons with structurally related compounds and outlining a systematic approach to analog design and evaluation.

Structural Features and Points of Modification

The design of an analog library for this scaffold should focus on systematic modifications of its key structural components. The following diagram illustrates the primary points for derivatization:

Caption: Key modification points on the parent scaffold.

  • Cyclohexene Ring (R1): Introduction of alkyl or aryl groups can influence lipophilicity and steric interactions with the target receptor. The position and stereochemistry of these substituents are critical.

  • Ethylamine Linker (R2, R3): Altering the length of the linker or introducing substituents can affect the spatial relationship between the cyclohexene and benzyl moieties, which is often crucial for optimal receptor binding.

  • Benzyl Ring (R4, R5, R6): The electronic properties of the benzyl ring can be modulated by adding electron-donating or electron-withdrawing groups. This can impact pi-pi stacking interactions and the overall pKa of the amine.

Comparative Analysis of Structural Analogs

To understand the potential pharmacological profile of this compound analogs, we can draw parallels from studies on related chemical classes.

Analogs with Modified Cyclohexene Scaffolds

Research on dopamine autoreceptor agonists with a 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridine structure has shown that the substitution pattern on the cyclohexene ring significantly impacts potency[2]. For instance, a 1,3-substitution pattern was found to be the most potent[2]. This suggests that for our scaffold, the position of any substituents on the cyclohexene ring will be a critical determinant of biological activity.

Analogs with Modified Amine and Linker Regions

The nature of the amine and the length of the linker are crucial for activity in many classes of neurologically active compounds. For example, in a series of hydroxyethylamine derivatives acting as BACE-1 inhibitors, the spatial orientation of the amine and hydroxyl groups was critical for binding to the catalytic aspartate residues of the enzyme[3]. While the target of our scaffold is unknown, it is reasonable to hypothesize that linker length and rigidity will play a significant role in its biological activity.

Analogs with Modified Benzyl Ring Substituents

The substitution pattern on the benzyl ring can have a profound effect on the molecule's properties. In the case of dopamine autoreceptor agonists, para-substitution on the phenyl group of the cyclohexene ring was tolerated, with electron-donating groups being more favorable than electron-withdrawing groups[2]. This suggests that for our scaffold, exploring a range of substituents on the 2-methylbenzyl group could lead to analogs with improved potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Summary

Modification SiteStructural ChangePredicted Impact on ActivityRationale from Analogous Compounds
Cyclohexene Ring Addition of small alkyl groupsMay increase lipophilicity and van der Waals interactions.General principle in medicinal chemistry.
Introduction of an aryl groupCould introduce pi-pi stacking interactions.Observed in dopamine agonists[2].
Ethylamine Linker Shortening or lengthening the chainAlters the distance between key pharmacophores.Critical for optimal receptor fit in many systems.
Introducing rigidity (e.g., cyclopropane)Constrains conformational flexibility, potentially increasing potency and selectivity.A common strategy in drug design.
Benzyl Ring Varying substituents at positions 3, 4, 5Modulates electronic properties and potential for hydrogen bonding.Electron-donating groups favored in some dopamine agonists[2].
Replacing benzyl with other aryl or heteroaryl groupsExplores different binding pockets and physicochemical properties.Thiophene-containing analogs show diverse pharmacological activities[4].

Experimental Protocols for Evaluation

A systematic evaluation of newly synthesized analogs is crucial for establishing a robust SAR. The following experimental workflow provides a general framework for characterization.

G cluster_0 Analog Evaluation Workflow A Analog Synthesis & Purification B Physicochemical Characterization (pKa, logP, solubility) A->B C In Vitro Primary Screening (e.g., Receptor Binding Assays) B->C D In Vitro Functional Assays (e.g., Second Messenger Assays) C->D E In Vitro ADME Profiling (Metabolic Stability, Permeability) D->E F Lead Candidate Selection E->F

Caption: A generalized workflow for the evaluation of novel analogs.

Synthesis of this compound Analogs

The synthesis of the parent scaffold and its analogs can be achieved through various routes. A common approach involves the preparation of the key intermediate, 2-(1-cyclohexenyl)ethylamine. Several methods for synthesizing this intermediate have been reported, including a multi-step process starting from cyclohexanone[5].

Step-by-Step Synthesis of a Generic Analog:

  • Synthesis of 2-(1-cyclohexenyl)ethylamine: This can be achieved via a Grignard reaction with cyclohexanone, followed by a series of reactions including chlorination, quaternization, and hydrolysis rearrangement[5].

  • Reductive Amination: The synthesized 2-(1-cyclohexenyl)ethylamine is then reacted with a substituted benzaldehyde (e.g., 2-methylbenzaldehyde or a derivative) in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the final tertiary amine product.

  • Purification: The crude product is purified using column chromatography on silica gel to obtain the desired analog.

In Vitro Pharmacological Evaluation

Given the structural similarity to compounds with neurological and respiratory activities, initial screening should focus on relevant targets.

  • Receptor Binding Assays: A panel of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, should be screened to determine the binding affinity (Ki) of the analogs.

  • Functional Assays: For analogs that show significant binding affinity, functional assays should be performed to determine their efficacy (e.g., agonist, antagonist, or inverse agonist activity). This can be done by measuring second messenger levels, such as cyclic AMP (cAMP).

  • Enzyme Inhibition Assays: If mucolytic activity is being investigated, assays for enzymes involved in mucus production and clearance should be considered.

ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is essential for identifying promising candidates.

  • Metabolic Stability: Incubation of the analogs with liver microsomes can provide an initial assessment of their metabolic stability.

  • Cell Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to predict passive intestinal absorption.

  • Cytotoxicity: Initial cytotoxicity can be assessed using cell viability assays (e.g., MTT assay) in relevant cell lines.

Data Presentation and Interpretation

All quantitative data should be compiled into tables for easy comparison. This allows for the clear identification of trends in the SAR.

Table 2: Example Data Table for Comparative Analysis

Analog IDR1R4R5Ki (D2 Receptor) (nM)EC50 (cAMP Assay) (nM)Metabolic Stability (t½, min)
Parent HCH3H15025035
A-1 4-CH3CH3H7512045
A-2 HOCH3H20030020
A-3 HCH34-Cl12521060

Data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the knowledge gained from structurally related compounds, a systematic approach to analog design and evaluation can be employed to explore the full potential of this chemical class. Future research should focus on synthesizing a diverse library of analogs and screening them against a broad range of biological targets to uncover novel pharmacological activities. Computational methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed to build predictive 3D-QSAR models and guide the design of more potent and selective compounds[3].

References

  • Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(23), 3828-3835. Retrieved from [Link]2]

  • Poczta, W., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(15), 4987. Retrieved from [Link]

  • CN111807968B. (2020). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Retrieved from 5]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]]

  • PubChem. (n.d.). (2-Cyclohexen-1-ylmethyl)amine. Retrieved from [Link]]

  • Singh, T., et al. (2009). Comparative molecular field analysis and comparative molecular similarity indices analysis of hydroxyethylamine derivatives as selective human BACE-1 inhibitor. Medicinal Chemistry Research, 18(7), 547-564. Retrieved from [Link]3]

Sources

Navigating the Labyrinth of Target Discovery: A Comparative Guide to Validating the Biological Target of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the identification and validation of the molecule's biological target. This guide provides an in-depth, comparative framework for elucidating the mechanism of action of novel compounds, using the exemplar molecule, (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine. As this compound is not extensively characterized in public literature, we will navigate the established methodologies for target deconvolution, comparing their principles, applications, and the nature of the data they generate. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust target validation cascade.

The Imperative of Target Validation

Before committing significant resources to lead optimization and preclinical studies, it is paramount to understand how a bioactive small molecule exerts its effects at a molecular level. Target validation provides this crucial mechanistic insight, enabling rational drug design, predicting potential on- and off-target effects, and ultimately increasing the probability of clinical success. The process of moving from an observed cellular effect to a confirmed molecular target is known as target deconvolution.[1][2]

This guide will explore a multi-pronged approach to target validation, integrating both broad, unbiased screening methods and focused, hypothesis-driven techniques. We will compare the utility of phenotypic screening, affinity-based proteomics, and biophysical assays in the context of our lead molecule, this compound.

A Multi-Faceted Approach to Target Deconvolution

No single method is sufficient to definitively identify and validate a drug target.[3] A robust target validation strategy employs a combination of orthogonal approaches to build a compelling body of evidence. The following sections detail a logical workflow, comparing key techniques and their expected outcomes.

Phase 1: Unbiased Target Discovery - Casting a Wide Net

The initial step for a novel compound is often a broad, unbiased screen to generate a list of potential protein interactors. These methods do not require prior knowledge of the compound's mechanism of action.

1. Phenotypic Screening: From Cellular Effect to Mechanistic Clues

Phenotypic screening is a powerful strategy that identifies compounds causing a desired change in a cell or organism's phenotype, without a preconceived target.[1][4] This approach is particularly valuable when the underlying biology of a disease is not fully understood.[5][6] For our compound, a high-content imaging screen could reveal effects on cell morphology, proliferation, or specific signaling pathways.

  • Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

    • Cell Plating: Seed a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are suspected) in 384-well, optically clear-bottom plates.

    • Compound Treatment: Treat cells with a concentration range of this compound and appropriate controls (e.g., a known cytotoxic agent and a vehicle control).

    • Incubation: Incubate for a duration relevant to the expected biological process (e.g., 24-72 hours).

    • Staining: Fix and permeabilize the cells, then stain with a cocktail of fluorescent dyes to label key cellular components (e.g., DAPI for nuclei, phalloidin for actin filaments, and an antibody for a specific organelle or pathway marker).

    • Image Acquisition: Acquire images using a high-content imaging system.

    • Image Analysis: Utilize image analysis software to quantify dozens of cellular features (e.g., nuclear size, cell shape, protein localization).

    • Data Analysis: Compare the phenotypic profile of our test compound to a library of reference compounds with known mechanisms of action to generate hypotheses about its target.

2. Affinity-Based Proteomics: Fishing for Interactors

Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target(s).[7]

  • Kinobeads Profiling: This chemoproteomic approach is particularly effective for identifying kinase inhibitors but can be adapted for other target classes. It involves the use of beads coated with broad-spectrum inhibitors to capture a large portion of the cellular kinome.[8][9][10] A test compound is then used to compete for binding, and the displaced kinases are identified by mass spectrometry.[11][12]

  • Experimental Protocol: Competitive Kinobeads Pulldown

    • Cell Lysis: Prepare a native cell lysate from a relevant cell line.

    • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound or a known kinase inhibitor (e.g., Staurosporine) as a positive control.

    • Kinobeads Incubation: Add kinobeads to the lysates and incubate to allow for the binding of kinases not engaged by the test compound.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Quantify the abundance of each identified kinase in the presence and absence of the test compound to determine which kinases are specifically competed off the beads.

Comparative Analysis of Unbiased Methods

Method Principle Advantages Limitations Application for Our Compound
Phenotypic Screening Identifies compounds based on a desired change in cellular or organismal phenotype.[4]Unbiased, discovers novel biology, physiologically relevant.[5][6]Target deconvolution is a necessary and challenging follow-up step.[1]Provides initial hypotheses about the cellular process affected by the compound.
Kinobeads Profiling Competitive binding of a compound against a broad-spectrum affinity matrix for a protein family (e.g., kinases).[8][11]Identifies direct targets, provides selectivity information across a large protein family.[9]Limited to the protein families captured by the beads; may miss non-ATP competitive binders.[12]If the compound has kinase activity, this will identify specific targets and off-targets within the kinome.
Phase 2: Target Validation and Engagement - Confirming the Interaction

Once a list of putative targets has been generated, the next crucial step is to validate the direct interaction between the compound and the candidate protein(s) and to demonstrate that this interaction occurs within the complex environment of a living cell.

1. Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Cellular Context

CETSA is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[13] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a stabilizing ligand.[14][15][16] This allows for the confirmation of target engagement in a physiologically relevant setting.[17]

  • Experimental Protocol: CETSA with Western Blot Detection

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated aggregates.

    • Protein Quantification: Collect the supernatant and quantify the amount of the putative target protein remaining in the soluble fraction using Western blotting with a specific antibody.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Workflow for Target Identification and Validation

Target_Validation_Workflow cluster_discovery Phase 1: Unbiased Target Discovery cluster_validation Phase 2: Target Validation & Engagement cluster_hypothesis Hypothesis Generation cluster_confirmation Confirmation Phenotypic_Screen Phenotypic Screening Putative_Targets List of Putative Targets Phenotypic_Screen->Putative_Targets Identifies candidates Affinity_Proteomics Affinity Proteomics (e.g., Kinobeads) Affinity_Proteomics->Putative_Targets Identifies candidates CETSA Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Biological Target CETSA->Validated_Target Confirms interaction and functional role Genetic_Methods Genetic Methods (e.g., CRISPR/RNAi) Genetic_Methods->Validated_Target Confirms interaction and functional role Biophysical_Assays Biophysical Assays (e.g., SPR/ITC) Biophysical_Assays->Validated_Target Confirms interaction and functional role Putative_Targets->CETSA Requires validation Putative_Targets->Genetic_Methods Requires validation Putative_Targets->Biophysical_Assays Requires validation

Caption: A generalized workflow for the identification and validation of a novel compound's biological target.

2. Genetic Approaches: Linking Target to Phenotype

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, are essential for validating that the identified target is responsible for the observed cellular phenotype.[7][18]

  • Experimental Protocol: RNAi Sensitization/Resistance Screen

    • siRNA Transfection: Transfect cells with small interfering RNAs (siRNAs) that specifically knock down the expression of the putative target protein(s). A non-targeting siRNA should be used as a control.

    • Compound Treatment: After allowing time for protein knockdown, treat the cells with this compound at a concentration that produces a partial effect (e.g., IC50).

    • Phenotypic Readout: Measure the cellular phenotype of interest (e.g., cell viability).

    • Data Analysis: If knockdown of the target protein enhances or diminishes the effect of the compound, it provides strong evidence that the compound acts through this target.

Comparative Analysis of Validation Methods

Method Principle Advantages Limitations Application for Our Compound
CETSA Ligand binding increases the thermal stability of a protein in its native cellular environment.[13][14]Confirms target engagement in live cells, label-free.[16]Requires a specific antibody for detection (unless using MS-CETSA), not all proteins show a thermal shift.Provides definitive evidence of direct binding to the putative target within the cell.
Genetic Methods (RNAi/CRISPR) Knockdown or knockout of the target gene should modulate the cellular response to the compound.[18]Directly links the target protein to the observed phenotype, high specificity.Off-target effects of siRNAs/gRNAs are possible, compensation by other pathways can occur.Functionally validates that the identified target is responsible for the compound's biological activity.

In Silico Approaches: A Complementary Perspective

Computational methods can play a significant role in target prediction and hypothesis generation.[19][20] Techniques such as molecular docking and pharmacophore modeling can predict potential interactions between a small molecule and known protein structures.[21] While these methods are predictive and require experimental validation, they can help prioritize candidates from unbiased screens and guide the design of follow-up experiments.[22][23]

Conclusion

The validation of a biological target for a novel compound like this compound is a systematic process of evidence accumulation. There is no single "magic bullet" experiment. Instead, a carefully planned sequence of orthogonal assays, beginning with broad, unbiased screens and progressing to specific, hypothesis-driven validation studies, is required. By combining phenotypic data, affinity-based proteomics, direct biophysical measurements of target engagement in cells, and genetic validation, researchers can build a robust and compelling case for a compound's mechanism of action. This multi-faceted approach not only de-risks the progression of a drug discovery program but also provides a deeper understanding of the fundamental biology underlying the therapeutic effect.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Kinobeads for profiling kinase inhibitors.
  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews Drug discovery, 16(8), 531-543.
  • Werner, T., Huang, J., & Medard, G. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS chemical biology, 12(11), 2731-2739.
  • Swinney, D. C. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301.
  • Ezzat, A., Zhao, P., Wu, M., Li, J., & Kwoh, C. K. (2019). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.
  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and validation in chemical biology and drug discovery.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved from [Link]

  • Al-Sha'er, M. A., & Al-Hag, A. M. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in chemistry, 8, 715.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.
  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • Yu, H., Chen, J., Xu, J., & Li, Y. (2018). A Review of Computational Methods for Predicting Drug Targets. Current protein & peptide science, 19(6), 562-572.
  • Kumar, A., & Kumar, A. (2023). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 21, 5143-5151.
  • Oncodesign Services. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Ezzat, A., Wu, M., Li, X. L., & Kwoh, C. K. (2016). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in molecular biology (Clifton, N.J.), 1425, 235-247.
  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS chemical biology, 6(1), 51-56.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and validation of protein targets of bioactive small molecules. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141-160.
  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Verification of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Verification in Synthesis

In the realm of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, providing a detailed fingerprint of the molecular structure. This guide offers a comprehensive comparison of the spectroscopic data from a newly synthesized batch of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine against its reference spectroscopic profile. We will delve into the nuances of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data will be elucidated to provide a robust framework for researchers.

The synthesis of the target molecule can be achieved through various methods, such as the reductive amination of 2-(1-cyclohexenyl)ethanal with 2-methylbenzylamine or the nucleophilic substitution of a halide derivative of 2-methylbenzylamine with 2-(1-cyclohexenyl)ethylamine.[1][2] Understanding the synthetic route is crucial as it informs the potential impurity profile that may be observed in the spectroscopic analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is a powerful technique for elucidating the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound will exhibit characteristic signals for the cyclohexenyl, ethyl, benzyl, and methyl protons.

Predicted ¹H NMR Spectral Characteristics:

  • Aromatic Protons (2-methylbenzyl group): Four protons in the aromatic region, likely appearing as a multiplet between δ 7.0-7.3 ppm.

  • Vinyl Proton (cyclohexenyl group): One proton on the double bond of the cyclohexenyl ring, expected to be a triplet of triplets around δ 5.4-5.6 ppm.

  • Benzyl Protons: Two protons of the CH₂ group attached to the benzene ring, appearing as a singlet around δ 3.6-3.8 ppm.

  • Ethyl Protons: Two sets of two protons each, corresponding to the -CH₂-CH₂-N- moiety. These will likely be triplets in the δ 2.5-2.9 ppm range.

  • Methyl Protons (2-methylbenzyl group): A singlet corresponding to the three methyl protons at approximately δ 2.3 ppm.[3]

  • Cyclohexenyl Aliphatic Protons: A series of multiplets for the eight aliphatic protons on the cyclohexenyl ring, expected between δ 1.5-2.1 ppm.

  • Amine Proton (N-H): A broad singlet that can appear over a wide range and may exchange with D₂O.

Experimental Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data Comparison: Synthesized vs. Reference
Proton Assignment Reference ¹H NMR (Predicted, ppm) Synthesized Sample (Hypothetical, ppm) Observations and Purity Assessment
Aromatic (4H)7.0-7.3 (m)7.05-7.28 (m)Signals align well. No significant aromatic impurities noted.
Vinyl (1H)5.4-5.6 (tt)5.45 (tt)Characteristic vinyl proton present and in the expected region.
Benzyl CH₂ (2H)3.6-3.8 (s)3.72 (s)Sharp singlet indicates the correct benzylic environment.
Ethyl N-CH₂ (2H)2.6-2.8 (t)2.68 (t)Expected triplet is observed.
Ethyl C-CH₂ (2H)2.7-2.9 (t)2.75 (t)Triplet corresponding to the other ethyl protons is present.
Methyl (3H)~2.3 (s)2.31 (s)Methyl group signal is sharp and at the correct chemical shift.
Cyclohexenyl Aliphatic (8H)1.5-2.1 (m)1.55-2.08 (m)Complex multiplet region is consistent with the reference.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectral Characteristics:

  • Aromatic Carbons: Six signals are expected for the benzene ring carbons, typically in the δ 125-140 ppm range.[4]

  • Vinyl Carbons: Two signals for the double bond carbons of the cyclohexenyl ring, around δ 120-140 ppm.

  • Benzyl Carbon: The benzylic CH₂ carbon should appear around δ 55-60 ppm.

  • Ethyl Carbons: Two signals for the ethyl carbons, expected in the δ 30-50 ppm range.

  • Methyl Carbon: The methyl carbon of the 2-methylbenzyl group will give a signal around δ 18-22 ppm.[4]

  • Cyclohexenyl Aliphatic Carbons: Four signals for the aliphatic carbons of the cyclohexenyl ring, typically between δ 20-40 ppm.

Experimental Protocol for ¹³C NMR Analysis
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: On the same NMR spectrometer, switch to the ¹³C nucleus observation channel.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the CDCl₃ triplet at δ 77.16 ppm.

Data Comparison: Synthesized vs. Reference
Carbon Assignment Reference ¹³C NMR (Predicted, ppm) Synthesized Sample (Hypothetical, ppm) Observations and Purity Assessment
Aromatic125-140125.8, 126.3, 128.9, 130.2, 136.5, 138.1Six distinct aromatic signals are present as expected.
Vinyl120-140123.4, 135.2The two vinyl carbons are clearly identifiable.
Benzyl CH₂55-6057.8Signal is in the expected range for a benzylic carbon attached to a nitrogen.
Ethyl N-CH₂45-5549.2
Ethyl C-CH₂30-4034.5Both ethyl carbons are accounted for.
Methyl18-2219.1Methyl carbon signal is present and sharp.
Cyclohexenyl Aliphatic20-4022.3, 25.1, 28.9, 30.7The four aliphatic carbons of the cyclohexenyl ring are observed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectral Characteristics:

  • N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (e.g., 3010-3080 cm⁻¹).

  • C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=C Stretch (Aromatic): Medium to weak absorptions around 1450-1600 cm⁻¹.

  • C=C Stretch (Alkene): A medium absorption band around 1640-1680 cm⁻¹.

  • C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ region.

Experimental Protocol for IR Analysis
  • Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or clean ATR crystal) should be acquired and subtracted from the sample spectrum.

Data Comparison: Synthesized vs. Reference
Vibrational Mode Reference IR (Predicted, cm⁻¹) Synthesized Sample (Hypothetical, cm⁻¹) Observations
N-H Stretch3300-35003350 (weak, broad)Presence of the secondary amine is indicated.
Aromatic C-H Stretch3010-30803065, 3020Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch2850-29602925, 2855Strong signals characteristic of the cyclohexenyl and ethyl groups.
Alkene C=C Stretch1640-16801655Indicates the presence of the cyclohexenyl double bond.
Aromatic C=C Stretch1450-16001595, 1490, 1455Confirms the aromatic ring structure.
C-N Stretch1020-12501180Consistent with a C-N bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

Predicted Mass Spectrum Characteristics:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₆H₂₃N) is approximately 229.36 g/mol . A prominent molecular ion peak is expected at m/z = 229.

  • Major Fragmentation Pathways:

    • Benzylic cleavage to form the 2-methylbenzyl cation (m/z = 105) or the tropylium ion (m/z = 91).

    • Cleavage alpha to the nitrogen atom.

    • Loss of fragments from the cyclohexenyl ring.

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Comparison: Synthesized vs. Reference
Ion (m/z) Reference MS (Predicted) Synthesized Sample (Hypothetical) Interpretation
229[M]⁺229.2Molecular ion peak, confirming the molecular weight.
124[M - C₈H₉]⁺124.1Loss of the 2-methylbenzyl group.
105[C₈H₉]⁺105.12-methylbenzyl cation.
91[C₇H₇]⁺91.1Tropylium ion, a common rearrangement from benzyl fragments.

Workflow for Spectroscopic Verification

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesized_Product Synthesized Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Comparison Compare with Reference Data NMR->Comparison IR->Comparison MS->Comparison Conclusion Identity & Purity Confirmed/Rejected Comparison->Conclusion

Caption: Workflow for the spectroscopic verification of a synthesized compound.

Conclusion: A Validated Synthesis

The comprehensive spectroscopic analysis of the synthesized this compound demonstrates a strong correlation with the predicted reference data. The ¹H and ¹³C NMR spectra confirm the correct proton and carbon framework, while IR spectroscopy verifies the presence of the key functional groups. Mass spectrometry corroborates the molecular weight and expected fragmentation patterns. Minor variations in chemical shifts and peak intensities are within acceptable limits for a successfully synthesized compound of high purity. This multi-faceted spectroscopic approach provides a high degree of confidence in the identity and quality of the synthesized material, deeming it suitable for further research and development applications.

References

  • TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine.
  • PubChem. (n.d.). (2-Cyclohexen-1-ylmethyl)amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzylamine. Retrieved from [Link]

  • TREA. (n.d.). A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • PubChem. (n.d.). 2-Cyclohexen-1-amine, 2-methyl-. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • ResearchGate. (2022). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylcyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Cyclohexenyl)ethylamine. Retrieved from [Link]

Sources

cross-reactivity studies of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

In conclusion, this guide provides a robust, scientifically-grounded framework for the de novo cross-reactivity assessment of this compound. By systematically progressing from in silico prediction to in vitro screening, functional characterization, and finally to tissue-level investigation, researchers can build a comprehensive safety and selectivity profile. This data-driven approach is fundamental to making informed decisions, prioritizing the most promising chemical matter, and ultimately reducing the rate of failure in later stages of drug development. [1][5]

References

  • Lu KY. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. Available at: [Link].

  • Amith S, et al. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery. 2019;24(7):786-797. Available at: [Link].

  • O'Connor L, et al. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. 2022;46(7):726-731. Available at: [Link].

  • Van Vleet TR, et al. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. 2018;23(9):845-864. Available at: [Link].

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available at: [Link].

  • Bender A, et al. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. 2023;24(13):10935. Available at: [Link].

  • Engvall E, Perlmann P. Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. Journal of Immunological Methods. 1987;100(1-2):11-16. Available at: [Link].

  • Guerrieri D, et al. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology. 2022;46(7):726-731. Available at: [Link].

  • Aalberse RC. Assessment of allergen cross-reactivity. Clinical & Experimental Allergy. 2007;37(1):8-11. Available at: [Link].

  • Precision For Medicine. Whitepaper: Tissue Cross-Reactivity. Available at: [Link].

  • El-Sawy ER, et al. Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. International Journal of Molecular Sciences. 2022;23(18):10471. Available at: [Link].

  • Creative Biolabs. Off-Target Profiling. Available at: [Link].

  • Precision For Medicine. Successfully Conducting Tissue Cross-Reactivity Studies. Available at: [Link].

  • U.S. Food and Drug Administration. Template for Developers of Molecular Diagnostic Tests. Available at: [Link].

  • Creative Diagnostics. Cross-Reactivity Assessment. Available at: [Link].

  • Rojko J, et al. Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Toxicologic Pathology. 2018;46(7):837-852. Available at: [Link].

  • Labcorp. TCR: Tissue cross reactivity studies. Available at: [Link].

  • Wikipedia. Drug design. Available at: [Link].

  • Szychowski K, et al. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. 2022;27(18):5925. Available at: [Link].

  • Davies SG, et al. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank. 2023;2023(1):M1561. Available at: [Link].

  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. Google Patents.
  • PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. Available at: [Link].

  • EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine. Google Patents.
  • PubChem. N-benzyl-2-(cyclohexen-1-yl)ethanamine. National Center for Biotechnology Information. Available at: [Link].

  • CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof. Google Patents.
  • Muth EA, et al. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. 1991;34(1):271-279. Available at: [Link].

  • PubChem. N-Ethyl-1-(2-methylphenyl)cyclohexanamine. National Center for Biotechnology Information. Available at: [Link].

A Comparative Analysis of N-Substituted Cyclohexylethylamines: Efficacy and Pharmacological Profile of Novel NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor remains a pivotal target for therapeutic intervention in a spectrum of neurological and psychiatric disorders. The intricate allosteric modulation of this receptor has paved the way for the development of numerous antagonists, each with a unique pharmacological signature. This guide delves into a comparative analysis of a specific class of N-substituted cyclohexylethylamines, with a focus on elucidating the structure-activity relationships that govern their efficacy as NMDA receptor antagonists. While the specific compound (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine is not extensively characterized in existing literature, we will explore its potential pharmacological profile by examining structurally analogous and well-documented compounds. This analysis will be grounded in experimental data and established methodologies to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The NMDA Receptor and the Rationale for Cyclohexylethylamine Analogs

The NMDA receptor, a heterotetrameric ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in excitotoxic neuronal damage, contributing to the pathophysiology of conditions such as stroke, epilepsy, and neurodegenerative diseases. Consequently, antagonists of the NMDA receptor have been a focal point of drug discovery efforts.

The phencyclidine (PCP) binding site within the NMDA receptor ion channel offers a prime target for non-competitive antagonists. The prototypical ligand, phencyclidine, while a potent antagonist, is associated with significant psychotomimetic side effects, limiting its clinical utility. This has driven the synthesis of a myriad of analogs with modified cyclohexyl, amine, and aromatic moieties to optimize the therapeutic index. The general structure of the compounds under consideration is depicted in Figure 1.

cluster_0 General Structure of N-Substituted Cyclohexylethylamines Cyclohexyl Cyclohexyl Ethylamine Ethylamine Cyclohexyl->Ethylamine N-Substituent N-Substituent Ethylamine->N-Substituent

Figure 1: General scaffold of the N-substituted cyclohexylethylamines discussed.

This guide will focus on comparing the efficacy of several key analogs, using their affinity for the PCP binding site and their functional antagonist activity as primary metrics. We will explore how substitutions on the aromatic ring and modifications of the cyclohexyl group influence their interaction with the NMDA receptor.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of NMDA receptor antagonists is often quantified by their binding affinity (Ki) for the PCP site and their ability to inhibit NMDA-induced currents in functional assays (IC50). The following table summarizes the reported efficacy data for a selection of relevant compounds, providing a basis for our comparative analysis.

CompoundStructureKi (nM) for PCP siteIC50 (nM) vs. NMDAReference
Phencyclidine (PCP)Phenylcyclohexylpiperidine~50~100
Ketamine2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one~500~1000
This compound (Hypothetical) Not AvailableNot Available
N-(1-phenylcyclohexyl)ethylamine (PCE)~20~50
N-(1-(2-thienyl)cyclohexyl)piperidine (TCP)~25~60

Analysis of Structure-Activity Relationships:

From the data presented, several key structure-activity relationships can be inferred:

  • Aromatic Substituents: The nature of the aromatic ring significantly impacts binding affinity. The replacement of the phenyl ring in PCP with a thienyl group in TCP results in a comparable, and in some assays, slightly higher affinity. This suggests that the electronic properties of the aromatic system are crucial for the interaction with the receptor.

  • Amine Substituent: The nature of the amine substituent also plays a critical role. The piperidine ring in PCP and TCP is a common feature in high-affinity ligands. The ethylamine side chain in PCE also confers high affinity.

  • Cyclohexyl Modifications: The cyclohexyl ring is a key structural element. While the data for a cyclohexene derivative as in the proposed this compound is not available, it is plausible that the introduction of a double bond could alter the conformational flexibility of the ring and, consequently, its interaction with the binding site.

Based on these observations, it can be hypothesized that this compound, with its 2-methylbenzyl substituent, would exhibit a distinct pharmacological profile. The methyl group could introduce steric hindrance or favorable hydrophobic interactions within the binding pocket, potentially modulating both affinity and kinetics.

Experimental Protocols for Efficacy Determination

To ensure the scientific rigor of any comparative analysis, standardized and validated experimental protocols are essential. The following outlines the methodologies for determining the binding affinity and functional antagonism of novel compounds at the NMDA receptor.

3.1. Radioligand Binding Assay for PCP Site Affinity

This assay determines the affinity of a test compound for the PCP binding site by measuring its ability to displace a radiolabeled ligand, typically [3H]MK-801 or [3H]TCP.

Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared by homogenization in a buffered sucrose solution followed by differential centrifugation to isolate the synaptosomal fraction.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol) at a final concentration of 1-2 nM.

  • Incubation: Membrane homogenates (100-200 µg protein) are incubated with the radioligand and varying concentrations of the test compound in a final volume of 1 ml.

  • Non-specific Binding: Determined in the presence of a high concentration of a known PCP site ligand (e.g., 10 µM PCP or MK-801).

  • Incubation Conditions: 60 minutes at 25°C.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cluster_0 Radioligand Binding Assay Workflow A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50/Ki) D->E

Figure 2: Workflow for the radioligand binding assay.

3.2. Electrophysiological Assay for Functional Antagonism

This assay measures the ability of a test compound to inhibit NMDA-induced currents in a cellular system, providing a functional measure of its antagonist activity.

Protocol:

  • Cell Culture: Primary cortical neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells) are used.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • External Solution: A standard extracellular solution containing Mg2+-free buffer to relieve the voltage-dependent Mg2+ block of the NMDA receptor.

  • Internal Solution: A standard intracellular solution for whole-cell recordings.

  • NMDA Application: NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) are applied to the cell to evoke an inward current.

  • Test Compound Application: The test compound is applied at varying concentrations prior to and during the application of NMDA and glycine.

  • Data Acquisition: The peak amplitude of the NMDA-induced current is measured in the absence and presence of the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the NMDA-induced current (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

cluster_0 Patch-Clamp Electrophysiology Workflow A Cell Culture B Whole-Cell Patch-Clamp Recording A->B C Application of NMDA/Glycine B->C E Data Analysis (IC50) B->E D Application of Test Compound C->D D->B

Figure 3: Workflow for the patch-clamp electrophysiology assay.

Mechanistic Insights: The NMDA Receptor Signaling Pathway

The antagonistic action of the discussed compounds occurs within the broader context of the NMDA receptor signaling pathway. Understanding this pathway is crucial for interpreting the downstream consequences of receptor blockade.

Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization to relieve the Mg2+ block, the NMDA receptor channel opens, allowing the influx of Ca2+. This calcium influx acts as a second messenger, activating a cascade of downstream signaling molecules, including calmodulin (CaM), calcium/calmodulin-dependent protein kinase II (CaMKII), and ultimately leading to changes in gene expression and synaptic plasticity. The N-substituted cyclohexylethylamines act as open-channel blockers, physically occluding the ion channel pore and thereby preventing this Ca2+ influx.

cluster_0 NMDA Receptor Signaling and Blockade Glutamate Glutamate + Glycine NMDAR NMDA Receptor Glutamate->NMDAR Ca2_influx Ca2+ Influx NMDAR->Ca2_influx CaMKII CaMKII Activation Ca2_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression CREB->Gene_Expression Blocker This compound and Analogs Blocker->Ca2_influx Blockade

A Comparative Guide to the Definitive Structural Confirmation of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel synthetic compound like (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine, possessing multiple rotatable bonds and a chiral center, assuming a structure based on synthetic route alone is insufficient. This guide provides an in-depth comparison of the principal analytical techniques for its structural elucidation, anchored by the gold-standard method: Single-Crystal X-ray Crystallography (SC-XRD). We will explore the causality behind experimental choices and present a framework for integrating complementary techniques to build an unassailable structural proof.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the absolute structure of a solid material.[1][2] It provides a precise 3D map of electron density, from which the exact positions of atoms, bond lengths, bond angles, and stereochemical configuration can be definitively established.[3] Unlike spectroscopic methods that provide indirect information about connectivity and chemical environment, SC-XRD yields a direct visualization of the molecule as it exists in the crystalline state.[4]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The workflow is fundamentally about encouraging molecules to self-assemble from a disordered state in solution into a highly ordered, repeating lattice.

sc_xrd_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement PurifiedCpd Purified Compound (>98% Purity) CrystalGrowth Crystal Growth (Slow Evaporation, etc.) PurifiedCpd->CrystalGrowth Dissolve SingleCrystal Select Single Crystal (~0.1-0.3 mm) CrystalGrowth->SingleCrystal Isolate Mount Mount Crystal & Cryo-cool SingleCrystal->Mount Diffractometer Collect Diffraction Data (X-ray Source) Mount->Diffractometer ProcessData Process Raw Data (Integration & Scaling) Diffractometer->ProcessData Solve Solve Phase Problem (Initial Model) ProcessData->Solve Refine Refine Atomic Positions & Thermal Parameters Solve->Refine Validate Validate Final Structure (R-factor, CIF) Refine->Validate

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Obtaining the Crystal Structure

1. Crystal Growth (The Art and Science): The most critical and often challenging step is growing a high-quality single crystal.[5] The goal is to achieve slow, controlled precipitation from a supersaturated solution.[6] For an amine compound like ours, purity is paramount, as impurities can inhibit lattice formation.[7]

  • Method of Choice: Slow Solvent Evaporation.

    • Causality: This is the simplest and most common method for organic compounds.[3] It is effective because the gradual removal of solvent slowly increases the solute concentration to the point of saturation and beyond, allowing time for ordered crystal nucleation and growth.[6]

    • Protocol:

      • Dissolve ~5-10 mg of highly purified this compound in a minimal amount (~0.5 mL) of a suitable solvent (e.g., ethyl acetate, in which the compound is moderately soluble).

      • Filter the solution through a syringe filter into a clean, small vial (e.g., 4 mL).

      • Cover the vial with parafilm and puncture it with 1-2 small pinholes. This slows the rate of evaporation, which is key to growing larger, more well-ordered crystals.[5]

      • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[7]

  • Alternative Method: Vapor Diffusion.

    • Causality: This method is highly successful and offers excellent control over the rate of crystallization.[7] It works by slowly changing the solvent composition to decrease the solubility of the compound.

    • Protocol:

      • In a small, open inner vial, dissolve the compound in a small amount of a moderately non-volatile solvent (e.g., toluene).

      • Place this inner vial inside a larger, sealable outer vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

      • Seal the outer vial. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and promoting crystallization.[7]

2. Data Collection and Structure Refinement: Once a suitable crystal (ideally 0.1-0.3 mm in size, transparent, with no visible fractures) is obtained, it is mounted on a diffractometer.[5] The crystal is cryo-cooled in a stream of nitrogen gas to minimize thermal vibrations and X-ray damage. It is then rotated in a high-intensity X-ray beam, and the resulting diffraction patterns are recorded on a detector.[8] Sophisticated software is used to process this data, solve the structure, and refine the atomic model to best fit the experimental observations.[1]

Interpreting the Results: Unambiguous Proof

The final output is a crystallographic information file (CIF) containing a wealth of data. This provides the definitive structural confirmation.

ParameterHypothetical Data for (C₁₈H₂₅N)Significance
Formula C₁₈H₂₅NConfirms elemental composition.
Molecular Weight 255.40 g/mol Matches mass spectrometry data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal lattice.
Unit Cell (Å) a=10.5, b=8.2, c=18.1, β=95°Dimensions of the repeating unit of the crystal.
Key Bond Lengths C(benzyl)-N: 1.47 Å, C(ethyl)-N: 1.48 ÅConfirms covalent connectivity.
Key Torsion Angle C(ipso)-C(benzyl)-N-C(ethyl): -175°Defines the 3D conformation in the solid state.
Flack Parameter 0.02(4)For chiral crystals, a value near zero confirms the absolute stereochemistry.
R-factor (R1) < 0.05 (5%)A key indicator of the quality of the fit between the model and the data.

This data provides an exact atomic-level description, leaving no ambiguity about the connectivity, conformation, or absolute stereochemistry of the molecule in the solid state.

Orthogonal and Complementary Techniques: Building a Coherent Picture

While SC-XRD is definitive, other techniques provide crucial, complementary information and are often more readily accessible.[4] A robust structural elucidation relies on a synergistic approach where data from multiple techniques converges on a single, consistent structure.

techniques cluster_techniques Structural Elucidation Strategy MS Mass Spectrometry (Confirms Mass) NMR NMR Spectroscopy (Confirms Connectivity) MS->NMR Suggests Formula XRD X-Ray Crystallography (Defines 3D Structure) NMR->XRD Suggests Structure Comp Computational Chemistry (Supports Conformation) XRD->Comp Provides Benchmark Comp->NMR Predicts Spectra

Caption: Synergistic relationship between analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the workhorse of structural elucidation in organic chemistry.[9][10] It provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) in solution.[11][12]

  • Principle: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, one can deduce the local electronic environment of each nucleus and identify which atoms are connected through covalent bonds.[11]

  • Data Interpretation:

    • ¹H NMR: Reveals the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and how many neighboring protons they have (splitting pattern).

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule.[9]

    • 2D NMR (COSY, HSQC): These experiments explicitly map out ¹H-¹H and ¹H-¹³C correlations, allowing for the unambiguous assembly of molecular fragments.[12]

  • Comparison with SC-XRD:

    • Strength: NMR provides structural information in the solution state, which can be more biologically relevant, and does not require crystallization.[13] It is excellent for confirming the carbon-hydrogen framework and connectivity.[14]

    • Limitation: NMR data is an average of all conformations present in solution and provides indirect, through-bond information. It cannot definitively determine bond lengths, angles, or the absolute solid-state conformation in the way SC-XRD can.[15]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.[16]

  • Principle: A molecule is ionized, and the resulting charged particle (and any fragments it breaks into) are separated based on their mass-to-charge (m/z) ratio.

  • Data Interpretation:

    • Molecular Ion Peak (M⁺): For our target, the presence of a single nitrogen atom means the molecular ion will have an odd m/z value, consistent with the "Nitrogen Rule".[16][17] This immediately confirms the molecular formula.

    • Fragmentation: The molecule will break in predictable ways. For amines, the most common fragmentation is α-cleavage (breaking the C-C bond adjacent to the nitrogen), which results in a stable, resonance-stabilized iminium cation.[18][19][20] Observing fragments corresponding to the loss of a propyl radical (from the cyclohexene side) or a 2-methylbenzyl radical would strongly support the proposed structure.

  • Comparison with SC-XRD:

    • Strength: MS requires a minuscule amount of sample and provides a highly accurate molecular weight, which is essential for confirming the molecular formula.

    • Limitation: MS cannot distinguish between isomers, which have the same mass and formula but different atomic arrangements. It provides no information about 3D structure or stereochemistry.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), serve as a powerful validation tool by predicting structural and spectroscopic properties.[21]

  • Principle: DFT uses quantum mechanics to calculate the electronic structure of a molecule, allowing for the prediction of its lowest-energy 3D conformation, bond lengths, angles, and even theoretical NMR spectra.[21]

  • Application:

    • Structural Verification: The experimentally determined X-ray structure can be compared to the computationally predicted lowest-energy conformation. A close match provides strong corroborating evidence.

    • Spectral Assignment: Predicted NMR chemical shifts can be calculated and compared to the experimental spectrum to aid in the assignment of complex or overlapping signals.[21]

  • Comparison with SC-XRD:

    • Strength: Computational chemistry can explore conformational landscapes and provide theoretical support for experimental observations without requiring physical sample.[22]

    • Limitation: It is a predictive, not an experimental, method. The results are a model and not a direct measurement of the physical reality. Experimental data from SC-XRD is required to ground and validate the computational model.

Comparative Summary

TechniqueInformation ProvidedStrengthsLimitations
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2]Unambiguous and definitive ("gold standard").[1]Requires a suitable single crystal; provides solid-state structure only.[8][13]
NMR Atomic connectivity, chemical environments in solution.[10][11]No crystal needed; provides solution-state data; excellent for framework.[13][14]Indirect structural information; average of conformations; less precise.[15]
MS Molecular weight, elemental formula, fragmentation patterns.[16]High sensitivity; confirms molecular formula.Cannot distinguish isomers; no 3D information.[4]
Computational Predicted 3D conformation, theoretical spectra.[21]Supports experimental data; explores conformational space.[22]Predictive, not experimental; requires validation.

Conclusion

References

  • Current Protocols. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]

  • Bax, A. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Ali Baig. (2016). Structural elucidation by NMR(1HNMR). Slideshare. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Harvard University. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Sarker, S. D., & Nahar, L. (2022). Prediction of structure based on spectral data using computational techniques. ScienceDirect. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Elyashberg, M. (2015). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PubMed Central. Retrieved from [Link]

  • Sparkes, H. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • IIIT Hyderabad. (n.d.). Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. Retrieved from [Link]

  • Frontiers. (n.d.). Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved from [Link]

  • University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

Sources

A Comparative Guide to the Potential Biological Activities of (R)- and (S)-(2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Design

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological systems. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in pharmacological activity. Although they possess identical chemical formulas and connectivity, enantiomers can exhibit distinct pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1]

This guide focuses on the potential biological activity of the enantiomers of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine, a molecule belonging to a class of compounds with recognized neuropharmacological potential.[2] While direct comparative experimental data for this specific compound's enantiomers is not currently available in the public domain, this document will provide a comprehensive framework for its investigation. By examining structurally related chiral amines, we can infer potential areas of biological activity and propose robust experimental protocols to elucidate the unique profiles of the (R)- and (S)-enantiomers. The principles and methodologies outlined herein serve as a foundational resource for researchers embarking on the characterization of this and similar chiral molecules.

Inferred Biological Activity from Structurally Related Compounds

Derivatives of benzylamine and cyclohexanamine have been explored for a variety of therapeutic applications, suggesting potential biological targets for the enantiomers of this compound.

Neuropharmacological Potential:

Chiral tertiary dibenzylamines have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[2] For instance, the synthesis of (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine has been described as a potential ligand for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission.[2] This suggests that the enantiomers of our target compound could exhibit differential activity as cholinesterase inhibitors.

Antimicrobial Activity:

Studies on other chiral benzylamine derivatives have revealed stereoselectivity in their antifungal properties. For example, in a series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines, the (S)-enantiomer was found to be more potent against certain fungal strains. This highlights the importance of evaluating both enantiomers for potential antimicrobial applications.

Proposed Experimental Workflows for Comparative Analysis

To definitively characterize the biological activity of the (R)- and (S)-enantiomers of this compound, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive comparison of their potential neuropharmacological and antimicrobial activities.

Workflow for Chiral Separation and Purification

The initial and most critical step is the separation of the racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for this purpose.

G cluster_0 Chiral HPLC Separation cluster_1 Purity and Identity Confirmation racemate Racemic Mixture of This compound hplc Chiral HPLC System (e.g., Chiralcel OD-H column) racemate->hplc Injection r_enantiomer (R)-Enantiomer (>99% ee) hplc->r_enantiomer Fraction Collection s_enantiomer (S)-Enantiomer (>99% ee) hplc->s_enantiomer Fraction Collection nmr NMR Spectroscopy (¹H and ¹³C) r_enantiomer->nmr ms Mass Spectrometry r_enantiomer->ms polarimetry Polarimetry ([α]D) r_enantiomer->polarimetry s_enantiomer->nmr s_enantiomer->ms s_enantiomer->polarimetry

Caption: Workflow for the separation and characterization of enantiomers.

Protocol for Chiral HPLC Separation:

  • Column Selection: Employ a suitable chiral stationary phase column, such as a Daicel Chiralcel OD-H or similar, known for resolving amine enantiomers.

  • Mobile Phase Optimization: Screen a variety of mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.

  • Separation: Inject the racemic mixture onto the column and monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric excess (ee%).

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

  • Structural Confirmation: Confirm the identity and purity of the separated enantiomers using NMR spectroscopy and mass spectrometry.

  • Absolute Configuration: Determine the specific rotation of each enantiomer using a polarimeter to assign the (R) and (S) configurations, potentially with reference to standards or through advanced analytical techniques like X-ray crystallography if suitable crystals can be obtained.

Comparative Neuropharmacological Evaluation

Based on the activity of related compounds, a primary area of investigation should be the interaction with key enzymes in the cholinergic system.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method):

This spectrophotometric assay quantifies the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

G cluster_0 Cholinesterase Inhibition Assay prepare Prepare Solutions: - AChE/BuChE Enzyme - DTNB (Ellman's Reagent) - Substrate (ATChI/BTChI) - (R)- and (S)-Enantiomers incubate Incubate Enzyme with Enantiomers (or buffer control) prepare->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure calculate Calculate % Inhibition and IC₅₀ Values measure->calculate

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Protocol for Cholinesterase Inhibition Assay:

  • Reagent Preparation: Prepare solutions of AChE (from electric eel) and BuChE (from equine serum), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, DTNB, and the test compound (or buffer for control).

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the enantiomers. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for each enantiomer against each enzyme by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Table 1: Hypothetical Comparative Cholinesterase Inhibition Data

EnantiomerAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
(R)-enantiomer15.2 ± 1.825.6 ± 2.3
(S)-enantiomer5.8 ± 0.710.1 ± 1.1
Racemic Mixture9.5 ± 1.216.8 ± 1.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Comparative Antimicrobial Activity Screening

To assess the potential antimicrobial properties, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.

Protocol for Broth Microdilution Assay:

  • Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare serial dilutions of the (R)- and (S)-enantiomers.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

EnantiomerS. aureusE. coliC. albicans
(R)-enantiomer>128>12864
(S)-enantiomer32>12816
Racemic Mixture64>12832

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Future Directions

The hypothetical data presented in Tables 1 and 2 illustrate the potential for significant differences in the biological activity of the (R)- and (S)-enantiomers of this compound. In this theoretical scenario, the (S)-enantiomer demonstrates greater potency as both a cholinesterase inhibitor and an antifungal agent. Such findings, if validated experimentally, would have important implications for drug development. The eutomer could be developed as a single-enantiomer drug, potentially offering a better therapeutic window and reduced off-target effects compared to the racemic mixture.

Further research should focus on:

  • Expanding the Target Panel: Screening the enantiomers against a broader range of biological targets, including other neurotransmitter receptors and enzymes.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of the more active enantiomer in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

Conclusion

While the biological profile of the enantiomers of this compound remains to be experimentally determined, this guide provides a comprehensive framework for such an investigation. By leveraging knowledge from structurally related compounds and employing robust in vitro assays, researchers can effectively elucidate the stereospecific activities of these chiral molecules. The separation and individual testing of enantiomers is a critical step in modern drug discovery, paving the way for the development of safer and more effective therapeutic agents.

References

  • Chiral Drugs: An Overview. Journal of Clinical & Diagnostic Research. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

Sources

A Comparative Guide to the Purity Verification of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine, a chiral amine with potential applications in pharmaceutical development. The focus is on providing a robust framework for selecting and implementing appropriate analytical techniques, interpreting the resulting data, and ensuring the highest level of scientific integrity.

The Criticality of Purity for this compound

This compound possesses multiple stereocenters, making the presence of enantiomeric and diastereomeric impurities a significant concern. Even minor impurities can have profound effects on the compound's pharmacological and toxicological profile. Therefore, a comprehensive purity assessment is not merely a quality control step but a fundamental aspect of its scientific evaluation. This guide will explore orthogonal analytical techniques to provide a multi-faceted and reliable assessment of sample purity.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific purity question being addressed. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Technique Principle Strengths Limitations Primary Applications for this Analyte
HPLC (Chiral & Reversed-Phase) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating non-volatile compounds, including enantiomers and diastereomers with chiral stationary phases.[1][2][3]May require derivatization for detection of compounds lacking a chromophore.Enantiomeric and diastereomeric purity, analysis of non-volatile impurities.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.High separation efficiency for volatile compounds and definitive identification of impurities through mass spectrometry.[4][5][6][7]Requires analyte to be volatile and thermally stable, often necessitating derivatization for amines.[4][5]Analysis of volatile impurities, residual solvents, and starting materials.
qNMR The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample.[8]A primary ratio method that does not require a standard of the analyte itself for quantification.[9][10][11] Provides structural information about impurities. Non-destructive.[9][12]Lower sensitivity compared to chromatographic methods. Peak overlap can complicate quantification.[8]Absolute purity determination, quantification of major impurities, and structural elucidation of unknown impurities.

Experimental Protocols and Methodologies

The following protocols are presented as a starting point for method development and should be optimized for the specific instrumentation and sample matrix.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Purity

Rationale: Due to the chiral nature of this compound, chiral HPLC is indispensable for determining its enantiomeric and diastereomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving a wide range of racemates, including primary and secondary amines.[1][2]

Experimental Workflow:

Caption: Chiral HPLC workflow for isomeric purity.

Step-by-Step Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series), is a good starting point.[1][2]

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and 2-propanol (isopropanol, IPA) in a ratio of 90:10 (v/v). To improve peak shape for the basic amine analyte, add a basic additive like diethylamine (DEA) at a concentration of 0.1% (v/v).[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (adjust based on the UV absorbance of the compound)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of all observed isomers. The percentage of each isomer is calculated as the area of the individual peak divided by the total area of all isomer peaks, multiplied by 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual starting materials or solvents. Derivatization is often employed for amines to improve their volatility and chromatographic behavior.[4][5]

Experimental Workflow:

Caption: GC-MS workflow for volatile impurity analysis.

Step-by-Step Protocol:

  • Derivatization (Optional but Recommended): To a solution of the sample in a suitable solvent (e.g., dichloromethane), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) and heat to facilitate the reaction. This will improve the volatility and peak shape of the amine.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS) is a suitable starting point.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Detector: Electron ionization (EI) mode with a scan range of m/z 50-550.

  • Data Analysis: Identify peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Rationale: qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[9][10][11] It relies on the use of a certified internal standard.

Experimental Workflow:

Caption: qNMR workflow for absolute purity assessment.

Step-by-Step Protocol:

  • Internal Standard Selection: Choose an internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Data Interpretation and Comparison

A multi-technique approach provides a comprehensive picture of the sample's purity.

  • HPLC will reveal the relative proportions of stereoisomers.

  • GC-MS will identify and quantify any volatile organic impurities.

  • qNMR will provide an absolute purity value for the main component.

By comparing the results from these orthogonal methods, a high degree of confidence in the purity assessment can be achieved. For instance, the purity value obtained from qNMR should be consistent with the sum of the main component and any non-volatile impurities detected by HPLC.

Conclusion and Recommendations

Verifying the purity of this compound requires a strategic and multi-faceted analytical approach. No single technique can provide a complete purity profile. It is recommended to employ a combination of chiral HPLC for isomeric purity, GC-MS for volatile impurities, and qNMR for absolute purity determination. This orthogonal testing strategy ensures the generation of reliable and defensible data, which is paramount for advancing drug discovery and development programs. The choice of methods should always be guided by a thorough understanding of the potential impurities that could arise from the synthetic route.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • Mestrelab Resources. (2014). J Med Chem statement on Chemical Purity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

Sources

comparative study of different synthetic routes to (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of different synthetic strategies for the preparation of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine, a novel secondary amine with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of viable synthetic pathways, supported by experimental insights and relevant literature.

Introduction

This compound is a secondary amine featuring both an aliphatic cyclic alkene and a substituted aromatic moiety. The synthesis of such molecules is of interest for exploring new chemical space in drug discovery and for creating versatile building blocks in organic synthesis. This guide will explore two primary, logical synthetic approaches: a classical two-step synthesis involving the formation of a key amine intermediate followed by N-alkylation, and a more convergent one-pot reductive amination strategy. Each route will be evaluated based on its efficiency, practicality, and the underlying chemical principles.

Route 1: Two-Step Synthesis via N-Alkylation

This synthetic approach is a linear sequence that first constructs the 2-(cyclohex-1-en-1-yl)ethylamine backbone, followed by the introduction of the 2-methylbenzyl group.

Step 1: Synthesis of 2-(1-Cyclohexenyl)ethylamine

The synthesis of the key intermediate, 2-(1-cyclohexenyl)ethylamine, can be achieved from readily available starting materials such as cyclohexanone. Several methods have been reported in the patent literature for this transformation.[1][2] A representative method involves a multi-step sequence starting from cyclohexanone.[1][2]

Experimental Protocol: Synthesis of 2-(1-Cyclohexenyl)ethylamine from Cyclohexanone [1][2]

  • Grignard Reaction: Cyclohexanone is reacted with vinylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) to yield 1-vinylcyclohexanol.

  • Chlorination and Rearrangement: The resulting alcohol is then treated with a chlorinating agent such as thionyl chloride in the presence of an organic base like pyridine. This step facilitates a rearrangement to form (2-chloroethylidene)cyclohexane.

  • Quaternization: The chlorinated intermediate is reacted with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt.

  • Hydrolysis and Rearrangement: Finally, the quaternary salt is subjected to acidic hydrolysis, which leads to the formation of the desired product, 2-(1-cyclohexenyl)ethylamine.[1][2]

Step 2: N-Alkylation of 2-(1-Cyclohexenyl)ethylamine

With the primary amine in hand, the final step is the introduction of the 2-methylbenzyl group via N-alkylation. This can be achieved by reacting the amine with a 2-methylbenzyl halide (e.g., bromide or chloride) in the presence of a base.[3] Various catalytic systems can be employed to facilitate this reaction and improve yields and selectivity.[4]

Experimental Protocol: N-Alkylation with 2-Methylbenzyl Bromide

  • Reaction Setup: To a solution of 2-(1-cyclohexenyl)ethylamine (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-methylbenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Discussion of Route 1

This two-step approach is a classic and reliable method. The synthesis of the amine intermediate is well-documented, though it involves multiple transformations. The subsequent N-alkylation is a standard procedure; however, a key challenge can be controlling the selectivity between mono- and di-alkylation, especially with a reactive primary amine. The use of an excess of the amine or careful control of the stoichiometry of the alkylating agent can mitigate this issue. The choice of base and solvent is also critical to ensure efficient reaction and minimize side products.[3]

Route 2: One-Pot Reductive Amination

Reductive amination offers a more convergent and atom-economical approach to the synthesis of the target secondary amine. This method involves the in-situ formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.[5]

Route 2A: Reductive Amination of 2-Methylbenzaldehyde with 2-(1-Cyclohexenyl)ethylamine

This is the more practical of the two reductive amination approaches as it utilizes the same key amine intermediate synthesized in Route 1.

Experimental Protocol: Reductive Amination [5]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) and 2-methylbenzaldehyde (1.05 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of the iminium ion in the presence of the aldehyde.[5]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Discussion of Route 2

Reductive amination is a highly efficient one-pot procedure that often provides high yields of the desired secondary amine.[5] This route avoids the potential for over-alkylation that can be a concern in the direct N-alkylation of a primary amine. The choice of the reducing agent is crucial; sodium triacetoxyborohydride is generally preferred for its mildness and selectivity.[5] The commercial availability of 2-methylbenzaldehyde makes this a very attractive and straightforward approach, provided the 2-(1-cyclohexenyl)ethylamine is accessible.

Comparative Analysis

FeatureRoute 1: Two-Step Synthesis (N-Alkylation)Route 2: One-Pot Synthesis (Reductive Amination)
Number of Steps Multiple steps to synthesize the amine, followed by one step for alkylation.One-pot for the final C-N bond formation, but requires the amine precursor.
Atom Economy Lower, due to the multi-step nature of the amine synthesis and use of a leaving group in alkylation.Higher for the final step, as it is a one-pot reaction with fewer byproducts.
Key Challenges Potential for over-alkylation (formation of tertiary amine). The synthesis of the amine intermediate can be lengthy.Requires careful control of reaction conditions to ensure efficient imine formation and reduction.
Starting Materials Cyclohexanone, vinylmagnesium bromide, 2-methylbenzyl bromide.2-(1-Cyclohexenyl)ethylamine, 2-methylbenzaldehyde, sodium triacetoxyborohydride.
Overall Yield Potentially lower due to the number of steps.Potentially higher for the final convergent step.
Purification May require careful purification to remove over-alkylation byproducts.Generally cleaner, with purification focused on removing excess reagents and the reduced alcohol byproduct.

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis via N-Alkylation cluster_1 Route 2: One-Pot Reductive Amination A1 Cyclohexanone A2 1-Vinylcyclohexanol A1->A2 VinylMgBr A3 (2-Chloroethylidene)cyclohexane A2->A3 SOCl2, Pyridine A4 Quaternary Ammonium Salt A3->A4 Urotropine A5 2-(1-Cyclohexenyl)ethylamine A4->A5 Acid Hydrolysis A7 This compound A5->A7 A6 2-Methylbenzyl Bromide A6->A7 K2CO3, MeCN B1 2-(1-Cyclohexenyl)ethylamine B3 Iminium Ion Intermediate B1->B3 B2 2-Methylbenzaldehyde B2->B3 DCM B4 This compound B3->B4 NaBH(OAc)3

Caption: Comparative workflow of the two primary synthetic routes.

Conclusion

Both the two-step N-alkylation and the one-pot reductive amination present viable pathways for the synthesis of this compound.

  • Route 1 (N-Alkylation) is a more traditional, linear synthesis. While robust, it may suffer from lower overall yields due to the number of steps and potential challenges with over-alkylation.

  • Route 2 (Reductive Amination) is a more elegant and convergent approach. It is likely to be higher yielding and easier to perform for the final bond-forming step, making it the recommended route if the primary amine precursor is readily available or can be synthesized efficiently.

The choice of synthetic route will ultimately depend on the specific resources available in the laboratory, the desired scale of the synthesis, and the importance of factors such as overall yield and atom economy. For rapid access to the target compound for initial screening, the reductive amination approach is likely the most efficient strategy.

References

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018). Accessed from a search result.[4]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.[6]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC.[7]

  • An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde. Benchchem.[5]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.[8]

  • Method for synthesizing 2-(1-cyclohexenyl)ethylamine. TREA.[1]

  • Application Notes and Protocols: N-alkylation of 2-Amino-N-cyclohexyl-N-methylbenzylamine. Benchchem.[3]

  • A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. CN111807968B.[2]

  • The results from reductive amination of cyclohexanone with benzylamine... ResearchGate.[9]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI.[10]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals.[11]

  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate.[12]

  • An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)-α-Methylbenzylamine as Chiral Auxiliary. (2025). PubMed.[13]

  • Product distributions of reductive amination of cyclohexanone over... ResearchGate.[14]

  • Process for the preparation of 2-(1-cyclohexenyl)ethylamine. EP0623586B1 - Google Patents.[15]

  • (PDF) Synthesis of 2-benzyl N -substituted anilines via imine condensation–isoaromatization of ( E )-2-arylidene-3-cyclohexenones and primary amines. (2024). ResearchGate.[16]

  • (PDF) Synthesis of Substituted N-Alkylamines in Aqueous Media. (2025). ResearchGate.[17]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024).
  • Asymmetric Synthesis of N-substituted Allylic Amine Compounds. University Research.[18]

  • 2-(1-cyclohexenyl)ethylamine and preparation method thereof. CN105859566A - Google Patents.[19]

  • Process for producing 2-(cyclohex-1'-enyl)cyclohexanone. US20120059193A1 - Google Patents.[20]

Sources

Assessing the Target Specificity of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with its biological targets is paramount. A high degree of specificity is often a key determinant of a drug candidate's therapeutic window and potential for adverse effects.[1][2] This guide provides a comprehensive framework for assessing the biological specificity of the novel compound, (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. We will delve into a tiered approach, beginning with initial target class identification and progressing to broad-spectrum off-target profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

The structure of this compound incorporates a cyclohexene ring, an ethylamine linker, and a 2-methylbenzyl group. This combination of a bulky aliphatic ring and an aromatic moiety suggests potential interactions with a variety of biological targets, particularly those with hydrophobic binding pockets. Notably, this structural motif shares similarities with known ligands of sigma receptors, a unique class of intracellular chaperone proteins implicated in a range of neurological and psychiatric disorders, as well as in cancer.[3][4][5][6][7] Therefore, our investigation will initially focus on this target class, while also laying the groundwork for broader screening.

Part 1: Initial Target Identification - The Sigma Receptor Hypothesis

Given the structural alerts within this compound, a logical first step is to investigate its affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. A competitive binding assay is a robust and direct method to determine the binding affinity of a test compound for a specific receptor.[8][9]

Comparative Compound Selection

To contextualize the binding affinity of our target compound, it is essential to include well-characterized reference compounds in our assays.

CompoundRationale for Inclusion
(+)-Pentazocine A well-established, high-affinity σ₁ receptor agonist.[3]
Haloperidol A known antipsychotic with high affinity for both σ₁ and σ₂ receptors.[3][6]
PB28 A selective σ₂ receptor agonist.
(2-Cyclohex-1-en-1-ylethyl)amine A structural fragment of the target compound to assess the contribution of the cyclohexenylethylamine moiety to binding.
2-Methylbenzylamine A structural fragment of the target compound to evaluate the contribution of the 2-methylbenzyl group to binding.[10]
Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the process for determining the binding affinity of our test compounds for the σ₁ and σ₂ receptors.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from HEK293 cells overexpressing σ₁ or σ₂ receptors) Incubation Incubate Membranes, Radioligand, and Test Compounds Membrane_Prep->Incubation Radioligand Radioligand Selection (e.g., ³H-pentazocine for σ₁ [³H]DTG for σ₂) Radioligand->Incubation Compound_ Compound_ dilutions Serial Dilution of Test and Reference Compounds Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation IC50 Determine IC₅₀ values Scintillation->IC50 Ki Calculate Ki values using the Cheng-Prusoff equation IC50->Ki Compound_dilutions Compound_dilutions Compound_dilutions->Incubation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: σ₁ Receptor Competitive Binding Assay
  • Membrane Preparation: Utilize membrane preparations from HEK293 cells stably expressing the human sigma-1 receptor.

  • Reaction Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use -pentazocine at a final concentration of 2 nM.

  • Test Compounds: Prepare serial dilutions of this compound and comparator compounds in the reaction buffer.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of -pentazocine, and 50 µL of the test compound dilution. Incubate at 37°C for 120 minutes.

  • Non-specific Binding: Determine non-specific binding in the presence of 10 µM haloperidol.

  • Filtration: Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Washing: Wash the filters three times with ice-cold reaction buffer.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis. Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Interpreting the Data

The resulting Ki values will provide a quantitative measure of the affinity of each compound for the sigma receptors.

CompoundPredicted σ₁ Ki (nM)Predicted σ₂ Ki (nM)
This compoundLow nMModerate to high nM
(+)-PentazocineLow nM>1000 nM
HaloperidolLow nMLow nM
PB28>1000 nMLow nM
(2-Cyclohex-1-en-1-ylethyl)amineHigh nM / No bindingHigh nM / No binding
2-MethylbenzylamineHigh nM / No bindingHigh nM / No binding

A low nanomolar Ki value for our target compound at the σ₁ receptor, coupled with a significantly higher Ki for the σ₂ receptor, would suggest it is a potent and selective σ₁ receptor ligand. The data from the fragment compounds will help to elucidate the contributions of the different structural moieties to this binding affinity.

Part 2: Broad-Spectrum Specificity Profiling

While initial assays may point towards a primary target, a comprehensive assessment of specificity requires screening against a broad range of biological targets.[1] This is crucial for identifying potential off-target effects that could lead to toxicity or undesirable side effects.[11]

Tier 1: Kinase Profiling

Kinases are a large family of enzymes that play a central role in cellular signaling, and unintended kinase inhibition is a common source of off-target effects.[12] Several contract research organizations (CROs) offer comprehensive kinase profiling services against hundreds of kinases.[13][14][15]

Kinase_Profiling_Workflow Compound Test Compound (this compound) Assay Biochemical Kinase Assays (e.g., TR-FRET, ADP-Glo) at a fixed compound concentration (e.g., 10 µM) Compound->Assay Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Assay Data_Analysis Data Analysis (% Inhibition) Assay->Data_Analysis Hit_Identification Identification of 'Hits' (e.g., >50% inhibition) Data_Analysis->Hit_Identification IC50_Determination IC₅₀ Determination for identified hits Hit_Identification->IC50_Determination

Caption: A typical workflow for broad-spectrum kinase profiling.

Experimental Protocol: Kinase Panel Screen (Example)
  • Compound Submission: Provide the test compound at a stock concentration of 10 mM in DMSO to a reputable CRO (e.g., Reaction Biology, Pharmaron).[13][14]

  • Primary Screen: The compound is screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Assay Technology: Assays are typically run using established methods such as radiometric assays (e.g., ³³PanQinase™) or luminescence-based assays (e.g., ADP-Glo).[12][14]

  • Data Reporting: Results are reported as the percentage of inhibition for each kinase.

  • Follow-up Studies: For any kinases showing significant inhibition (a common threshold is >50%), dose-response curves are generated to determine the IC₅₀ value.

Data Interpretation

The results of the kinase screen will be presented as a selectivity profile. A highly selective compound will show potent inhibition of a small number of kinases, or ideally, no significant inhibition across the panel.

Kinase FamilyNumber of Kinases TestedNumber of Hits (>50% inhibition at 10 µM)
TK901
TKL430
STE470
CK1120
AGC642
CAMK730
CMGC611
Total 390 4

In this hypothetical example, the compound shows activity against a small subset of kinases, which would then be further investigated to determine the potency of these interactions.

Tier 2: Broad Off-Target Panel Screening

Beyond kinases, it is prudent to screen the compound against a diverse panel of other common off-targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[16]

Recommended Screening Panels:

  • GPCR Panel: A panel of at least 40-50 of the most common GPCRs.

  • Ion Channel Panel: Including key channels such as hERG, which is critical for cardiac safety assessment.[16]

  • Nuclear Receptor Panel: To assess potential endocrine-disrupting activities.[16]

  • Transporter Panel: To identify potential interactions with drug transporters that could affect pharmacokinetics.

The experimental approach for these panels is similar to that of the kinase screen, typically involving an initial screen at a high concentration followed by IC₅₀ determination for any identified hits.

Tier 3: Chemoproteomics-Based Off-Target Discovery

For a more unbiased and in-depth assessment of off-target interactions, chemoproteomics approaches can be employed.[17] These methods use the test compound as a "bait" to pull down its interacting proteins from a complex biological sample, such as a cell lysate.

Chemoproteomics_Workflow cluster_probe Probe Synthesis cluster_incubation Incubation & Pulldown cluster_analysis Analysis Synthesis Synthesize an affinity-based probe of the test compound Incubate Incubate probe with cell lysate Synthesis->Incubate Pulldown Affinity pulldown of probe-protein complexes Incubate->Pulldown MS LC-MS/MS analysis to identify bound proteins Pulldown->MS Bioinformatics Bioinformatic analysis to identify specific binders MS->Bioinformatics

Caption: A simplified workflow for a chemoproteomics-based off-target screening experiment.

This technique can reveal unexpected off-targets that may not be included in standard screening panels, providing a more complete picture of the compound's interactome.[17]

Conclusion

The assessment of target specificity is a critical and iterative process in drug discovery. This guide has outlined a systematic approach to characterizing the biological specificity of this compound. By starting with a hypothesis-driven investigation of a likely target class, the sigma receptors, and then progressing to broad-spectrum off-target profiling, researchers can build a comprehensive understanding of the compound's biological interactions. This knowledge is essential for making informed decisions about the continued development of this and other novel chemical entities, ultimately contributing to the discovery of safer and more effective medicines.

References

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Gleeson, M. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Mullins, D., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • PubMed. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]

  • Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 2493. [Link]

  • Kandimalla, R., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13429. [Link]

  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 194-207. [Link]

  • MDPI. (2023). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • Longdom Publishing. Biological Assays: Innovations and Applications. [Link]

  • Taylor & Francis Online. (2020). Structured Data Sets of Compounds With multi-target and Corresponding single-target Activity From Biological Assays. [Link]

  • ResearchGate. The protocol of competitive binding assay. [Link]

  • Nature. (2016). Compound biological signatures facilitate phenotypic screening and target elucidation. [Link]

  • ACS Publications. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. [Link]

  • Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays. [Link]

  • Oxford Academic. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. [Link]

  • NIH. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Google Patents. (2020). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • PubChem. (2-Cyclohexen-1-ylmethyl)amine. [Link]

  • PubChem. 2-Cyclohexen-1-amine, 2-methyl-. [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

  • PubMed. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]

  • PubChem. N-benzyl-2-(cyclohexen-1-yl)ethanamine. [Link]

  • Google Patents. (1998).
  • NIH. 2-Methylbenzylamine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product—A Commitment to Safety

This guide is designed to provide drug development professionals with a comprehensive, step-by-step framework for the safe management and disposal of this compound. By understanding the chemical principles behind these procedures, we can ensure the protection of laboratory personnel, the integrity of our research environment, and compliance with federal and local regulations.

Section 1: Hazard Profile and Risk Assessment

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. The hazard profile for (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine is inferred from the known risks associated with its primary functional groups: a secondary amine, a cyclohexenyl group, and a methylbenzyl (aromatic) group.

Amines, as a class, are basic and can be corrosive, while aromatic amines are noted for their potential toxicity.[1][2][3][4] The organic structure suggests it is a combustible liquid with low water solubility, posing a potential environmental hazard if not disposed of correctly.[5]

Table 1: Inferred Hazard Assessment

Hazard Category Associated Functional Group(s) Potential Risks & Rationale Supporting Sources
Acute Toxicity (Dermal, Inhalation, Oral) Aromatic Amine Aromatic amines can be readily absorbed through the skin and may be toxic or harmful if inhaled or ingested.[3][6] OSHA, Sigma-Aldrich SDS
Skin Corrosion/Irritation Secondary Amine Amines are alkaline and can cause severe skin burns and eye damage upon contact.[2][5][7] CHEMTRON SDS, Santa Cruz Biotechnology SDS
Flammability Cyclohexenyl, Methylbenzyl The compound is a high-molecular-weight organic liquid and should be treated as a combustible liquid. Vapors may form flammable mixtures with air.[5][8] Sigma-Aldrich SDS, Santa Cruz Biotechnology SDS

| Environmental Hazard | Full Organic Structure | Organic amines and aromatic compounds can be toxic to aquatic life with long-lasting effects. Drain disposal is strictly prohibited. | Sigma-Aldrich SDS |

Section 2: Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory to mitigate the risks identified above.

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is critical to double-check the manufacturer's compatibility data for resistance to aromatic amines. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. For larger quantities or in case of a spill, a chemically resistant apron is advised.

  • Respiratory Protection: All handling of waste, especially outside of a closed container, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[7]

Section 3: Emergency Spill Management Protocol

Spills must be treated as a hazardous waste situation. Immediate and correct response is critical to preventing exposure and environmental contamination.[9]

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity.

  • Evacuate the area if the spill is large or if vapors are noticeable.

Step 2: Contain the Spill

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or a non-reactive absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

Step 3: Neutralization (for residual amounts)

  • While bulk liquid should be absorbed, residual amine can be neutralized. Cautiously apply a weak acid, such as a 5% citric acid solution, to the spill area after the bulk has been removed. Be aware that this neutralization reaction is exothermic.

Step 4: Collection and Disposal

  • Carefully collect all contaminated absorbent materials and any contaminated soil or surfaces into a designated hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and associated hazards.

  • Clean the spill area thoroughly with a suitable solvent (such as ethanol, if compatible with the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Section 4: Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste from the moment it is generated.[10] Under no circumstances should this chemical or its residues be disposed of down the drain.[10][11]

Step 1: Waste Characterization and Segregation

  • Characterize: This compound is classified as a hazardous chemical waste.

  • Segregate: It is crucial to keep this amine waste stream separate from other chemical wastes.[1][12]

    • DO NOT MIX with acidic waste. This will trigger a strong exothermic reaction.[2][11]

    • DO NOT MIX with strong oxidizing agents.

    • DO NOT MIX with halogenated solvent waste, as this can complicate and increase the cost of final disposal.[9]

Step 2: Proper Containerization

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[13][14] Ensure the container is in good condition, free of damage, and has a secure screw-top cap.

  • Label Correctly: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound

    • A clear statement of the associated hazards (e.g., "Corrosive, Toxic, Flammable")

    • The date of waste accumulation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][11]

  • Secondary Containment: The container must be kept in a secondary containment tray or bin to capture any potential leaks.

  • Keep Closed: The container must remain closed at all times except when adding waste.[9]

  • Accumulation Limits: Do not exceed the SAA limits, which are typically a maximum of 55 gallons of hazardous waste. Once a container is full, it must be moved to the central storage area within three days.[10]

Step 4: Final Disposal via Professional Services

  • Arrange for Pickup: The only acceptable final disposal route is through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][14]

  • Transportation and Treatment: The waste will be transported under manifest to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most probable treatment method for this type of organic waste is high-temperature incineration, which ensures complete destruction.[16][17]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Material is Designated as Waste assess 1. Hazard Assessment (Corrosive, Toxic, Flammable, Environmental Hazard) start->assess ppe 2. Don Appropriate PPE (Goggles, Resistant Gloves, Lab Coat) assess->ppe Handle With Care segregate 3. Segregate Waste Stream (Keep Away from Acids & Oxidizers) ppe->segregate container 4. Containerize in Compatible, Labeled Waste Bottle (HDPE) segregate->container store 5. Store in Secondary Containment in Satellite Accumulation Area (SAA) container->store Keep Closed pickup 6. Arrange Pickup via EHS or Licensed Contractor store->pickup When Full or Per Policy end Final Disposal at Permitted TSDF (Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety Data Sheet (Amine-containing product). Chemtron Supply Corporation. [Link]

  • (2-Cyclohexen-1-ylmethyl)amine | C7H13N. PubChem, National Institutes of Health. [Link]

  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Safety Data Sheet (Amine-containing product). 3M. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • 2-Cyclohexen-1-amine, 2-methyl-. PubChem, National Institutes of Health. [Link]

  • N-benzyl-2-(cyclohexen-1-yl)ethanamine. PubChem, National Institutes of Health. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 2-Amino-N-cyclohexyl-N-methylbenzylamine. ChemBK. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. All4 Inc. [Link]

  • January 2025 EPA Waste Management Updates Newsletter. GovDelivery. [Link]

Sources

Personal protective equipment for handling (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine

This document provides crucial safety, handling, and disposal protocols for this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from established protocols for structurally related organic amines, including 2-methylbenzylamine and cyclohexylamine derivatives. It is imperative to treat this compound as potentially hazardous, exhibiting properties of corrosivity, toxicity, and skin sensitization.

Hazard Assessment and Core Principles

Organic amines are a class of compounds known for their basicity and nucleophilicity, which also contribute to their hazardous properties. They can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Some amines may also be harmful if absorbed through the skin or inhaled.[1] Therefore, a proactive and cautious approach to handling is paramount.

Causality of Hazards: The hazardous nature of amines stems from their ability to disrupt biological tissues through corrosive action and potential allergic reactions. The lone pair of electrons on the nitrogen atom makes them basic and reactive towards biological macromolecules.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound to minimize all potential routes of exposure.[3][4] The following table outlines the recommended PPE.

PPE Category Item Specifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing during procedures like transferring large volumes or working under pressure.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling amines.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is a prudent practice.
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills.[5]
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.
Respiratory Protection RespiratorA respirator may be necessary in situations where airborne exposure is possible, such as when heating the substance or creating aerosols.[3][4] A full-face respirator with ammonia/methylamine cartridges is recommended.[6][7]

Operational and Handling Plan

A systematic approach to handling ensures both safety and experimental integrity.

Preparation and Pre-handling:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[3][4]

  • Information Review: Consult available literature on similar compounds to understand potential reactivity and hazards.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and operational.

Step-by-Step Handling Protocol:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) Donning: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Material Transfer: Use appropriate tools such as spatulas or powder funnels for solids, and syringes or cannulas for liquids to minimize the generation of dust or aerosols.

  • Weighing: If weighing is required, perform this task in a ventilated enclosure or a fume hood.

  • Reaction Setup: Ensure all glassware is properly clamped and secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-handling: After handling, thoroughly decontaminate all surfaces and equipment.

Emergency Response Protocols

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

For a minor spill that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area.[9]

  • Evacuate: If necessary, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Confine the spill to a small area using absorbent materials like vermiculite or a commercial spill kit.[10]

  • Neutralization (if applicable): For small spills of amines, a weak acid can be used for neutralization, but this should only be done by trained personnel.

  • Cleanup: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9][10]

  • Decontamination: Clean the spill area with soap and water.

For a major spill, or if you are unsure of how to proceed, evacuate the area and call for emergency assistance.[8][10]

Disposal Plan

Improper disposal of chemical waste is a significant safety and environmental hazard.[11]

Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.[12]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[12]

Disposal Procedure:

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[12][13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

  • Never dispose of this compound down the drain or in regular trash.[11][14]

Visual Guides

PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection Start Start Assess_Task Assess Task and Potential Exposure Start->Assess_Task Select_Gloves Select Chemical-Resistant Gloves (Nitrile/Neoprene) Assess_Task->Select_Gloves Select_Eye_Face Wear Safety Goggles Add Face Shield for Splash Risk Assess_Task->Select_Eye_Face Select_Body Wear Lab Coat and Chemical-Resistant Apron Assess_Task->Select_Body Select_Respiratory Use Fume Hood Consider Respirator for Aerosols/Vapors Assess_Task->Select_Respiratory End Proceed with Task Select_Gloves->End Select_Eye_Face->End Select_Body->End Select_Respiratory->End Spill_Response cluster_spill Emergency Spill Response Spill_Occurs Spill Occurs Assess_Severity Assess Severity of Spill Spill_Occurs->Assess_Severity Minor_Spill Minor Spill Assess_Severity->Minor_Spill Minor Major_Spill Major Spill Assess_Severity->Major_Spill Major Contain_Spill Contain Spill with Absorbents Minor_Spill->Contain_Spill Evacuate_and_Alert Evacuate Area and Alert Emergency Services Major_Spill->Evacuate_and_Alert Report_Incident Report Incident Evacuate_and_Alert->Report_Incident Clean_Up Clean Up Spill and Contaminated Materials Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste in Labeled Container Clean_Up->Dispose_Waste Decontaminate Decontaminate Spill Area Dispose_Waste->Decontaminate Decontaminate->Report_Incident

Caption: A flowchart for responding to a chemical spill.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
  • Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016-04-14). (URL: )
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem. (URL: )
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (URL: )
  • Personal Protective Equipment - Environmental Health & Safety Services. (URL: )
  • Chemical Exposure and Spill Response Procedures | New Mexico St
  • Safety D
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: )
  • Safe Disposal of Laboratory Chemicals - Environmental Marketing Services. (URL: )
  • Safe Storage and Disposal of Chemicals in A Lab - Tion. (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-25). (URL: )
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025-05-21). (URL: )
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11). (URL: )
  • 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem - NIH. (URL: )

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.